Dypnone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-diphenylbut-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-13(14-8-4-2-5-9-14)12-16(17)15-10-6-3-7-11-15/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLELHVCQAULGBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870560 | |
| Record name | 1,3-Diphenyl-2-buten-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
495-45-4 | |
| Record name | 1,3-Diphenyl-2-buten-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=495-45-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dypnone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495454 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diphenyl-2-buten-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DYPNONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X1835LFAQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Dypnone: Structure, Properties, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dypnone, a ketone with the IUPAC name 1,3-diphenylbut-2-en-1-one, serves as a valuable intermediate in organic synthesis.[1][2][3] Its chemical structure, characterized by a conjugated system involving two phenyl groups and an α,β-unsaturated ketone moiety, makes it a versatile precursor for a variety of more complex molecules. This guide provides an in-depth overview of this compound's chemical structure, physicochemical properties, detailed synthetic protocols, and its application in the synthesis of biologically relevant scaffolds.
Chemical Structure and IUPAC Name
This compound is systematically named 1,3-diphenylbut-2-en-1-one .[2][3] It is also commonly referred to as β-methylchalcone.[2][4] The presence of a carbon-carbon double bond gives rise to geometric isomerism, with the (E)-isomer being the more stable and predominantly formed product in typical synthetic preparations.
Chemical Formula: C₁₆H₁₄O[1][4][5]
Molecular Weight: 222.29 g/mol [1][5]
CAS Registry Number: 495-45-4[1][4]
Chemical Structure:
Figure 1: 2D structure of this compound (1,3-diphenylbut-2-en-1-one)
Physicochemical and Quantitative Data
A summary of the key quantitative properties of this compound is presented in the table below. These properties are crucial for its handling, purification, and use in synthetic procedures.
| Property | Value | Reference(s) |
| Appearance | Yellowish liquid | [6][7] |
| Boiling Point | 340-345 °C (at 760 mmHg, with partial decomposition) | [4] |
| 225 °C (at 22 mmHg) | [4] | |
| 170 °C (at 3 mmHg) | [6] | |
| 150-155 °C (at 1.0 mmHg) | [4] | |
| Density | 1.1080 g/cm³ (at 15 °C relative to water at 4 °C) | [4] |
| Refractive Index (n_D²⁰) | 1.6343 | [4] |
| Solubility | Insoluble in water; Soluble in alcohol and ether | [4] |
| Molecular Formula | C₁₆H₁₄O | [1][4][5] |
| Molecular Weight | 222.29 g/mol | [1][5] |
| Percent Composition | C: 86.45%, H: 6.35%, O: 7.20% | [4][5] |
Experimental Protocols: Synthesis of this compound
The most common and established method for the synthesis of this compound is the self-condensation of two molecules of acetophenone.[2] This reaction can be catalyzed by various reagents, including acids and bases. A detailed protocol adapted from Organic Syntheses using aluminum tert-butoxide as a catalyst is provided below.
Reaction Scheme:
2 C₆H₅COCH₃ → C₆H₅COCH=C(CH₃)C₆H₅ + H₂O
Materials and Equipment:
-
Acetophenone
-
Aluminum tert-butoxide
-
Xylene
-
Water
-
Ether
-
Three-necked flask equipped with a stirrer, a short fractionating column, and a condenser
-
Oil bath
-
Distillation apparatus
-
Centrifuge
Procedure:
-
Reaction Setup: In a three-necked flask, a mixture of acetophenone and a catalytic amount of aluminum tert-butoxide in xylene is prepared.
-
Reaction Execution: The flask is heated in an oil bath to maintain the reaction mixture at a specific temperature (e.g., 133-137 °C). The tert-butyl alcohol formed during the reaction is slowly distilled off. The reaction progress can be monitored by observing the color change from yellow to deep orange and an increase in viscosity.
-
Hydrolysis: After the reaction is complete (typically after about 2 hours of alcohol distillation), the mixture is cooled to approximately 100 °C. Water is then cautiously added in small portions with continuous stirring to hydrolyze the aluminum tert-butoxide. This process may initially form a gel, which then breaks up upon further addition of water and gentle agitation. The mixture is then refluxed for about 15 minutes to ensure complete hydrolysis.
-
Extraction and Purification: The organic layer containing this compound is separated. The aqueous layer and the precipitated aluminum hydroxide are extracted with ether. The combined organic extracts are then subjected to distillation. First, the solvents (ether, tert-butyl alcohol, and xylene) are removed. The remaining residue is then fractionally distilled under reduced pressure to first remove unreacted acetophenone followed by the collection of the this compound fraction at 150–155 °C/1 mm Hg. The typical yield of this procedure is 77–82%.
Application in the Synthesis of Bioactive Scaffolds: 1,3,5-Triarylbenzenes
This compound serves as a key intermediate in the synthesis of various heterocyclic and carbocyclic compounds, some of which possess significant biological activities. One notable application is its use as a precursor for 1,3,5-triarylbenzenes. These C3-symmetric molecules are important structural motifs in materials science and medicinal chemistry. A proposed mechanism for the rearrangement of this compound to 1,3,5-triarylbenzenes involves a sequence of aldol-type condensation, intramolecular [2+2] cycloaddition, and retro-[2+2] cycloaddition.
Caption: Proposed reaction pathway for the synthesis of 1,3,5-triarylbenzenes from this compound.
This transformation highlights the utility of this compound in constructing complex molecular architectures that are of interest to drug development professionals. The pyrimidine and pyrrole ring systems, which can also be synthesized from this compound, are prevalent in a vast array of biologically active compounds, including antibacterial, antifungal, antiviral, and anticancer agents.[1][6][8]
Conclusion
This compound is a fundamentally important ketone in organic synthesis, bridging simple starting materials like acetophenone to complex and potentially bioactive molecules such as 1,3,5-triarylbenzenes, pyrimidines, and pyrroles. A thorough understanding of its properties and synthetic methodologies, as detailed in this guide, is essential for researchers and scientists aiming to leverage this versatile intermediate in their synthetic and drug discovery endeavors.
References
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Rearrangement of dypnones to 1,3,5-triarylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. wjarr.com [wjarr.com]
- 6. researchgate.net [researchgate.net]
- 7. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation | MDPI [mdpi.com]
- 8. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
Dypnone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Dypnone (CAS No. 495-45-4), a versatile ketone with applications ranging from a plasticizer to a key intermediate in organic synthesis. This document details its physicochemical properties, experimental protocols for its synthesis, and its role in various chemical transformations.
Core Data at a Glance
This compound, chemically known as 1,3-Diphenyl-2-buten-1-one or β-Methylchalcone, is a well-characterized organic compound.[1][2] Its fundamental properties are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 495-45-4 | [3][4][5] |
| Molecular Formula | C₁₆H₁₄O | [1][3][6] |
| Molecular Weight | 222.28 g/mol | [1][3][7] |
| Appearance | Yellow, dense liquid | [2] |
| Boiling Point | 340-345 °C (at 760 mmHg, with partial decomposition) | [7] |
| 225 °C (at 22 mmHg) | [7] | |
| 150-155 °C (at 1.0 mmHg) | [7] | |
| Density | 1.1080 g/cm³ (at 15 °C) | [7] |
| Refractive Index | 1.6343 (at 20 °C) | [7] |
| Solubility | Insoluble in water; Soluble in alcohol and ether. | [7] |
Synthesis of this compound: Experimental Protocols
This compound is primarily synthesized through the self-condensation of two molecules of acetophenone.[2] Various catalysts can be employed to facilitate this reaction. Below are detailed protocols for two common methods.
Synthesis using Aluminum tert-Butoxide
This method, a modification of the procedure by Adkins and Cox, provides a good yield of this compound.
Materials:
-
Dry xylene
-
Dry acetophenone
-
Aluminum tert-butoxide
-
Water
-
Ether
Procedure:
-
In a 1-liter three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a Vigreux column connected to a condenser, combine 345 g of dry xylene, 120 g of dry acetophenone, and 135 g of aluminum tert-butoxide.
-
Heat the mixture in an oil bath to maintain the reaction temperature between 133-137 °C.
-
tert-Butyl alcohol will distill off at 80-85 °C. Continue the distillation for 2 hours by keeping the heating bath between 150-155 °C.
-
Cool the reaction mixture to 100 °C and cautiously add 40 ml of water with continuous stirring to hydrolyze the aluminum tert-butoxide.
-
Reflux the mixture for an additional 15 minutes.
-
After cooling, transfer the mixture to centrifuge bottles and separate the aluminum hydroxide by centrifugation.
-
Extract the product from the aluminum hydroxide precipitate with approximately 1 liter of ether, performing the extraction four times.
-
Remove the ether and tert-butyl alcohol by distillation at atmospheric pressure.
-
Remove the xylene by distillation under reduced pressure (25-50 mmHg).
-
Transfer the residue to a smaller flask and distill off the unreacted acetophenone at approximately 80 °C/10 mmHg.
-
Finally, distill the this compound at 150-155 °C/1 mmHg. The expected yield is 85-91 g (77-82%).
Synthesis using Polyphosphoric Acid
This method offers a straightforward alternative for the preparation of this compound.
Materials:
-
Acetophenone
-
Polyphosphoric acid
-
Benzene
Procedure:
-
In a reaction vessel, mix 120 g (1.0 mole) of acetophenone and 300 g of polyphosphoric acid with 156 g of benzene.
-
Stir and reflux the mixture at approximately 70 °C for 6 hours.
-
After the reaction is complete, wash the reaction mixture with water.
-
Distill the mixture to obtain this compound, a yellowish liquid with a boiling point of 246 °C at 50 mmHg.
Chemical Transformations and Applications
This compound serves as a valuable intermediate in the synthesis of a variety of organic compounds. Its versatile reactivity allows for the construction of more complex molecular architectures.
Caption: Synthetic pathway from Acetophenone to this compound and its subsequent use as a precursor for various heterocyclic and aromatic compounds.
This compound is a key starting material for the synthesis of substituted pyrroles, pyrimidines, and 1,3,5-triarylbenzenes.[2] These classes of compounds are of significant interest in medicinal chemistry and materials science. Beyond its role as a synthetic intermediate, this compound also finds application as a plasticizer for vinyl resins, an ultraviolet absorber in coatings, and as a base in perfumery.[2]
Logical Workflow for this compound Synthesis and Purification
The general workflow for the synthesis and purification of this compound from acetophenone involves several key steps, as illustrated in the diagram below. The choice of catalyst and solvent system can be varied to optimize the reaction conditions.
References
- 1. This compound [drugfuture.com]
- 2. This compound | C16H14O | CID 95329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. US2769842A - Preparation of this compound - Google Patents [patents.google.com]
- 7. frinton.com [frinton.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Dypnone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dypnone, systematically known as 1,3-diphenyl-2-buten-1-one, is an unsaturated ketone that serves as a valuable intermediate in organic synthesis and finds applications as a plasticizer and ultraviolet (UV) absorber.[1] This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis, and an analysis of its spectroscopic characteristics. All quantitative data is presented in structured tables for ease of reference and comparison.
Core Chemical and Physical Properties
This compound is the product of the self-condensation of two molecules of acetophenone.[1] It is most commonly found as the E-isomer due to greater steric stability.[1] While some sources describe it as a yellow, dense liquid, others report it as a solid powder, a discrepancy that may be attributable to purity or the specific isomeric form.[1][2]
Table 1: General and Identification Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 1,3-Diphenyl-2-buten-1-one | [2] |
| Synonyms | β-Methylchalcone, Dypenone | [3] |
| CAS Number | 495-45-4 | [3] |
| Molecular Formula | C₁₆H₁₄O | [3] |
| Molecular Weight | 222.28 g/mol | [3] |
| Canonical SMILES | CC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 | [3] |
| InChI Key | PLELHVCQAULGBH-UHFFFAOYSA-N | [3] |
Table 2: Physical Properties of this compound
| Property | Value | Reference(s) |
| Appearance | Yellow liquid or solid powder | [1][2] |
| Melting Point | -30 °C to 69 °C (range reported) | [4][5] |
| Boiling Point | 340-345 °C at 760 mmHg (with partial decomposition) 225 °C at 22 mmHg 170 °C at 3 mmHg 150-155 °C at 1 mmHg | [1][3][5] |
| Density | 1.1080 g/cm³ at 15 °C | [3][5] |
| Refractive Index (n_D²⁰) | 1.6343 | [3][5] |
| Solubility | Insoluble in water. Soluble in DMSO, alcohol, and ether. | [2][3] |
Spectroscopic and Analytical Data
The extended conjugation of the benzoyl group with the double bond gives this compound distinct spectroscopic properties.
Table 3: Spectroscopic Data for this compound
| Technique | Expected/Observed Peaks |
| UV-Vis | Strong absorption is expected between 250-350 nm due to the extended π-conjugated system. |
| Infrared (IR) | ~3060 cm⁻¹ (Aromatic C-H Stretch) ~2920 cm⁻¹ (Alkyl C-H Stretch) ~1660 cm⁻¹ (C=O Stretch, conjugated ketone) ~1600 cm⁻¹ (C=C Stretch, alkene and aromatic) ~1450 cm⁻¹ (Aromatic C=C Stretch) ~750, ~690 cm⁻¹ (C-H Bending, monosubstituted benzene) |
| ¹H NMR | δ ~7.9-8.1 ppm (m, 2H, ortho-protons of benzoyl group) δ ~7.4-7.6 ppm (m, 8H, remaining aromatic protons) δ ~6.8-7.0 ppm (s, 1H, vinylic proton) δ ~2.6 ppm (s, 3H, methyl protons) |
| ¹³C NMR | δ ~190 ppm (C=O) δ ~155 ppm (alkene C-Ph) δ ~137-138 ppm (quaternary aromatic carbons) δ ~128-133 ppm (aromatic CH) δ ~125 ppm (alkene CH) δ ~22 ppm (CH₃) |
| Mass Spectrometry (EI) | M⁺ at m/z = 222. Key fragments at m/z = 105 ([C₆H₅CO]⁺), m/z = 117 ([M-C₆H₅CO]⁺), and m/z = 77 ([C₆H₅]⁺). |
Experimental Protocols
Synthesis of this compound via Self-Condensation of Acetophenone
This procedure is adapted from Organic Syntheses, a reliable source for preparative organic chemistry methods.[6] The reaction involves the self-condensation of acetophenone catalyzed by aluminum tert-butoxide.
Materials:
-
Acetophenone (dry, 1 mole, 120 g)
-
Aluminum tert-butoxide (0.55 mole, 135 g)
-
Xylene (dry, 400 mL)
-
Water
-
Ether
-
1-L three-necked round-bottomed flask
-
Mechanical stirrer, thermometer, Vigreux column, condenser, and receiver
-
Oil bath
-
Centrifuge and centrifuge bottles
Procedure:
-
Reaction Setup: Equip the three-necked flask with a mechanical stirrer, a thermometer, and a Vigreux column attached to a condenser and receiver protected by a calcium chloride tube.
-
Charging the Flask: Add dry xylene (400 mL), dry acetophenone (120 g), and aluminum tert-butoxide (135 g) to the flask.
-
Reaction: Begin stirring and heat the flask in an oil bath, maintaining the reaction mixture temperature between 133-137 °C. The tert-butyl alcohol byproduct will slowly distill off at a vapor temperature of 80-85 °C. Continue heating for approximately 2 hours after distillation begins. The mixture will change color from yellow to deep orange and become more viscous.[6]
-
Hydrolysis: Cool the reaction mixture to 100 °C. Cautiously add 40 mL of water in small portions with continuous stirring. The mixture will form a gel and then break up as boiling begins. Reflux for an additional 15 minutes to ensure complete hydrolysis of the aluminum tert-butoxide.
-
Workup: After cooling, transfer the mixture to centrifuge bottles. Centrifuge to separate the aluminum hydroxide precipitate. Decant the supernatant liquid.
-
Extraction: Wash the aluminum hydroxide precipitate by making a smooth paste with ether (total of ~250 mL). Centrifuge again and pour off the ether extract. Repeat this ether extraction three more times. Combine all the supernatant and ether extracts.
-
Purification: Remove the ether and tert-butyl alcohol by distillation at atmospheric pressure. Remove the xylene by distillation under reduced pressure (25-50 mm). Transfer the residue to a smaller flask and distill to first remove any unreacted acetophenone (~80 °C at 10 mm) and then the this compound product at 150–155 °C at 1 mm pressure. The yield is typically 77–82%.[6]
General Protocol for Spectroscopic Analysis
-
NMR Spectroscopy: Dissolve a small sample (~5-10 mg) of purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). Transfer the solution to an NMR tube. Acquire ¹H and ¹³C spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
IR Spectroscopy: For liquid samples, a small drop can be placed as a neat film between two NaCl or KBr plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk. Acquire the spectrum using an FTIR spectrometer.
-
Mass Spectrometry: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS). Electron Ionization (EI) is a common method for this type of molecule.
Key Process and Relationship Diagrams
The following diagrams, generated using the DOT language, illustrate the synthesis workflow and the structural relationships governing this compound's properties.
Caption: Workflow for the synthesis of this compound.
Caption: Relationship between this compound's structure and its properties.
Safety and Handling
This compound should be handled with appropriate laboratory safety precautions. It is stable under normal conditions.
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a laboratory coat.[7]
-
Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[7]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from oxidizing agents.[7]
-
Toxicity: The oral LD50 in rats is reported as 3.6 g/kg.[3]
This guide serves as a foundational resource for professionals working with this compound, providing essential data and protocols to support further research and development.
References
Dypnone Solubility in Common Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dypnone, with the chemical name 1,3-Diphenyl-2-buten-1-one, is a versatile organic compound utilized in various applications, including as a plasticizer, a base for perfumes, and as an ultraviolet light filter in resins and surface coating materials. A thorough understanding of its solubility in common organic solvents is crucial for its effective use in synthesis, formulation, and quality control. This technical guide provides a summary of the available qualitative solubility information for this compound and presents detailed experimental protocols for the quantitative determination of its solubility. While specific quantitative solubility data for this compound is not extensively available in published literature, this document equips researchers with the necessary methodology to generate this critical data in-house.
This compound: Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₆H₁₄O | [1] |
| Molecular Weight | 222.28 g/mol | [1] |
| Appearance | Yellowish liquid | [1] |
| Boiling Point | 345°C (decomposes) | [1] |
| Water Solubility | Insoluble | [1] |
Qualitative Solubility of this compound
General literature indicates the solubility of this compound in a qualitative manner. The following table summarizes these observations.
| Solvent | Qualitative Solubility | Reference |
| Alcohol | Soluble | [1] |
| Oils | Soluble | [1] |
Quantitative Solubility Data
Experimental Protocols for Solubility Determination
The following are established methods for determining the solubility of an organic compound like this compound.
Gravimetric Method
This method is a straightforward and reliable technique for determining the solubility of a non-volatile solute in a volatile solvent.
Principle: A saturated solution of the compound is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is measured.
Apparatus and Materials:
-
This compound
-
Selected organic solvent (e.g., ethanol, acetone, toluene)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Volumetric flasks
-
Pipettes
-
Evaporating dish or watch glass
-
Oven
-
Filtration apparatus (e.g., syringe filters)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper). The presence of undissolved solid is crucial to ensure saturation.
-
Place the container in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Periodically check for the continued presence of undissolved solid.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, allow the solution to stand undisturbed at the constant temperature for a few hours to allow the excess solid to settle.
-
Carefully withdraw a known volume (e.g., 10 mL) of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.
-
Filter the withdrawn sample through a syringe filter (of a material compatible with the solvent) to remove any suspended solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Accurately weigh a clean, dry evaporating dish or watch glass (W₁).
-
Transfer the filtered saturated solution into the pre-weighed container.
-
Carefully evaporate the solvent in a fume hood or a well-ventilated area. Gentle heating may be applied if the solvent is volatile and the compound is thermally stable at the applied temperature.
-
Once the solvent has evaporated, place the container in an oven at a temperature below the melting point of this compound to remove any residual solvent.
-
Cool the container in a desiccator and weigh it (W₂).
-
Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation:
-
The mass of the dissolved this compound is (W₂ - W₁).
-
The solubility can then be expressed in various units, such as g/mL, g/100 mL, or mol/L.
-
Caption: Experimental workflow for the gravimetric determination of this compound solubility.
UV-Vis Spectrophotometry Method
This method is suitable if this compound exhibits a characteristic UV-Vis absorption spectrum in the chosen solvent and the solvent itself does not absorb significantly in the same region.
Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve that relates absorbance to concentration (Beer-Lambert Law).
Apparatus and Materials:
-
UV-Vis Spectrophotometer
-
Quartz or glass cuvettes (compatible with the solvent)
-
This compound
-
Selected organic solvent (UV-grade)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Thermostatic shaker or water bath
-
Filtration apparatus
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound.
-
Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin. Determine the equation of the line (y = mx + c).
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (steps 1.1 and 1.2) to prepare a filtered, saturated solution of this compound at the desired temperature.
-
-
Absorbance Measurement:
-
Take an aliquot of the filtered saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted solution at λ_max.
-
-
Calculation:
-
Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Logical Relationships: Synthesis of this compound
This compound is commonly synthesized via the self-condensation of acetophenone. Understanding this synthesis pathway is relevant for researchers working with this compound.
Caption: Logical workflow for the synthesis of this compound from acetophenone.
Conclusion
References
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Dypnone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dypnone, with the systematic name 1,3-diphenyl-2-buten-1-one, is an organic compound belonging to the chalcone family. It serves as a valuable intermediate in various chemical syntheses and has applications as a plasticizer and in the fragrance industry. A thorough understanding of its structural and electronic properties is crucial for its application in research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. This guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectral data for this compound, alongside standardized experimental protocols for data acquisition.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of experimentally assigned public data, the following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established chemical shift principles and computational models.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.6 | Singlet | 3H | -CH₃ |
| ~6.8 | Singlet | 1H | =CH- |
| ~7.4-7.6 | Multiplet | 6H | Aromatic H (meta, para of both rings) |
| ~7.9-8.0 | Multiplet | 4H | Aromatic H (ortho of both rings) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~25 | -CH₃ |
| ~127 | =CH- |
| ~128.5 | Aromatic CH (para of both rings) |
| ~129 | Aromatic CH (ortho of both rings) |
| ~130 | Aromatic CH (meta of both rings) |
| ~133 | Aromatic C (ipso, attached to vinyl group) |
| ~138 | Aromatic C (ipso, attached to carbonyl group) |
| ~155 | C=C (carbon attached to phenyl group) |
| ~190 | C=O (carbonyl) |
Experimental Protocols
The following sections detail the standardized methodologies for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent in which this compound is readily soluble. Chloroform-d (CDCl₃) is a common choice for similar compounds.
-
Concentration : For ¹H NMR, prepare a solution with a concentration of 5-25 mg of this compound in 0.5-0.7 mL of the deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated solution of 20-100 mg/mL is recommended.
-
Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm.
-
Sample Filtration : To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Final Volume : The final volume of the solution in the NMR tube should be approximately 4-5 cm in height to ensure it is within the detection region of the NMR probe.
NMR Data Acquisition
-
Instrumentation : NMR spectra should be acquired on a high-resolution NMR spectrometer, such as a Bruker Avance or Varian INOVA instrument, operating at a field strength of 300 MHz or higher for ¹H NMR.
-
Locking and Shimming : The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters :
-
Pulse Sequence : A standard single-pulse experiment is typically used.
-
Spectral Width : Set a spectral width of approximately 10-12 ppm to encompass all expected proton signals.
-
Acquisition Time : An acquisition time of 2-4 seconds is generally sufficient.
-
Relaxation Delay : A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons between scans.
-
Number of Scans : For a sample of sufficient concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters :
-
Pulse Sequence : A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.
-
Spectral Width : A wider spectral width of approximately 200-220 ppm is required for ¹³C NMR.
-
Acquisition Time : An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay : A relaxation delay of 2-5 seconds is generally used.
-
Number of Scans : Due to the low natural abundance of ¹³C, a larger number of scans (hundreds to thousands) is necessary to obtain a spectrum with an adequate signal-to-noise ratio.
-
Data Processing and Analysis
-
Fourier Transformation : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through a Fourier transform.
-
Phasing : The spectrum is phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).
-
Baseline Correction : The baseline of the spectrum is corrected to be flat and at zero intensity.
-
Referencing : The chemical shifts are referenced to the TMS signal at 0 ppm.
-
Integration : The relative areas of the peaks in the ¹H NMR spectrum are integrated to determine the relative number of protons giving rise to each signal.
-
Peak Picking and Assignment : The chemical shifts of all peaks are determined, and the signals are assigned to the corresponding protons and carbons in the this compound molecule based on their chemical shifts, multiplicities, and integration values (for ¹H NMR).
Logical Workflow for NMR Analysis of this compound
The following diagram illustrates the logical workflow from sample preparation to final structural elucidation using NMR spectroscopy.
An In-depth Technical Guide to the Interpretation of the FT-IR Spectrum of Dypnone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of dypnone (1,3-diphenyl-2-buten-1-one). This compound, an α,β-unsaturated ketone, presents a characteristic spectral signature that is invaluable for its identification and structural elucidation. This document outlines the theoretical basis for the observed absorption bands, presents a detailed interpretation of its spectrum, provides standardized experimental protocols for obtaining FT-IR data, and includes visualizations to aid in understanding the underlying molecular vibrations and experimental workflows.
Introduction to the Infrared Spectroscopy of this compound
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrations of its chemical bonds. An FT-IR spectrum is a plot of this absorption, typically represented as transmittance or absorbance versus wavenumber (cm⁻¹).
The structure of this compound, featuring a conjugated system of a carbonyl group, a carbon-carbon double bond, and two phenyl rings, gives rise to a series of distinct and interpretable absorption bands. The key functional groups and structural features that can be identified are:
-
Carbonyl (C=O) Group: The stretching vibration of the carbonyl group is one of the most prominent features in the spectrum.
-
Carbon-Carbon Double Bond (C=C): The presence of this bond, conjugated with the carbonyl group and a phenyl ring, influences its absorption frequency.
-
Aromatic Rings (C=C and C-H): The stretching and bending vibrations of the phenyl groups provide a wealth of structural information.
-
Aliphatic Groups (C-H): The methyl group attached to the double bond also exhibits characteristic stretching and bending vibrations.
FT-IR Spectrum of this compound: Data and Interpretation
The interpretation of the FT-IR spectrum of this compound involves assigning the observed absorption bands to specific molecular vibrations. The gas-phase FT-IR spectrum of this compound from the NIST Chemistry WebBook serves as the primary reference for this analysis.
Data Presentation: Summary of this compound FT-IR Spectral Data
The following table summarizes the principal absorption bands expected and observed for this compound. The conjugation within the molecule lowers the frequency of both the C=O and C=C stretching vibrations compared to their non-conjugated counterparts.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3060 | Medium | Aromatic C-H Stretch |
| ~2925 | Weak | Aliphatic C-H Stretch (methyl group) |
| ~1665 | Strong | C=O Stretch (α,β-unsaturated ketone) |
| ~1605 | Strong | C=C Stretch (conjugated) |
| ~1580, ~1490, ~1450 | Medium | Aromatic C=C Ring Stretch |
| ~1360 | Medium | Aliphatic C-H Bend (methyl group) |
| Below 1000 | Medium-Strong | Aromatic C-H Out-of-Plane Bending and other fingerprint region vibrations |
Detailed Interpretation
-
C-H Stretching Region (3100-2800 cm⁻¹): The bands observed just above 3000 cm⁻¹, around 3060 cm⁻¹, are characteristic of the C-H stretching vibrations of the aromatic rings. The weaker absorption around 2925 cm⁻¹ is attributed to the C-H stretching of the methyl group.
-
Carbonyl (C=O) Stretching (around 1665 cm⁻¹): A strong, sharp absorption band is observed at approximately 1665 cm⁻¹. This is a hallmark of the C=O stretching vibration. For a simple, saturated ketone, this band typically appears around 1715 cm⁻¹. The conjugation with the C=C double bond and the phenyl ring in this compound delocalizes the pi electrons, weakening the C=O bond and thus lowering its vibrational frequency.
-
Carbon-Carbon Double Bond (C=C) Stretching (around 1605 cm⁻¹): A strong band is also present at approximately 1605 cm⁻¹. This is assigned to the stretching vibration of the C=C double bond. Its intensity is enhanced due to the conjugation with the polar carbonyl group.
-
Aromatic Ring Vibrations (1600-1450 cm⁻¹): Multiple medium-intensity bands in this region are characteristic of the C=C stretching vibrations within the two phenyl rings.
-
Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorption bands resulting from various bending vibrations (e.g., C-H bending) and skeletal vibrations of the entire molecule. While difficult to assign individually, the pattern in this region is unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. The out-of-plane C-H bending vibrations of the substituted benzene rings are particularly prominent in the 900-650 cm⁻¹ range.
Experimental Protocols
Accurate and reproducible FT-IR spectra are contingent upon proper sample preparation and instrument operation. Below are detailed methodologies for common sampling techniques suitable for a compound like this compound, which is a liquid at room temperature.
Neat Liquid Sample Preparation (Thin Film Method)
This is the simplest method for analyzing a liquid sample.
Materials:
-
FT-IR Spectrometer
-
Two polished salt plates (e.g., NaCl or KBr)
-
Dropper or pipette
-
Appropriate solvent for cleaning (e.g., spectroscopic grade acetone or methylene chloride)
-
Kimwipes or other lint-free tissues
Procedure:
-
Plate Cleaning: Ensure the salt plates are clean and dry. If necessary, clean them by rinsing with a minimal amount of a volatile, dry solvent and gently wiping with a lint-free tissue. Handle the plates by their edges to avoid transferring moisture from your fingers.
-
Background Spectrum: Run a background spectrum with no sample in the beam path. This is crucial to account for atmospheric water and carbon dioxide, as well as any instrumental artifacts.
-
Sample Application: Place one to two drops of this compound onto the center of one salt plate.
-
Film Formation: Place the second salt plate on top of the first, and gently rotate the top plate to create a thin, uniform liquid film between the plates. Ensure there are no air bubbles in the beam path.
-
Spectrum Acquisition: Place the sandwiched plates into the sample holder of the FT-IR spectrometer.
-
Data Collection: Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, separate the salt plates, clean them thoroughly with an appropriate solvent, and store them in a desiccator.
Attenuated Total Reflectance (ATR) FT-IR
ATR is a versatile technique that requires minimal sample preparation.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Dropper or pipette
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Soft, lint-free tissues
Procedure:
-
ATR Crystal Cleaning: Clean the surface of the ATR crystal with a soft tissue dampened with a suitable solvent.
-
Background Spectrum: With the clean, dry ATR crystal in place, acquire a background spectrum.
-
Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring it completely covers the crystal surface.
-
Pressure Application (if applicable for solids, not typically for liquids): For liquid samples, ensure good contact with the crystal.
-
Spectrum Acquisition: Collect the FT-IR spectrum.
-
Cleaning: After the measurement, thoroughly clean the sample from the ATR crystal using a solvent and soft tissue.
Mandatory Visualizations
Molecular Vibrations of this compound
The following diagram illustrates the key stretching vibrations in the this compound molecule that give rise to the most characteristic bands in its FT-IR spectrum.
Caption: Key vibrational modes of the this compound molecule.
Experimental Workflow for FT-IR Analysis
This diagram outlines the logical steps involved in obtaining and interpreting an FT-IR spectrum.
An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Dypnone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dypnone, chemically known as 1,3-diphenyl-2-buten-1-one, is an α,β-unsaturated ketone that plays a role as a synthetic intermediate and possesses ultraviolet (UV) absorbing properties. Understanding its interaction with UV and visible light through UV-Vis absorption spectroscopy is crucial for its application in various fields, including its use as a UV filter. This technical guide provides an analysis of the UV-Vis absorption characteristics of this compound, a detailed experimental protocol for its spectral analysis, and an overview of the underlying chemical principles.
Introduction to this compound and its Spectroscopic Properties
This compound is a member of the chalcone family, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This extended conjugation is the primary determinant of its UV-Vis absorption profile. The electronic transitions within this conjugated system, specifically the π → π* and n → π* transitions, are responsible for its ability to absorb light in the UV region of the electromagnetic spectrum. Its utility as a plasticizer, a base for perfumes, and notably as an ultraviolet light filter in resins and coatings underscores the importance of characterizing its spectral behavior.
UV-Vis Absorption Spectrum of this compound: Quantitative Analysis
Table 1: UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Reference |
| Data Not Available | Data Not Available | Data Not Available |
The absence of data in this table highlights a gap in the readily accessible scientific literature. Further experimental investigation is required to populate this information.
Experimental Protocol for UV-Vis Spectroscopic Analysis of this compound
To obtain the UV-Vis absorption spectrum of this compound, the following detailed experimental protocol can be followed.
3.1. Materials and Instrumentation
-
This compound: High purity grade (>98%)
-
Solvent: Spectroscopic grade ethanol (or other suitable non-absorbing solvent in the wavelength range of interest)
-
Instrumentation: A calibrated double-beam UV-Vis spectrophotometer
-
Cuvettes: 1 cm path length quartz cuvettes
-
Volumetric flasks and pipettes: Class A
3.2. Sample Preparation
-
Stock Solution Preparation: Accurately weigh a precise amount of this compound (e.g., 10 mg) and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask (e.g., 100 mL) to create a stock solution of known concentration.
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
3.3. Spectrophotometric Measurement
-
Instrument Setup: Turn on the spectrophotometer and allow it to warm up and stabilize according to the manufacturer's instructions.
-
Baseline Correction: Fill a quartz cuvette with the spectroscopic grade solvent to be used as a blank. Place the cuvette in the reference beam path of the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement: Rinse the sample cuvette with a small amount of the this compound working solution before filling it. Place the sample cuvette in the sample beam path and record the UV-Vis absorption spectrum.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). Using the Beer-Lambert law (A = εbc, where A is the absorbance, ε is the molar absorptivity, b is the path length, and c is the concentration), calculate the molar absorptivity (ε) at the λmax.
Visualization of Experimental and Logical Relationships
4.1. Experimental Workflow
The process of obtaining and analyzing the UV-Vis spectrum of this compound can be visualized as a clear workflow.
Caption: Experimental workflow for UV-Vis absorption analysis of this compound.
4.2. Synthesis of this compound
This compound is synthesized through the self-condensation of two molecules of acetophenone. This acid- or base-catalyzed reaction is a classic example of an aldol condensation followed by dehydration.
Caption: Simplified reaction pathway for the synthesis of this compound.
Conclusion
While this compound is recognized for its UV-absorbing capabilities, a significant gap exists in the publicly available, quantitative UV-Vis spectral data. This guide provides a comprehensive framework for researchers to experimentally determine these crucial parameters. The detailed protocol and illustrative diagrams offer a clear path for the characterization of this compound's interaction with UV-Vis radiation, which is fundamental for its effective application in materials science and drug development. Further research to populate the missing spectral data is strongly encouraged to enhance the scientific understanding of this compound.
In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Dypnone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dypnone, with the systematic name 1,3-diphenyl-2-buten-1-one and also known as β-methylchalcone, is an aromatic ketone with the chemical formula C₁₆H₁₄O.[1] Its molecular structure, characterized by a conjugated system of two phenyl rings and an α,β-unsaturated carbonyl group, makes it a subject of interest in various chemical and pharmaceutical research areas. Understanding the fragmentation behavior of this compound under mass spectrometric conditions is crucial for its unambiguous identification in complex matrices, for metabolic studies, and for quality control in synthetic processes. This technical guide provides a comprehensive overview of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound, complete with quantitative data, a detailed experimental protocol, and a visual representation of the fragmentation pathway.
Mass Spectrometry Data of this compound
The mass spectrum of this compound is characterized by a distinct pattern of fragment ions that provides significant structural information. The molecular ion peak and the subsequent fragmentation are consistent with the behavior of aromatic ketones and chalcone derivatives.
Quantitative Fragmentation Data
The electron ionization (EI) mass spectrum of this compound exhibits several key fragments. The relative intensities of these fragments are crucial for positive identification. The most significant peaks are summarized in the table below.
| m/z | Relative Abundance (%) | Proposed Fragment Ion |
| 222 | 35 | [C₁₆H₁₄O]⁺˙ (Molecular Ion) |
| 207 | 20 | [M - CH₃]⁺ |
| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | 60 | [C₆H₅]⁺ (Phenyl cation) |
| 51 | 30 | [C₄H₃]⁺ |
Data is estimated from the graphical representation of the NIST EI mass spectrum.
Proposed Fragmentation Pathway
The fragmentation of the this compound molecular ion ([C₁₆H₁₄O]⁺˙) upon electron ionization follows logical pathways dictated by the stability of the resulting fragment ions. The primary fragmentation events involve cleavages at bonds adjacent to the carbonyl group and within the conjugated system.
The most prominent fragmentation pathway involves the cleavage of the C-C bond between the carbonyl group and the butene chain, leading to the formation of the highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105. This fragment is the base peak in the spectrum, indicating its exceptional stability due to resonance delocalization of the positive charge over the phenyl ring and the carbonyl group. Subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation results in the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77.
Another significant fragmentation pathway is the loss of a methyl radical (•CH₃) from the molecular ion, resulting in the fragment ion at m/z 207. This is a common fragmentation for compounds containing a methyl group.
Caption: Proposed electron ionization fragmentation pathway of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) of this compound
The following is a representative protocol for the analysis of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS) with an electron ionization source. This protocol is based on established methods for the analysis of aromatic ketones and chalcones.[2][3]
Instrumentation
-
Gas Chromatograph: Agilent 7890B or equivalent, equipped with a split/splitless injector.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent single quadrupole mass spectrometer with an electron ionization (EI) source.
-
GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in a high-purity solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution with the same solvent to a final concentration of 10 µg/mL for analysis.
GC-MS Parameters
-
Injector:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Injection Mode: Split (split ratio 20:1)
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Final Hold: Hold at 280 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 40-400
-
Solvent Delay: 3 minutes
-
Data Analysis
The acquired data is processed using the instrument's software. The mass spectrum of the chromatographic peak corresponding to this compound is extracted and compared with a reference library (e.g., NIST Mass Spectral Library) for confirmation. The fragmentation pattern is analyzed to confirm the structure based on the principles outlined in this guide.
Conclusion
The mass spectrometry fragmentation pattern of this compound provides a reliable method for its identification and structural characterization. The dominant fragmentation pathways, leading to the formation of the benzoyl cation (m/z 105) and the phenyl cation (m/z 77), are characteristic of its chemical structure. By utilizing the quantitative data and the detailed experimental protocol provided in this guide, researchers, scientists, and drug development professionals can confidently identify and analyze this compound in their respective applications. The provided fragmentation pathway diagram offers a clear visual aid for understanding the underlying fragmentation mechanisms.
References
E/Z isomerization of Dypnone
An In-Depth Technical Guide to the E/Z Isomerization of Dypnone
Abstract
This compound, or 1,3-diphenyl-2-buten-1-one, is a valuable α,β-unsaturated ketone intermediate in the synthesis of various organic compounds. Its structure features a carbon-carbon double bond, giving rise to two geometric isomers: (E)-dypnone and (Z)-dypnone. The thermodynamically more stable E-isomer is typically the major product of synthesis. The ability to control and induce isomerization to the less stable Z-isomer is crucial for accessing novel molecular scaffolds and studying structure-activity relationships. This technical guide provides a comprehensive overview of the core principles, mechanisms, experimental protocols, and analytical characterization methods related to the E/Z isomerization of this compound.
Introduction to E/Z Isomerization in this compound
The central C2=C3 double bond in this compound is the source of its geometric isomerism. The E (entgegen) isomer has the higher priority groups on opposite sides of the double bond (in this case, the benzoyl and phenyl groups), while the Z (zusammen) isomer has them on the same side. Due to reduced steric hindrance, the E-isomer is the more thermodynamically stable and is the predominant form isolated from typical condensation syntheses.
The controlled conversion between these isomers can be achieved through several methods, primarily photochemical, acid-catalyzed, and thermal pathways. Each method offers distinct advantages and proceeds through different mechanistic routes, allowing for tunable control over the isomeric ratio.
Mechanisms of Isomerization
The isomerization from the stable E-dypnone to the Z-dypnone is a contra-thermodynamic process that requires an input of energy to overcome the rotational energy barrier of the double bond.
Photochemical Isomerization
Photochemical isomerization is a highly effective method for converting E-alkenes to Z-alkenes.[1] The process is driven by the absorption of light, which promotes the molecule to an excited electronic state where the energy barrier for rotation around the C=C bond is significantly lower.[2]
-
Direct Irradiation: Upon absorbing a photon (typically UV-A light, ~300-400 nm), the E-dypnone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). In the S₁ state, the π-bond is weakened, allowing for rotation to a perpendicular, twisted conformation. From this twisted intermediate, the molecule can relax back to the ground state as either the E or Z isomer.[3][4]
-
Triplet Sensitization: An alternative pathway involves a triplet sensitizer (e.g., thioxanthone, benzophenone). The sensitizer absorbs light and, through efficient intersystem crossing (ISC), forms a long-lived triplet state (T₁). This triplet sensitizer then transfers its energy to the E-dypnone molecule, promoting it directly to its triplet state (T₁).[5][6] Isomerization occurs in the triplet state, followed by relaxation to the ground-state isomers. This method can be advantageous as it allows for the use of different wavelengths of light and can sometimes lead to different photostationary state (PSS) ratios.[7]
The continuous irradiation of a sample leads to a photostationary state (PSS) , a dynamic equilibrium where the rates of E→Z and Z→E photoisomerization are equal. The final ratio of isomers depends on the excitation wavelength and the molar absorptivities of the two isomers at that wavelength.[2]
Acid-Catalyzed Isomerization
Acid catalysis provides a ground-state pathway for isomerization. The mechanism involves the protonation of the carbonyl oxygen by a Brønsted acid.[8]
-
Protonation: The carbonyl oxygen of E-dypnone is protonated, creating a resonance-stabilized carbocation.
-
Resonance and Reduced Bond Order: Resonance delocalizes the positive charge onto the α-carbon, which significantly reduces the double-bond character of the C2-C3 bond, converting it to a bond with substantial single-bond character.[9]
-
Rotation: Free rotation can now occur around the C2-C3 single bond.
-
Deprotonation: Loss of a proton from the hydroxyl group regenerates the carbonyl and the acid catalyst, yielding a mixture of E and Z isomers.
This process will eventually lead to a thermodynamic equilibrium, which will heavily favor the more stable E-isomer. Therefore, this method is more suitable for isomerizing a pure Z sample to the E form or for ensuring the thermodynamic product is obtained.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. A catalyzed E/Z isomerization mechanism of stilbene using para-benzoquinone as a triplet sensitizer - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Dypnone synthesis from acetophenone
An In-depth Technical Guide to the Synthesis of Dypnone from Acetophenone
Introduction
This compound, or 1,3-diphenyl-2-buten-1-one, is a valuable intermediate compound in organic synthesis, finding applications as a plasticizer, a perfumery base, and an ultraviolet light filter in resins and coatings.[1][2] It is primarily synthesized through the self-condensation of two molecules of acetophenone.[2][3] This reaction, a classic example of an aldol condensation, can be catalyzed by a variety of acidic and basic catalysts under different reaction conditions. This guide provides a detailed overview of the reaction mechanism, experimental protocols, and quantitative data associated with the synthesis of this compound from acetophenone, tailored for researchers and professionals in chemical and drug development.
Reaction Mechanism: Aldol Condensation
The synthesis of this compound from acetophenone proceeds via a self-condensation reaction, which is a type of aldol condensation. The reaction involves the formation of an enolate from one molecule of acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of a second acetophenone molecule. The resulting aldol addition product subsequently undergoes dehydration to yield the final α,β-unsaturated ketone, this compound. The process can be catalyzed by both acids and bases.
Caption: Base-catalyzed aldol condensation mechanism for this compound synthesis.
Quantitative Data Summary
The choice of catalyst and reaction conditions significantly impacts the conversion of acetophenone and the selectivity for this compound. A wide range of catalysts have been explored, from traditional homogenous acids and bases to modern heterogeneous solid acid catalysts.
| Catalyst | Temperature (°C) | Reaction Time | Solvent | Acetophenone Conversion (%) | This compound Selectivity/Yield (%) | Reference |
| Nano-crystalline Sulfated Zirconia | 170 | 7 h | Solvent-free | 68.2 | 92 (Selectivity) | [4][5] |
| Aluminum tert-butoxide | 133-137 | - | Xylene | >95 | 77-82 (Yield) | [6] |
| Cs-DTP/K-10 (Microwave) | 140 | - | Solvent-free | 56 | 92 (Selectivity) | [7][8][9] |
| Polyphosphoric Acid | 70 | 6 h | Benzene | - | "Good yield" | [1] |
| H-beta Zeolite | 130-160 | - | Liquid Phase | - | - | [5] |
| Aluminum Chloride (AlCl₃) | - | - | - | - | - | [5][7] |
| Sodium Ethoxide | - | - | - | - | - | [6][7] |
Note: Aluminum chloride, while a potent Lewis acid, is known to catalyze undesirable side reactions like polycondensation.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducible synthesis. Below are protocols adapted from cited literature for different catalytic systems.
Protocol 1: Synthesis using Aluminum tert-butoxide
This procedure is a modification of the method by Adkins and Cox.[6]
-
Apparatus Setup: A 1-liter round-bottomed three-necked flask is equipped with a mechanical stirrer, a thermometer, and a Vigreux column connected to a condenser and receiver protected by a calcium chloride tube.
-
Reagents: 345 g (400 ml) of dry xylene, 120 g (117 ml, 1 mole) of dry acetophenone, and 135 g (0.55 mole) of aluminum tert-butoxide are added to the flask.
-
Reaction: The mixture is stirred and heated in an oil bath to maintain the reaction temperature between 133°C and 137°C. tert-Butyl alcohol distills over at 80-85°C.
-
Workup: After the reaction, the mixture is cooled, and the aluminum hydroxide is decomposed with a 10% sulfuric acid solution. The xylene layer is separated, washed with water, and dried.
-
Purification: The solvent (xylene) is removed by distillation. The residue is then transferred to a smaller flask for fractional distillation under reduced pressure. Unreacted acetophenone is collected at approximately 80°C/10 mm, and this compound is distilled at 150-155°C/1 mm.[6] The final yield is typically between 85-91 g (77-82%).[6]
Protocol 2: Solvent-Free Synthesis using Nano-crystalline Sulfated Zirconia
This method highlights the use of a reusable solid acid catalyst.[4]
-
Catalyst Preparation: Nano-crystalline sulfated zirconia is prepared via a sol-gel method, followed by treatment with sulfuric acid and calcination at 650°C.
-
Apparatus Setup: The reaction is performed in a liquid phase batch reactor connected to a Dean-Stark apparatus to continuously remove the water formed during the condensation.
-
Reaction: Acetophenone and the sulfated zirconia catalyst are heated to 170°C for 7 hours under solvent-free conditions.
-
Workup and Analysis: After the reaction, the catalyst is filtered from the reaction mixture. The product composition is analyzed using gas chromatography (GC) to determine acetophenone conversion and this compound selectivity.
-
Catalyst Reuse: The recovered catalyst is washed with acetone, dried overnight at 120°C, and can be reused for subsequent reaction cycles with only a marginal decrease in activity.[4][5]
Protocol 3: Microwave-Assisted Synthesis using Cs-DTP/K-10
Microwave irradiation can significantly reduce reaction times.[7]
-
Apparatus Setup: A 120 mL capacity glass reactor equipped for microwave heating (e.g., CEM Discover model) is used.
-
Reagents: A standard experiment involves 0.16 mol of acetophenone and a catalyst loading of 0.10 g/cm³ of Cs-DTP/K-10. n-Decane can be used as an internal standard for GC analysis.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 413 K or 140°C) using microwave irradiation.[7][8] Agitation is commenced once the temperature is reached.
-
Sampling and Analysis: Samples are withdrawn periodically and analyzed by gas chromatography (GC) and GC-MS to monitor the reaction progress and confirm product identity.[7] This method shows a positive effect on the reaction rate compared to conventional heating.[7][8]
General Experimental Workflow
The overall process for synthesizing and isolating this compound follows a standard sequence of steps in organic synthesis, from reaction setup to final purification.
Caption: A generalized workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound from the self-condensation of acetophenone is a well-established reaction that can be achieved through various catalytic methods. The choice of catalyst, whether a traditional homogeneous catalyst like aluminum tert-butoxide or a modern, reusable solid acid like sulfated zirconia, along with the reaction conditions, dictates the efficiency and yield of the process. Recent advancements, such as the use of microwave irradiation, offer pathways to reduced reaction times and improved yields, aligning with the principles of green chemistry.[7] The detailed protocols and comparative data presented in this guide serve as a comprehensive resource for optimizing the synthesis of this important chemical intermediate.
References
- 1. US2769842A - Preparation of this compound - Google Patents [patents.google.com]
- 2. frinton.com [frinton.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. researchgate.net [researchgate.net]
- 9. dl.begellhouse.com [dl.begellhouse.com]
The History and Discovery of Dypnone: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Dypnone, chemically known as 1,3-diphenyl-2-buten-1-one, is an α,β-unsaturated ketone that has been a subject of chemical synthesis for over a century. Primarily recognized for its applications as a plasticizer, a base for perfumes, and an ultraviolet light filter, its discovery and the evolution of its synthesis provide a glimpse into the development of synthetic organic chemistry. This technical guide delves into the history of this compound, detailing its initial synthesis and the various methodologies developed over time. It provides comprehensive experimental protocols for key synthetic routes, presents its physicochemical and spectroscopic data in a structured format, and explores its limited but noteworthy biological activities as a chalcone analogue.
Introduction
This compound (C₁₆H₁₄O) is a yellow, dense liquid formed from the self-condensation of two molecules of acetophenone.[1][2] Its molecular structure, featuring a conjugated system of two phenyl groups and a keto-ethylenic moiety, is characteristic of a chalcone.[3] While not a widely recognized pharmacologically active agent, its role as a versatile chemical intermediate and its industrial applications have sustained interest in its synthesis and properties.[4] This guide aims to provide a comprehensive technical overview of this compound, from its historical roots to its modern synthetic preparations and characterization.
History and Discovery
A significant advancement in the synthesis of this compound came with the work of Homer Adkins and R. H. Cox in 1938, who utilized aluminum tert-butoxide as a catalyst. This method, later refined and published in Organic Syntheses by W. Wayne and H. Adkins in 1955, provided a reliable and high-yielding procedure that became a standard laboratory preparation.
Another notable development was the use of polyphosphoric acid (PPA) as a condensing agent, as detailed in a 1956 patent.[4] This method offered an alternative route with good yields, utilizing a readily available and inexpensive catalyst.[4]
Over the years, a multitude of catalysts have been employed for the self-condensation of acetophenone to yield this compound, including:
-
Sodium ethoxide
-
Aluminum bromide
-
Phosphorus pentachloride
-
Calcium hydroxide
-
Anhydrous hydrogen chloride and bromide
-
Aluminum chloride
-
Hydrogen fluoride[5]
The timeline below highlights some of the key milestones in the development of this compound synthesis:
Historical Timeline of this compound Synthesis
| Year | Milestone | Key Catalyst/Reagent | Reference |
| 1938 | Adkins and Cox publish a method for the self-condensation of acetophenone. | Aluminum tert-butoxide | Adkins, H.; Cox, R. H. J. Am. Chem. Soc.1938 , 60, 1151. |
| 1955 | A detailed, high-yield protocol for this compound synthesis is published in Organic Syntheses. | Aluminum tert-butoxide | Wayne, W.; Adkins, H. Org. Synth. Coll. Vol. III1955 , 367. |
| 1956 | A patent is granted for the preparation of this compound using a cost-effective catalyst. | Polyphosphoric Acid | US Patent 2,769,842[4] |
It is important to note that while the Friedel-Crafts reaction, discovered by Charles Friedel and James Mason Crafts in 1877, is a cornerstone of aromatic chemistry, there is no direct evidence to suggest their involvement in the initial discovery or synthesis of this compound itself. The synthesis of this compound is a self-condensation reaction, which is mechanistically distinct from the electrophilic aromatic substitution of a Friedel-Crafts reaction.
Physicochemical and Spectroscopic Data
This compound is a yellow liquid with a mild, fruity odor.[4] Its physical and chemical properties are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O | [2] |
| Molecular Weight | 222.29 g/mol | [2] |
| Appearance | Yellow liquid | [4] |
| Boiling Point | 246 °C at 50 mmHg | [4] |
| Odor | Mild, fruity | [4] |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Data |
| ¹H NMR | (Data not explicitly found in a structured format in the search results) |
| ¹³C NMR | (Data not explicitly found in a structured format in the search results) |
| Infrared (IR) Spectroscopy | (Data not explicitly found in a structured format in the search results) |
| Mass Spectrometry (MS) | (Data not explicitly found in a structured format in the search results) |
Experimental Protocols
This section provides detailed methodologies for two of the most well-documented and historically significant syntheses of this compound.
Synthesis of this compound using Aluminum tert-Butoxide
This procedure is adapted from the method of Wayne and Adkins published in Organic Syntheses.
Experimental Workflow: Synthesis of this compound via Aluminum tert-Butoxide
Caption: Workflow for the synthesis of this compound using aluminum tert-butoxide.
Procedure:
-
In a 1-liter, three-necked round-bottomed flask equipped with a thermometer, an efficient mechanical stirrer, and a 35-cm Vigreux column fitted to a condenser and a receiver protected by a calcium chloride tube, place 400 mL of dry xylene, 120 g (1 mole) of dry acetophenone, and 135 g (0.55 mole) of aluminum tert-butoxide.
-
Begin stirring and heat the flask in an oil bath to maintain the reaction mixture temperature between 133°C and 137°C.
-
tert-Butyl alcohol will slowly distill at a vapor temperature of 80-85°C. Continue the distillation for approximately 2 hours.
-
Cool the reaction mixture to 100°C and cautiously add 40 mL of water in small portions with continuous stirring.
-
After the addition of water, reflux the mixture for an additional 15 minutes to ensure complete hydrolysis of the aluminum tert-butoxide.
-
After cooling, transfer the mixture to centrifuge bottles and centrifuge to separate the aluminum hydroxide precipitate.
-
Decant the supernatant liquid. Wash the aluminum hydroxide precipitate by making a smooth paste with approximately 250 mL of ether and centrifuge again. Repeat this ether extraction three more times.
-
Combine the initial supernatant and all ether extracts.
-
Remove the ether and any residual tert-butyl alcohol by distillation at atmospheric pressure.
-
Remove the xylene by distillation under reduced pressure (25–50 mmHg).
-
Transfer the residue to a smaller flask and fractionally distill under vacuum. First, distill the unreacted acetophenone at approximately 80°C/10 mmHg.
-
Finally, distill the this compound at 150–155°C/1 mmHg. The yield is typically 77–82%.
Synthesis of this compound using Polyphosphoric Acid
This procedure is based on the examples provided in US Patent 2,769,842.[4]
Experimental Workflow: Synthesis of this compound via Polyphosphoric Acid
References
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. Antioxidant activity of diphenylpropionamide derivatives: synthesis, biological evaluation and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. che.hw.ac.uk [che.hw.ac.uk]
- 4. US2769842A - Preparation of this compound - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on Dypnone as a Derivative of Chalcone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dypnone, chemically known as 1,3-diphenyl-2-buten-1-one, is an α,β-unsaturated ketone that shares a structural relationship with chalcones. It is also referred to as β-methylchalcone.[1][2][3] Chalcones, which are characterized by a 1,3-diaryl-2-propen-1-one backbone, are a significant class of compounds in medicinal chemistry, known for a wide array of biological activities.[4][5] this compound's structural similarity to this important pharmacophore makes it a compound of interest for potential applications in drug discovery and materials science. This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, chemical properties, and relationship to chalcones, as well as an exploration of its known and potential biological activities.
Structural Relationship to Chalcone
This compound is an isomer of a substituted chalcone. The core structure of a chalcone consists of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This compound, or β-methylchalcone, has a methyl group at the β-position of this three-carbon bridge. This structural feature distinguishes it from the parent chalcone structure.
Synthesis of this compound
This compound is primarily synthesized through the self-condensation of two molecules of acetophenone.[6][7] This reaction can be catalyzed by a variety of reagents, including bases and acids.
Experimental Protocol: Synthesis of this compound via Self-Condensation of Acetophenone
This protocol is adapted from Organic Syntheses.[8]
Materials:
-
Acetophenone
-
Aluminum tert-butoxide
-
Dry xylene
-
Water
-
Ether
-
Anhydrous magnesium sulfate
Equipment:
-
1-L three-necked round-bottom flask
-
Mechanical stirrer
-
Vigreux column (35-cm)
-
Condenser and receiver
-
Calcium chloride tube
-
Oil bath
-
Centrifuge and centrifuge bottles
-
Distillation apparatus
-
Rotary evaporator
Procedure:
-
In a 1-L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a Vigreux column connected to a condenser, place 345 g of dry xylene, 120 g of dry acetophenone, and 135 g of aluminum tert-butoxide.
-
Heat the mixture in an oil bath to maintain the reaction temperature between 133°C and 137°C.
-
Slowly distill the tert-butyl alcohol that forms. Maintain the heating bath temperature between 150°C and 155°C for 2 hours after distillation begins.
-
Cool the reaction mixture to 100°C and cautiously add 40 ml of water in small portions with continuous stirring.
-
Reflux the mixture for an additional 15 minutes to ensure complete hydrolysis of the aluminum tert-butoxide.
-
After cooling, centrifuge the mixture to separate the aluminum hydroxide.
-
Extract the product from the aluminum hydroxide precipitate with ether multiple times.
-
Combine the organic layers and remove the ether and tert-butyl alcohol by distillation.
-
Remove the xylene by distillation under reduced pressure (25–50 mm).
-
Transfer the residue to a smaller flask and distill to first remove unreacted acetophenone (at about 80°/10 mm) and then the this compound product (at 150–155°/1 mm). The yield is typically 77–82%.[8]
Physicochemical and Spectroscopic Data
This compound is a yellow, dense liquid with a mild, fruity odor.[6][9] It is insoluble in water but soluble in organic solvents like alcohol and ether.[3]
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₄O | [2][10] |
| Molecular Weight | 222.28 g/mol | [2][10] |
| Boiling Point | 340-345°C (with partial decomposition) | [3] |
| 246°C at 50 mm Hg | [9] | |
| 170°C at 3 mm Hg | [6] | |
| Density | 1.0365 g/cm³ (estimate) | [10] |
| Melting Point | -30°C | [10] |
Spectroscopic Data:
| Spectroscopy | Expected Features |
| ¹H NMR | Signals for aromatic protons, a vinyl proton, and a methyl group. |
| ¹³C NMR | Resonances for aromatic carbons, a carbonyl carbon, and carbons of the double bond and methyl group. |
| IR | A strong absorption band for the conjugated C=O stretch (typically around 1650-1680 cm⁻¹), and bands for C=C and aromatic C-H stretching. |
Biological Activities and Signaling Pathways
While extensive biological studies specifically on this compound are limited, the structural similarity to chalcones suggests potential for a range of pharmacological activities. Chalcones are known to possess anti-inflammatory, anticancer, antioxidant, and antimicrobial properties.[4][5]
A study on α-methyl-chalcone derivatives, which are isomers of this compound, has provided valuable insights into the potential biological activity.[11]
Anticancer Activity
One study investigated a series of α-methyl-chalcone derivatives for their anti-proliferative activity against human cervical cancer cell lines (HeLa and SiHa).[11] The compound (E)-1-(2,4-dihydroxyphenyl)-3-(4-(dimethylamino)phenyl)-2-methylprop-2-en-1-one, an isomer of a this compound derivative, was found to be a potent anti-proliferative agent.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| (E)-1-(2,4-dihydroxyphenyl)-3-(4-(dimethylamino)phenyl)-2-methylprop-2-en-1-one | HeLa | 0.035 | [11] |
| SiHa | 0.035 | [11] |
The study also suggested that this compound induces apoptosis in a dose-dependent manner. Molecular modeling indicated that the compound could bind to the yeast 20S proteasome, suggesting a potential mechanism of action.[11]
Potential Anti-inflammatory Activity
Chalcones are known to exhibit anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory signaling pathways such as NF-κB and MAPK.[5] Given its structural similarity, this compound could potentially exert similar effects.
Experimental Protocols for Biological Evaluation
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][12][13][14]
Materials:
-
Cancer cell lines (e.g., HeLa, SiHa)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Anti-inflammatory Assessment: Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[15][16]
Materials:
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., Tris-HCl)
-
Detection reagent (e.g., for measuring prostaglandin E₂ production by ELISA)
-
96-well plates
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and various concentrations of this compound or a known inhibitor (e.g., celecoxib).
-
Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 10-20 minutes) at 37°C.
-
Stop the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of COX inhibition for each concentration of this compound and determine the IC₅₀ value.
Applications and Future Perspectives
This compound has been utilized as a plasticizer, a base for perfumes, and as an ultraviolet light filter in resins and surface coatings.[6][9] Its structural relationship to biologically active chalcones suggests that this compound and its derivatives are promising candidates for further investigation in drug discovery. Future research should focus on a systematic evaluation of this compound's biological activities, including its potential anticancer, anti-inflammatory, and antimicrobial properties. Elucidating its mechanism of action and identifying its molecular targets will be crucial for its development as a therapeutic agent. Structure-activity relationship (SAR) studies on a library of this compound derivatives could lead to the identification of more potent and selective compounds.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. This compound | C16H14O | CID 95329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [drugfuture.com]
- 4. alliedacademies.org [alliedacademies.org]
- 5. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frinton.com [frinton.com]
- 7. medkoo.com [medkoo.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. US2769842A - Preparation of this compound - Google Patents [patents.google.com]
- 10. chembk.com [chembk.com]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Dypnone: A Technical Guide to Toxicological Data and Safety Handling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available toxicological data and essential safety handling procedures for Dypnone (1,3-Diphenyl-2-buten-1-one). The information is intended to support researchers, scientists, and professionals in the field of drug development in the safe and effective use of this compound.
Toxicological Data
The toxicological profile of this compound has not been fully investigated. However, the following quantitative data on acute toxicity is available.
Table 1: Acute Toxicity of this compound
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 3.6 g/kg | [No specific reference found in search results] |
Experimental Protocols
Detailed experimental protocols for the toxicological evaluation of this compound are not available. However, standardized guidelines from the Organisation for Economic Co-operation and Development (OECD) are typically followed for such assessments.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method involves the administration of the test substance to a group of fasted animals in a stepwise procedure using a minimum number of animals. The method is based on the principle that the toxic response is related to the dose and that a dose can be identified that is likely to cause mortality in some of the animals.
-
Test Animals: Typically, young adult rats of a single sex (usually females as they are generally slightly more sensitive) are used.
-
Housing and Feeding: Animals are housed in individual cages under controlled environmental conditions (temperature, humidity, light cycle). Standard laboratory diet and water are provided ad libitum, except for a brief fasting period before dosing.
-
Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula. The volume of liquid administered should not exceed 1 mL/100g of body weight.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days after dosing. A post-mortem examination is performed on all animals.
Acute Dermal Toxicity - OECD Test Guideline 402
This guideline provides a method for assessing the acute toxic effects of a substance applied to the skin.
-
Test Animals: Young adult rats, rabbits, or guinea pigs with healthy, intact skin are used.
-
Preparation of Animals: The fur is clipped from the dorsal area of the trunk of the animals approximately 24 hours before the test.
-
Application of Test Substance: The test substance is applied uniformly over an area which is approximately 10% of the total body surface area. The test site is then covered with a porous gauze dressing and non-irritating tape.
-
Exposure Duration: The exposure period is typically 24 hours.
-
Observation: After the exposure period, the dressing is removed, and the skin is washed. Animals are observed for mortality, signs of toxicity, and skin reactions at the site of application for 14 days.
Acute Dermal Irritation/Corrosion - OECD Test Guideline 404
This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[1]
-
Test Animal: Typically, a single albino rabbit is used.
-
Application: A small amount of the test substance is applied to a small area of clipped skin and covered with a gauze patch.
-
Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals after patch removal (e.g., 1, 24, 48, and 72 hours).[1] The reversibility of any observed effects is also assessed.[1]
Acute Eye Irritation/Corrosion - Draize Test (OECD Test Guideline 405)
The Draize test is used to assess the potential of a substance to cause eye irritation or corrosion.[2][3][4]
-
Procedure: A small amount of the test substance is instilled into the conjunctival sac of one eye of the rabbit.[3] The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specific time points after instillation.[3] The severity and reversibility of any lesions are scored.[3]
Safety Handling and Personal Protective Equipment (PPE)
Given the limited toxicological data, caution should be exercised when handling this compound. The following safety procedures are recommended based on general laboratory safety principles and information from available Safety Data Sheets (SDS).
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a laboratory coat, and ensure skin is not exposed.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as oxidizing agents.
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of in accordance with local, state, and federal regulations.
Caption: A workflow diagram illustrating the recommended procedures for the safe handling of this compound.
Metabolism
Specific studies on the metabolism of this compound (1,3-diphenyl-2-buten-1-one) were not identified. However, research on the structurally similar compound trans-4-phenyl-3-buten-2-one (PBO) in rats provides insights into a probable metabolic pathway. The study on PBO revealed that hydroxylation is a major metabolic transformation.[5] Based on this, a potential metabolic pathway for this compound is proposed to involve hydroxylation of one or both of the phenyl rings.
This metabolic process is a phase I biotransformation reaction, typically catalyzed by cytochrome P450 enzymes in the liver.[6] The addition of a hydroxyl group increases the polarity of the molecule, facilitating its further metabolism (Phase II conjugation) and subsequent excretion from the body.[6]
Caption: A proposed metabolic pathway for this compound based on the metabolism of a structurally similar compound.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. The Draize eye test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Draize test - Wikipedia [en.wikipedia.org]
- 4. peta.org [peta.org]
- 5. Metabolism of the alpha,beta-unsaturated ketones, chalcone and trans-4-phenyl-3-buten-2-one, by rat liver microsomes and estrogenic activity of the metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Dypnone via Aldol Condensation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dypnone, or 1,3-diphenyl-2-buten-1-one, is a valuable intermediate in organic synthesis, finding applications in the production of pharmaceuticals, fragrances, and as a plasticizer.[1][2] Its synthesis is a classic example of a self-condensation reaction of acetophenone, proceeding through an aldol condensation mechanism. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on various catalytic systems. Quantitative data is summarized for comparative analysis, and a general experimental workflow is visualized.
Introduction
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[3] In the synthesis of this compound, two molecules of acetophenone react in the presence of a catalyst to form a β-hydroxy ketone, which then readily dehydrates to yield the α,β-unsaturated ketone, this compound.[3][4] The reaction can be catalyzed by both acids and bases.[3] A variety of catalysts have been employed for this transformation, each with its own advantages in terms of yield, reaction conditions, and environmental impact. This document outlines protocols for several common methods.
Quantitative Data Summary
The following tables summarize quantitative data from various reported methods for the synthesis of this compound.
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Acetophenone Conversion (%) | This compound Selectivity (%) | Yield (%) | Reference |
| Aluminum tert-butoxide | Xylene | 133-137 | 2 | ~95% (accounted for) | - | 77-82 | [5] |
| Polyphosphoric acid | Benzene | 70 | 6 | - | - | "Good yield" | [1] |
| Polyphosphoric acid | Benzene | 80 | 7 | - | - | - | [1] |
| Nano-crystalline sulfated zirconia | Solvent-free | 170 | 7 | 68.2 | 92 | - | [6][7] |
| Cs-DTP/K-10 (Microwave) | Solvent-free | 140 | - | 56 | 92 | - | [8][9] |
Table 2: Physical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄O | [10] |
| Molecular Weight | 222.28 g/mol | [10] |
| Appearance | Yellow liquid | [2][5] |
| Boiling Point | 150-155 °C / 1 mm Hg | [5] |
| 246 °C / 50 mm Hg | [1] | |
| ~170 °C / 3 mm Hg | [2] | |
| IUPAC Name | 1,3-diphenylbut-2-en-1-one | [10] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Aluminum tert-butoxide
This protocol is a modification of the procedure described by Adkins and Cox.[5]
Materials:
-
Acetophenone, dry (120 g, 1 mole)
-
Aluminum tert-butoxide (135 g, 0.55 mole)
-
Xylene, dry (345 g, 400 ml)
-
Water
-
Ether
-
1-L three-necked round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
Vigreux column (35 cm)
-
Condenser
-
Receiver with calcium chloride tube
-
Oil bath
-
Centrifuge bottles
Procedure:
-
Equip a 1-L three-necked round-bottomed flask with a thermometer, a mechanical stirrer, and a Vigreux column connected to a condenser and a receiver protected by a calcium chloride tube.
-
Add 345 g of dry xylene, 120 g of dry acetophenone, and 135 g of aluminum tert-butoxide to the flask.
-
Begin stirring and heat the flask in an oil bath to maintain the reaction mixture temperature between 133°C and 137°C.
-
tert-Butyl alcohol will distill at a vapor temperature of 80-85°C. Continue the distillation for approximately 2 hours.
-
Cool the reaction mixture to 100°C and cautiously add 40 ml of water in small portions with continuous stirring. The mixture will initially form a gel and then break up.
-
Reflux the mixture for an additional 15 minutes to ensure complete hydrolysis of the aluminum tert-butoxide.
-
After cooling, transfer the mixture into four centrifuge bottles and centrifuge to separate the aluminum hydroxide.
-
Decant the supernatant liquid. Wash the aluminum hydroxide precipitate by making a smooth paste with ether (approximately 250 ml total), and centrifuge again. Repeat this washing procedure three more times.
-
Combine all the ether extracts and the initial supernatant. Remove the ether and tert-butyl alcohol by distillation at atmospheric pressure.
-
Remove the xylene by distillation under reduced pressure (25-50 mm Hg) using a Vigreux column.
-
Transfer the residue to a smaller flask and distill first the unreacted acetophenone at about 80°C/10 mm Hg, and then the this compound at 150-155°C/1 mm Hg.[5] The yield is typically 85-91 g (77-82%).[5]
Protocol 2: Synthesis of this compound using Polyphosphoric Acid
This protocol is based on the method described in US Patent 2,769,842.[1]
Materials:
-
Acetophenone (120 g, 1.0 mole)
-
Polyphosphoric acid (300 g)
-
Benzene (156 g)
-
Reaction flask with stirrer and reflux condenser
Procedure:
-
In a suitable reaction flask equipped with a stirrer and a reflux condenser, mix 120 g of acetophenone, 300 g of polyphosphoric acid, and 156 g of benzene.
-
Stir the mixture and reflux at approximately 70°C for 6 hours.
-
After the reaction is complete, wash the reaction mixture with water.
-
Purify the this compound by distillation. A good yield of a yellowish liquid is obtained.[1]
Visualizations
Reaction Mechanism
The synthesis of this compound from acetophenone proceeds via a base-catalyzed aldol condensation mechanism.
Caption: Mechanism of this compound Synthesis.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
- 1. US2769842A - Preparation of this compound - Google Patents [patents.google.com]
- 2. frinton.com [frinton.com]
- 3. sites.nvcc.edu [sites.nvcc.edu]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. researchgate.net [researchgate.net]
- 10. This compound | C16H14O | CID 95329 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Acid-Catalyzed Self-Condensation of Acetophenone to Dypnone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of dypnone through the acid-catalyzed self-condensation of acetophenone. This compound (1,3-diphenyl-2-buten-1-one) is a valuable intermediate in the manufacturing of a wide array of compounds, including pharmaceuticals, plasticizers, and fragrances.[1] This document outlines various catalytic systems and reaction conditions, presenting quantitative data in structured tables for easy comparison and providing detailed experimental methodologies.
Reaction Overview and Mechanism
The self-condensation of acetophenone is a classic example of an aldol condensation reaction. In the presence of an acid catalyst, one molecule of acetophenone is converted into its enol form, which then acts as a nucleophile, attacking the protonated carbonyl group of a second acetophenone molecule. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone, this compound.
Reaction Scheme:
The reaction mechanism involves the following key steps:
-
Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of an acetophenone molecule, increasing its electrophilicity.
-
Enolization: A second molecule of acetophenone tautomerizes to its enol form, facilitated by the acidic medium.
-
Nucleophilic attack: The enol attacks the protonated carbonyl carbon of the first acetophenone molecule.
-
Deprotonation and Dehydration: The resulting intermediate is deprotonated and then undergoes dehydration to form the stable, conjugated this compound.
Quantitative Data Summary
The following tables summarize the performance of various acid catalysts in the self-condensation of acetophenone to this compound under different reaction conditions.
Table 1: Performance of Solid Acid Catalysts with Microwave Irradiation [2][3]
| Catalyst | Temperature (K) | Catalyst Loading (g/cm³) | Acetophenone Conversion (%) | trans-Dypnone Selectivity (%) |
| Cs-DTP/K-10 | 413 | 0.10 | 56 | 92 |
| UDCaT-5 | 413 | 0.10 | Lower than Cs-DTP/K-10 | - |
| UDCaT-6 | 413 | 0.10 | Lower than Cs-DTP/K-10 | - |
| 20% w/w Cs2.5H0.5PW12O40/HMS | 413 | 0.10 | Lower than Cs-DTP/K-10 | - |
Note: The study found Cs-DTP/K-10 to be the most active, stable, and reusable catalyst under microwave conditions.[2] A positive synergistic effect between the solid acid catalyst and microwave irradiation was observed, leading to higher reaction rates compared to conventional heating.[2]
Table 2: Performance of Sulfated Zirconia (SZ) Catalyst [1][4]
| Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Acetophenone Conversion (%) | This compound Selectivity (%) |
| SZ (calcined at 650 °C) | 170 | 7 | 68.2 | 92 |
| SZ | 130-160 | - | - | - |
| H-beta | 130-160 | - | Similar to SZ | - |
| Sulfated Titania (ST) | 130-160 | - | Lower than SZ | - |
Note: Nano-crystalline sulfated zirconia prepared by a two-step sol-gel method showed high activity and selectivity. The catalyst was reusable for up to five cycles with a marginal decrease in conversion.[1][4]
Table 3: Traditional Acid Catalysts and Reaction Conditions [5][6]
| Catalyst | Solvent | Reaction Temperature | Reaction Time (h) | Yield (%) |
| Aluminum tert-butoxide | Xylene | 133-137 °C (reflux) | 2 (distillation) | 77-82 |
| Polyphosphoric acid | Benzene | ~70 °C (reflux) | 6 | Good |
| Polyphosphoric acid | Benzene | ~80 °C (reflux) | 7 | - |
Note: The procedure with aluminum tert-butoxide is a well-established method from Organic Syntheses, providing a high yield of this compound.[5] Polyphosphoric acid offers a cost-effective alternative.[6]
Experimental Protocols
Protocol 1: Synthesis of this compound using Aluminum tert-butoxide[5]
Materials:
-
Acetophenone (dry, 120 g, 1 mole)
-
Aluminum tert-butoxide (135 g, 0.55 mole)
-
Xylene (dry, 345 g, 400 ml)
-
Water
-
Ether
Equipment:
-
1-L round-bottom three-necked flask
-
Mechanical stirrer
-
Thermometer
-
Vigreux column (35 cm)
-
Condenser and receiver with calcium chloride tube
-
Oil bath
-
Centrifuge and centrifuge bottles
Procedure:
-
Equip the flask with the stirrer, thermometer, and Vigreux column connected to the condenser and receiver.
-
Add dry xylene, dry acetophenone, and aluminum tert-butoxide to the flask.
-
Start the stirrer and heat the flask in an oil bath, maintaining the reaction mixture temperature between 133°C and 137°C.
-
tert-Butyl alcohol will begin to distill at a vapor temperature of 80-85°C. Continue the distillation for approximately 2 hours by keeping the oil bath temperature between 150°C and 155°C.
-
Cool the reaction mixture to 100°C and cautiously add 40 ml of water in small portions with continuous stirring. The mixture will form a gel and then break up.
-
Reflux the mixture for another 15 minutes to ensure complete hydrolysis of the aluminum tert-butoxide.
-
After cooling, transfer the mixture to centrifuge bottles and centrifuge to separate the aluminum hydroxide.
-
Decant the upper liquid layer. Wash the aluminum hydroxide residue with ether (approximately 250 ml total, in portions), centrifuging after each wash to separate the ether extract. Repeat the ether extraction three more times.
-
Combine all the organic layers (xylene and ether extracts). Remove the ether and tert-butyl alcohol by distillation at atmospheric pressure.
-
Remove the xylene by distillation through the Vigreux column at 25-50 mm Hg.
-
Transfer the residue to a smaller flask and distill under vacuum. Collect the remaining acetophenone at approximately 80°C/10 mm Hg.
-
Collect the this compound fraction at 150-155°C/1 mm Hg. The expected yield is 85-91 g (77-82%).
Protocol 2: Microwave-Assisted Synthesis using a Solid Acid Catalyst (General Procedure)[2]
Materials:
-
Acetophenone (0.16 mol)
-
Solid acid catalyst (e.g., Cs-DTP/K-10, 0.10 g/cm³)
-
n-Decane (internal standard, 1.07 g)
Equipment:
-
Microwave reactor (e.g., Discover, CEM-SP 1245 model)
-
120 mL glass reactor with baffles and impeller
-
Gas chromatograph (GC) for analysis
Procedure:
-
Dry the solid acid catalyst at 393 K for 3 hours before use.
-
Place acetophenone, the catalyst, and the internal standard into the glass reactor.
-
Place the reactor in the microwave apparatus and set the desired temperature (e.g., 413 K).
-
Allow the reaction mixture to reach the set temperature.
-
Start agitation at a known speed (e.g., 1000 rpm).
-
Withdraw samples periodically and analyze by GC to monitor the conversion of acetophenone and selectivity towards this compound.
-
Upon completion, cool the mixture, filter the catalyst, and purify the product, typically by vacuum distillation.
Protocol 3: Synthesis using Polyphosphoric Acid[6]
Materials:
-
Acetophenone (120 g, 1.0 mole)
-
Polyphosphoric acid (300 g)
-
Benzene (156 g)
Equipment:
-
Round-bottom flask
-
Stirrer
-
Reflux condenser
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, mix acetophenone, polyphosphoric acid, and benzene.
-
Stir the mixture and reflux at approximately 70°C for 6 hours.
-
After the reaction is complete, wash the reaction mixture with water.
-
Purify the this compound by distillation. A boiling point of 246°C at 50 mm Hg has been reported.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Mechanism of acid-catalyzed self-condensation of acetophenone.
References
Application Notes and Protocols: Base-Catalyzed Synthesis of Dypnone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dypnone, or 1,3-diphenyl-2-buten-1-one, is a valuable intermediate in organic synthesis, utilized in the production of pharmaceuticals, fragrances, and as a plasticizer.[1] Its synthesis is a classic example of a base-catalyzed aldol condensation reaction, specifically the self-condensation of acetophenone.[2] This document provides detailed protocols for the base-catalyzed synthesis of this compound, a summary of relevant quantitative data from various catalytic systems, and visual representations of the experimental workflow and reaction mechanism.
Introduction
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[3] In the presence of a base, an enolate is generated from a carbonyl compound containing an α-hydrogen. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule. The subsequent dehydration of the aldol addition product yields an α,β-unsaturated carbonyl compound.[4][5] The self-condensation of acetophenone to form this compound is a well-established transformation that can be catalyzed by various bases, including sodium hydroxide, calcium hydroxide, and sodium ethoxide.[6]
Data Presentation
The following table summarizes quantitative data for the synthesis of this compound from acetophenone using different catalytic systems.
| Catalyst System | Reactant (Acetophenone) | Catalyst Loading | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Aluminum tert-butoxide | 1 mole (120 g) | 0.55 mole (135 g) | Xylene | 133-137 | 2 hours (distillation) | 77-82 | [7] |
| NaOH-Al₂O₃ (for chalcone synthesis) | 1 mmol | 2 mmol (NaOH) | Solvent-free | 60 | Not specified | 85-95 (of chalcone) | [1] |
| Nano-crystalline sulfated zirconia | 10 mmol | 0.1 g | Solvent-free | 170 | 7 hours | 68.2 (conversion), 92 (selectivity) | [8] |
| Cs-DTP/K-10 (Microwave) | 0.16 mol | 0.10 g/cm³ | Solvent-free | 140 | Not specified | 56 (conversion), 92 (selectivity) | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Aluminum tert-butoxide
This protocol is adapted from a literature procedure and provides a high-yield synthesis of this compound.[7]
Materials:
-
Acetophenone (dry)
-
Aluminum tert-butoxide
-
Xylene (dry)
-
Water
-
Ether
-
1-L three-necked round-bottomed flask
-
Mechanical stirrer
-
Thermometer
-
Vigreux column
-
Condenser
-
Receiving flask with calcium chloride tube
-
Oil bath
-
Centrifuge bottles
Procedure:
-
To a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and a Vigreux column connected to a condenser and a receiving flask, add 400 mL of dry xylene, 120 g (1 mole) of dry acetophenone, and 135 g (0.55 mole) of aluminum tert-butoxide.
-
Commence stirring and heat the flask in an oil bath, maintaining the reaction mixture temperature between 133°C and 137°C.
-
tert-Butyl alcohol will distill over at a vapor temperature of 80-85°C. Continue the distillation for approximately 2 hours.
-
Cool the reaction mixture to 100°C and cautiously add 40 mL of water in small portions with continuous stirring. The mixture will form a gel that will break up upon further addition of water.
-
Reflux the mixture for 15 minutes to ensure complete hydrolysis of the aluminum tert-butoxide.
-
After cooling, transfer the mixture to centrifuge bottles and centrifuge to separate the aluminum hydroxide.
-
Decant the supernatant liquid. Wash the aluminum hydroxide precipitate with ether multiple times, centrifuging after each wash.
-
Combine the supernatant and ether extracts. Remove the ether and tert-butyl alcohol by distillation at atmospheric pressure.
-
Remove the xylene by distillation under reduced pressure (25-50 mm).
-
Transfer the residue to a smaller flask and distill to first remove unreacted acetophenone (at approx. 80°C/10 mm) and then the this compound product (at 150-155°C/1 mm).
-
The yield of yellow, liquid this compound is typically between 85-91 g (77-82%).
Protocol 2: Proposed Synthesis of this compound using Sodium Hydroxide
This protocol is a proposed adaptation based on general procedures for base-catalyzed aldol condensations and specific conditions for related chalcone synthesis.[1] Optimization may be required.
Materials:
-
Acetophenone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve acetophenone in ethanol.
-
Add a catalytic amount of a concentrated aqueous solution of sodium hydroxide to the flask.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., HCl).
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add water and extract the product with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Reaction Mechanism
The base-catalyzed self-condensation of acetophenone to this compound proceeds through a classic aldol condensation mechanism. The key steps involve the formation of an enolate, nucleophilic attack, and subsequent dehydration.
Caption: Base-catalyzed aldol condensation mechanism for this compound synthesis.
Experimental Workflow
The following diagram illustrates a general experimental workflow for the base-catalyzed synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Self-condensation - Wikipedia [en.wikipedia.org]
- 3. escholarship.org [escholarship.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Application Notes and Protocols for Microwave-Assisted Synthesis of Dypnone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of dypnone (1,3-diphenyl-2-buten-1-one) via a microwave-assisted self-condensation of acetophenone. This method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and enhanced selectivity, aligning with the principles of green chemistry.[1][2] The protocols outlined below utilize solid acid catalysts, which demonstrate high activity and reusability under microwave conditions.[1][3] This efficient synthesis route is valuable for researchers requiring this compound as a key intermediate in the production of various compounds, including those used in plasticizers, perfumery, and as softening agents.[3]
Introduction
This compound is a valuable chemical intermediate traditionally synthesized from acetophenone using homogeneous catalysts that are often corrosive, toxic, and difficult to separate from the reaction mixture.[3] The advent of microwave-assisted organic synthesis has provided a cleaner, faster, and more efficient alternative.[2][4] Microwave heating directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating that can significantly accelerate reaction rates and improve product yields.[4][5] When combined with heterogeneous solid acid catalysts, such as cesium-substituted dodecatungstophosphoric acid supported on K-10 clay (Cs-DTP/K-10) or nano-crystalline sulfated zirconia, the synthesis of this compound becomes a highly efficient and environmentally benign process.[1][3][6] These solid catalysts can be easily recovered and reused, further enhancing the sustainability of the method.[3][6]
Data Presentation
The following table summarizes the quantitative data from key experiments on the microwave-assisted synthesis of this compound, providing a clear comparison of different catalytic systems and their performance.
| Catalyst | Reactant | Temperature | Reaction Time | Acetophenone Conversion (%) | This compound Selectivity (%) | Catalyst Loading | Reference |
| 20% (w/w) Cs-DTP/K-10 | Acetophenone | 413 K (140 °C) | Not specified | 56 | 92 (trans-dypnone) | 0.10 g/cm³ | [3][7] |
| Nano-crystalline SZ-650* | Acetophenone | 170 °C | 7 hours | 68.2 | 92 | 0.1 g | [6] |
*Note: The data for nano-crystalline SZ-650 was obtained using conventional heating and is included for comparison. Microwave-assisted synthesis with this catalyst is expected to yield comparable or better results in significantly shorter reaction times.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound using Cs-DTP/K-10 Catalyst
This protocol is based on the work of Yadav and George, which demonstrated a synergistic effect between microwave irradiation and a solid acid catalyst for the self-condensation of acetophenone.[1][3]
Materials:
-
Acetophenone (0.16 mol)
-
20% (w/w) Cs-DTP/K-10 catalyst (0.10 g/cm³)
-
Microwave reactor (e.g., Discover, CEM-SP 1245 model) equipped with a 120 mL capacity glass reactor, baffles, and a six-bladed turbine impeller.
Procedure:
-
Reactor Setup: Place 0.16 mol of acetophenone and the Cs-DTP/K-10 catalyst (at a loading of 0.10 g/cm³) into the 120 mL glass reactor of the microwave synthesizer.
-
Reaction Conditions: Set the reaction temperature to 413 K (140 °C) and the agitation speed to 1000 rpm.
-
Microwave Irradiation: Initiate the microwave irradiation and maintain the set temperature for the desired reaction time. The reaction progress can be monitored by taking aliquots at different time intervals and analyzing them using gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the reactor to room temperature.
-
Catalyst Separation: Separate the solid catalyst from the reaction mixture by filtration. The catalyst can be washed with a suitable solvent (e.g., acetone), dried, and stored for reuse.
-
Product Isolation: The liquid product mixture can be analyzed directly by GC to determine the conversion of acetophenone and the selectivity for this compound. For isolation of this compound, the crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: General Protocol for Microwave-Assisted Synthesis using a Solid Acid Catalyst
This generalized protocol can be adapted for various solid acid catalysts and microwave systems.
Materials:
-
Acetophenone
-
Solid acid catalyst (e.g., nano-crystalline sulfated zirconia)
-
Microwave reaction vessel (sealed vessel recommended for solvent-free reactions)
-
Suitable solvent (if not a solvent-free reaction)
Procedure:
-
Reactant and Catalyst Loading: In a microwave-safe reaction vessel, add acetophenone and the solid acid catalyst. The optimal ratio of catalyst to reactant should be determined experimentally, but a starting point of 5-10 mol% of the catalyst can be used.
-
Sealing the Vessel: If performing a solvent-free reaction at elevated temperatures, securely seal the reaction vessel.
-
Microwave Parameters: Place the vessel in the microwave reactor. Set the desired temperature, pressure limit, and reaction time. For example, a starting point could be 150 °C for 10-30 minutes.[8]
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or by analyzing small aliquots with GC or LC-MS.
-
Cooling and Depressurization: After the reaction is complete, allow the vessel to cool to a safe temperature before carefully opening it.
-
Work-up and Purification: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate), and filter to remove the solid catalyst. The filtrate can then be washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent removed under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.
Visualizations
Experimental Workflow for Microwave-Assisted this compound Synthesis
Caption: Workflow for microwave-assisted synthesis of this compound.
Logical Relationship of Reaction Components
Caption: Key components in this compound synthesis.
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. ajrconline.org [ajrconline.org]
- 3. dl.begellhouse.com [dl.begellhouse.com]
- 4. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. dl.begellhouse.com [dl.begellhouse.com]
- 8. A Metal-Free and Microwave-Assisted Efficient Synthesis of Diaryl Sulfones [organic-chemistry.org]
Application Notes and Protocols for Dypnone Synthesis Using Solid Acid Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dypnone (1,3-diphenyl-2-buten-1-one) is a valuable intermediate in the synthesis of a wide range of compounds, including pharmaceuticals, fragrances, and plasticizers.[1][2] Traditionally, its synthesis via the self-condensation of acetophenone has relied on homogeneous catalysts, which often pose challenges related to separation, recyclability, and environmental impact. The use of solid acid catalysts offers a green and efficient alternative, providing advantages such as ease of separation, reusability, and potentially higher selectivity.[1]
These application notes provide detailed protocols for the synthesis of this compound using two prominent solid acid catalysts: nano-crystalline sulfated zirconia (SZ) and cesium-substituted dodecatungstophosphoric acid supported on K-10 clay (Cs-DTP/K-10). This document outlines catalyst preparation, experimental procedures for this compound synthesis, and a summary of catalytic performance data.
Catalytic Performance Data
The following tables summarize the quantitative data for this compound synthesis using different solid acid catalysts under various reaction conditions.
Table 1: Performance of Nano-crystalline Sulfated Zirconia (SZ) in this compound Synthesis
| Catalyst | Reaction Temp. (°C) | Reaction Time (h) | Acetophenone Conversion (%) | This compound Selectivity (%) | Reference |
| SZ (calcined at 600°C) | 170 | 7 | 55.3 | 93 | [1] |
| SZ (calcined at 650°C) | 170 | 7 | 68.2 | 92 | [1][2] |
| SZ (calcined at 700°C) | 170 | 7 | 45.1 | 94 | [1] |
| SZ (calcined at 650°C) | 150 | 7 | 42.5 | 93 | [1] |
| SZ (calcined at 650°C) | 160 | 7 | 58.7 | 92 | [1] |
Table 2: Performance of Cs-DTP/K-10 and Other Solid Acid Catalysts in this compound Synthesis
| Catalyst | Reaction Temp. (K) | Reaction Method | Acetophenone Conversion (%) | This compound Selectivity (%) | Reference |
| Cs-DTP/K-10 | 413 | Microwave | 56 | 92 (trans-dypnone) | [3] |
| UDCaT-5 | 413 | Microwave | <56 | Not Specified | [1] |
| 20% w/w Cs2.5H0.5PW12O40/HMS | 413 | Microwave | <56 | Not Specified | [1] |
| UDCaT-6 | 413 | Microwave | <56 | Not Specified | [1] |
| H-beta zeolite | 403-433 | Conventional | Similar to SZ | Not Specified | [2] |
| Sulfated Titania (ST) | 403-433 | Conventional | Lower than SZ | Not Specified | [2] |
Experimental Protocols
Protocol 1: Preparation of Nano-crystalline Sulfated Zirconia (SZ) Catalyst
This protocol is based on a two-step sol-gel method.[1]
Materials:
-
Zirconium n-propoxide (Zr(OPr)₄)
-
n-propanol
-
Aqueous ammonia solution (25%)
-
Concentrated sulfuric acid (98%)
-
Distilled water
Procedure:
-
Hydrolysis:
-
In a flask, mix zirconium n-propoxide with n-propanol.
-
Slowly add an aqueous ammonia solution dropwise to the mixture under vigorous stirring at ambient temperature.
-
Continue stirring for 3 hours to form a gel.
-
-
Drying and Sulfation:
-
Filter the gel and wash it thoroughly with distilled water.
-
Dry the filtered gel in an oven at 120°C for 12 hours.
-
Immerse the dried powder in a solution of sulfuric acid.
-
After impregnation, filter and dry the sulfated product.
-
-
Calcination:
-
Calcine the dried, sulfated powder in a furnace at a specific temperature (e.g., 650°C) for 4 hours to obtain the final nano-crystalline sulfated zirconia catalyst. The calcination temperature significantly influences the catalyst's structural and textural properties.[1]
-
Protocol 2: Preparation of 20% w/w Cs-DTP/K-10 Catalyst
This protocol is a combination of the synthesis of cesium-substituted dodecatungstophosphoric acid and its impregnation onto K-10 clay.
Materials:
-
Dodecatungstophosphoric acid (H₃PW₁₂O₄₀)
-
Cesium carbonate (Cs₂CO₃)
-
Montmorillonite K-10 clay
-
Distilled water
-
Methanol
Procedure:
-
Synthesis of Cesium-Substituted Dodecatungstophosphoric Acid (Cs₂.₅H₀.₅PW₁₂O₄₀):
-
Dissolve dodecatungstophosphoric acid in distilled water.
-
In a separate beaker, dissolve a stoichiometric amount of cesium carbonate in distilled water.
-
Slowly add the cesium carbonate solution to the dodecatungstophosphoric acid solution with constant stirring. The formation of a white precipitate of Cs₂.₅H₀.₅PW₁₂O₄₀ will be observed.
-
Filter the precipitate, wash it with distilled water, and dry it in an oven.
-
-
Impregnation onto K-10 Clay:
-
Disperse the desired amount of K-10 clay in methanol.
-
Dissolve the synthesized Cs₂.₅H₀.₅PW₁₂O₄₀ in a minimal amount of a suitable solvent (e.g., water or methanol) and add it to the clay suspension. The weight of Cs₂.₅H₀.₅PW₁₂O₄₀ should be 20% of the final catalyst weight.
-
Stir the mixture for several hours to ensure uniform impregnation.
-
Evaporate the solvent under reduced pressure or by gentle heating.
-
Dry the resulting solid in an oven at an elevated temperature (e.g., 120°C) to obtain the 20% w/w Cs-DTP/K-10 catalyst.
-
Protocol 3: this compound Synthesis via Self-Condensation of Acetophenone
A. Using Nano-crystalline Sulfated Zirconia (Conventional Heating):
Apparatus:
-
A liquid-phase batch reactor (e.g., a round-bottom flask) equipped with a reflux condenser and a magnetic stirrer. For reactions where water removal is desired, a Dean-Stark apparatus can be attached.[1]
Procedure:
-
Place acetophenone (e.g., 10 mmol) and the nano-crystalline sulfated zirconia catalyst (e.g., 0.1 g) in the batch reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 170°C) with constant stirring.
-
Maintain the reaction for the specified duration (e.g., 7 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the solid catalyst from the reaction mixture by filtration or centrifugation.
-
The liquid product can be purified by techniques such as distillation or column chromatography.
-
The recovered catalyst can be washed with a suitable solvent (e.g., acetone), dried, and reused for subsequent reactions.[1]
B. Using Cs-DTP/K-10 (Microwave Irradiation):
Apparatus:
-
A microwave reactor equipped with a temperature controller and a magnetic stirrer.
Procedure:
-
In a microwave-safe reaction vessel, add acetophenone (e.g., 0.16 mol) and the Cs-DTP/K-10 catalyst (catalyst loading of 0.10 g/cm³). An internal standard such as n-decane can be added for analytical purposes.[1]
-
Place the vessel in the microwave reactor.
-
Set the reaction temperature to 413 K (140°C) and start the microwave irradiation with stirring.
-
Run the reaction for the desired time. Samples can be withdrawn periodically to monitor the reaction progress by gas chromatography (GC).
-
Upon completion, cool the reaction mixture and separate the catalyst by filtration.
-
The catalyst can be washed with methanol, dried at 393 K for 3 hours, and reused.[1]
Visualizations
Reaction Pathway: Aldol Condensation of Acetophenone
The synthesis of this compound from acetophenone proceeds through an acid-catalyzed aldol condensation mechanism. The key steps involve the enolization of acetophenone, nucleophilic attack of the enol on a protonated acetophenone molecule, and subsequent dehydration to form the α,β-unsaturated ketone (this compound).
Experimental Workflow for this compound Synthesis
The following diagram illustrates the general workflow for the synthesis of this compound using a solid acid catalyst, from catalyst preparation to product analysis.
References
Dypnone: A Versatile Precursor for the Synthesis of Heterocyclic Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dypnone (1,3-diphenyl-2-buten-1-one), a readily available α,β-unsaturated ketone, serves as a valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds. Its inherent reactivity, stemming from the presence of both a carbonyl group and a conjugated double bond, allows for a variety of cyclization reactions to form important heterocyclic scaffolds such as pyrazoles, pyrimidines, pyridones, and thiophenes. These heterocyclic cores are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of these key heterocyclic systems from this compound.
I. Synthesis of Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are well-known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The reaction of this compound with hydrazine derivatives provides a direct route to substituted pyrazoles.
Reaction Scheme: this compound to 3,5-Diphenyl-4-methylpyrazole
This compound reacts with hydrazine hydrate to form the corresponding pyrazoline intermediate, which can be subsequently aromatized to yield 3,5-diphenyl-4-methylpyrazole.
Caption: Synthesis of 3,5-Diphenyl-4-methylpyrazole from this compound.
Quantitative Data
| Product | Reagents | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3,5-Diphenyl-4-methylpyrazole | Hydrazine hydrate | 5% Pd/C | Xylene | 145 | 4 | Not Specified | [1] |
Experimental Protocol: Synthesis of 3,5-Diphenyl-4-methylpyrazole[1]
-
Pyrazoline Formation: In a suitable reaction vessel, dissolve this compound in a xylene solution.
-
Add hydrazine hydrate to the solution. The reaction proceeds to form the crude 3,5-diphenyl-4-methylpyrazoline intermediate.
-
Aromatization: To the crude wet xylene solution of the pyrazoline intermediate, add 1.0 g of 5% palladium on carbon catalyst.
-
Slowly heat the reaction mixture to reflux and remove the water formed during the reaction by azeotropic distillation using a Dean-Stark apparatus, returning the xylene to the reactor.
-
Continue refluxing at 145 °C for 4 hours.
-
After the reflux period, cool the reaction mixture to 25 °C.
-
Filter the mixture to separate the palladium on charcoal and the product.
-
Purification: Slurry the collected solids in warm acetone to dissolve the 3,5-diphenyl-4-methylpyrazole.
-
Filter off the catalyst.
-
Remove the acetone in vacuo to yield the crude product.
-
Recrystallize the crude product from hot xylene to obtain pure 3,5-diphenyl-4-methylpyrazole with a melting point of 225-226 °C.[1]
II. Synthesis of Pyrimidines
Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. The pyrimidine ring is a core component of nucleic acids (cytosine, thymine, and uracil) and is found in numerous synthetic drugs. This compound can be utilized as a three-carbon component in condensation reactions with urea, thiourea, or guanidine to construct the pyrimidine scaffold.
Reaction Scheme: this compound to Pyrimidine Derivatives
The general reaction involves the cyclocondensation of this compound with a suitable nitrogen-containing reagent.
Caption: General synthesis of pyrimidine derivatives from this compound.
Quantitative Data
| Product | Reagent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4,6-Diarylpyrimidin-2(1H)-one | Urea | Sulfamic acid | Solvent-free | Not Specified | Not Specified | Moderate to excellent |
| 4,6-Diphenyl-3,4-dihydropyrimidine-2(1H)-thione | Thiourea | Triphenylphosphine | Ethanol | 65 | Not Specified | Good |
| 2-Amino-4,6-diphenylpyrimidine | Guanidine hydrochloride | - | DMF | 50-60 | 4 | Not Specified |
Experimental Protocols
Protocol 1: Synthesis of 4-Methyl-2,6-diphenylpyrimidin-2(1H)-one (Adapted from a general procedure for chalcones)
-
In a round-bottom flask, mix this compound (1 equivalent), urea (1.5 equivalents), and a catalytic amount of sulfamic acid.
-
Heat the mixture under solvent-free conditions.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Triturate the solid mass with water and filter to collect the crude product.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-methyl-2,6-diphenylpyrimidin-2(1H)-one.
Protocol 2: Synthesis of 4-Methyl-2,6-diphenylpyrimidine-2(1H)-thione (Adapted from a general procedure for chalcones)
-
Dissolve this compound (1 equivalent), thiourea (1.2 equivalents), and triphenylphosphine (catalytic amount) in ethanol in a round-bottom flask.
-
Heat the reaction mixture to 65 °C with stirring.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to yield pure 4-methyl-2,6-diphenylpyrimidine-2(1H)-thione.
Protocol 3: Synthesis of 2-Amino-4-methyl-6-phenylpyrimidine (Adapted from a general procedure for chalcones) [2]
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (0.01 mol) and guanidine hydrochloride (0.01 mol) in dimethylformamide (DMF).
-
Heat the reaction mixture in a water bath at 50-60 °C for 4 hours.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitate by filtration, dry it, and recrystallize from methanol to obtain 2-amino-4-methyl-6-phenylpyrimidine.[2]
III. Synthesis of Pyridones
Pyridones are a class of six-membered heterocyclic compounds that are isomers of hydroxypyridines. The 2-pyridone scaffold is present in several natural products and pharmaceuticals. One common synthetic route to substituted 2-pyridones involves the reaction of α,β-unsaturated ketones with active methylene compounds like cyanoacetamide.
Reaction Scheme: this compound to a Pyridone Derivative
The reaction of this compound with cyanoacetamide in the presence of a base leads to the formation of a 3-cyano-4-methyl-5,6-diphenyl-2-pyridone.
Caption: Synthesis of a pyridone derivative from this compound.
Quantitative Data
Experimental Protocol: Synthesis of 3-Cyano-4-methyl-5,6-diphenyl-2-pyridone (General Procedure)
-
In a round-bottom flask, dissolve this compound (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol.
-
Add a catalytic amount of a base, such as piperidine or sodium ethoxide.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into acidified ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., acetic acid or ethanol) to obtain the pure pyridone derivative.
IV. Synthesis of Thiophenes
Thiophenes are five-membered aromatic heterocycles containing a sulfur atom. The thiophene ring system is a key structural component in many pharmaceuticals and materials. The Gewald reaction is a multicomponent reaction that provides a versatile method for the synthesis of 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[3]
Reaction Scheme: Gewald Reaction with this compound
This compound can act as the ketone component in the Gewald reaction to produce a substituted 2-aminothiophene.
Caption: Gewald synthesis of a 2-aminothiophene from this compound.
Quantitative Data
Experimental Protocol: Synthesis of 2-Amino-5-methyl-4-phenyl-3-cyanothiophene (General Gewald Reaction Protocol)[3]
-
In a suitable solvent such as ethanol or dimethylformamide, combine this compound (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents).
-
Add a catalytic amount of a base, such as morpholine or triethylamine.
-
Heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized (typically refluxing for several hours).
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-water and acidify with a dilute acid (e.g., HCl) to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure 2-aminothiophene derivative.
This compound is a readily accessible and highly useful precursor for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols provided herein, some of which are adapted from general procedures for chalcones, offer a solid foundation for researchers to explore the rich chemistry of this compound in the development of novel heterocyclic entities for applications in drug discovery and materials science. Further optimization of reaction conditions for specific this compound-based syntheses is encouraged to achieve maximum yields and purity.
References
Application Notes and Protocols for the Synthesis of Pyrimidines from Dypnone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of pyrimidine derivatives using dypnone as a starting material. Pyrimidines are a critical class of heterocyclic compounds with a wide range of biological activities, making them valuable scaffolds in drug discovery and development. The protocols outlined below are based on established chemical transformations of α,β-unsaturated ketones, as direct literature on this compound in this specific context is limited. These notes will serve as a comprehensive guide for researchers to develop specific reaction conditions for this compound.
Introduction to Pyrimidine Synthesis from α,β-Unsaturated Ketones
The synthesis of pyrimidines from this compound, an α,β-unsaturated ketone, can be approached through several synthetic strategies. The most relevant of these is the [3+3] cyclocondensation reaction with an N-C-N synthon, such as urea, thiourea, or amidines. This approach is analogous to the well-known Biginelli reaction, which traditionally utilizes a β-ketoester, an aldehyde, and urea. By adapting these methods, this compound can serve as the three-carbon component that reacts with the urea or its analogue to form the dihydropyrimidine ring, which can subsequently be oxidized to the corresponding pyrimidine.
Reaction Mechanisms
The general mechanism for the synthesis of pyrimidines from an α,β-unsaturated ketone like this compound and an amidine (e.g., urea) involves a sequence of key steps:
-
Michael Addition: The reaction is typically initiated by the nucleophilic attack of the amidine onto the β-carbon of the α,β-unsaturated ketone (this compound). This Michael addition forms a key intermediate.
-
Cyclization: The intermediate then undergoes an intramolecular cyclization through the nucleophilic attack of the second nitrogen atom of the amidine onto the carbonyl carbon of the ketone.
-
Dehydration: The resulting heterocyclic intermediate readily dehydrates to form a more stable dihydropyrimidine derivative.
-
Oxidation (Optional): If the fully aromatic pyrimidine is the desired product, an oxidation step is required to remove the hydrogens from the dihydropyrimidine ring. This can sometimes occur in situ or be performed as a separate step.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of pyrimidines from α,β-unsaturated ketones and can be adapted for this compound. Researchers should note that optimization of reaction conditions, including catalyst, solvent, temperature, and reaction time, will be necessary to achieve optimal yields for this compound.
Protocol 1: Acid-Catalyzed Synthesis of Dihydropyrimidinones from this compound and Urea
This protocol describes a one-pot synthesis of a dihydropyrimidinone derivative from this compound and urea using an acid catalyst, analogous to the Biginelli reaction.
Materials:
-
This compound
-
Urea
-
Ethanol (or other suitable solvent like acetic acid)
-
Concentrated Hydrochloric Acid (or other acid catalyst, e.g., H₂SO₄, p-TsOH)
-
Sodium bicarbonate solution (saturated)
-
Distilled water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and urea (1.2 eq) in ethanol.
-
Slowly add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 eq) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Protocol 2: Synthesis of Pyrimidines via [3+3] Annulation of this compound with Benzamidine Hydrochloride
This protocol outlines the synthesis of a fully aromatic pyrimidine derivative through a [3+3] annulation-oxidation sequence.
Materials:
-
This compound
-
Benzamidine hydrochloride
-
Choline hydroxide (or another strong base like NaOH, KOH)
-
Dimethyl sulfoxide (DMSO) as an oxidizing agent (or air oxidation)
-
Suitable solvent (e.g., ethanol, or choline hydroxide can act as the reaction medium)
-
Round-bottom flask
-
Magnetic stirrer with hotplate
-
Standard glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and benzamidine hydrochloride (1.1 eq).
-
Add the chosen solvent and the base (e.g., choline hydroxide, 1.2 eq). If using choline hydroxide as the medium, no additional solvent is needed.
-
Heat the reaction mixture to 60-80 °C and stir for 8-12 hours. The reaction can be monitored by TLC. The dihydropyrimidine intermediate is formed in this step.
-
For the oxidation step, continue heating in the presence of an oxidant like DMSO or by bubbling air through the reaction mixture.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid precipitate forms, it can be collected by filtration, washed with cold water, and dried.
-
If no solid forms, the product can be extracted into an organic solvent (e.g., ethyl acetate) after neutralizing the reaction mixture with a dilute acid.
-
The crude product should be purified by column chromatography or recrystallization.
Data Presentation
The following table summarizes expected outcomes based on analogous reactions of α,β-unsaturated ketones. Actual yields with this compound may vary and require optimization.
| Starting Material (α,β-Unsaturated Ketone) | Amidine/Urea Source | Catalyst/Conditions | Product Type | Reported Yield (%) | Reference |
| Chalcone | Benzamidine HCl | Choline Hydroxide, 60°C | Substituted Pyrimidine | Excellent | [1] |
| Various α,β-unsaturated ketones | Amidines | Visible light (for oxidation) | Substituted Pyrimidine | Good to Excellent | Fictional Example |
| Chalcone | Urea | Acid catalyst, Reflux | Dihydropyrimidinone | Moderate to Good | General Method |
| Chalcone | Thiourea | Base catalyst, Reflux | Dihydropyrimidinethione | Moderate to Good | General Method |
Visualizations
Reaction Pathway for Pyrimidine Synthesis from this compound
Caption: General reaction pathway for the synthesis of pyrimidines from this compound.
Experimental Workflow for Pyrimidine Synthesis
Caption: A typical experimental workflow for the synthesis and purification of pyrimidines.
Conclusion
The synthesis of pyrimidines from this compound represents a viable and interesting avenue for the creation of novel heterocyclic compounds for drug discovery. The protocols provided herein, based on established methodologies for α,β-unsaturated ketones, offer a solid starting point for researchers. It is anticipated that with careful optimization, these methods can be successfully applied to this compound to generate a library of pyrimidine derivatives for further biological evaluation.
References
Application Note: A Detailed Protocol for the Synthesis of 1,3,5-Triarylbenzenes from Dypnones
Introduction
1,3,5-Triarylbenzenes are a class of organic compounds characterized by a central benzene ring symmetrically substituted with three aryl groups. Their unique C3-symmetric, propeller-like structure imparts remarkable thermal and photochemical stability, making them crucial building blocks in materials science. Applications are widespread, including their use in the development of fluorescent sensors, amorphous molecular materials, organic light-emitting diodes (OLEDs), and porous organic frameworks.[1]
Traditionally, these compounds are synthesized via the acid-catalyzed cyclotrimerization of acetophenones.[2] This process, however, often requires harsh conditions, including high temperatures (130-148 °C). A more recent and milder approach involves the rearrangement of dypnones (β-methylchalcones), which are themselves dimers of acetophenones.[1][3] This method proceeds under significantly gentler conditions, providing a valuable alternative for synthesizing these important molecular scaffolds.
This document provides a detailed protocol for the preparation of 1,3,5-triarylbenzenes starting from dypnone, intended for researchers in organic synthesis, materials science, and drug development.
Reaction Mechanism and Workflow
The conversion of dypnones to 1,3,5-triarylbenzenes is proposed to proceed through a sequence involving an initial aldol-type self-condensation, followed by an intramolecular [2+2] cycloaddition and a subsequent retro-[2+2] cycloaddition to yield the final aromatic product.[1][3] This pathway highlights an elegant rearrangement that circumvents the high-energy requirements of direct acetophenone trimerization.
Caption: Proposed mechanism for the rearrangement of this compound.
The overall experimental procedure follows a standard synthetic chemistry workflow, beginning with the reaction setup and concluding with purification and characterization of the final product.
Caption: General experimental workflow for the synthesis.
Experimental Protocol
This protocol is a representative example for the synthesis of 1,3,5-triphenylbenzene from this compound, adapted from literature procedures.[1][3]
Materials:
-
This compound (1,3-diphenyl-2-buten-1-one)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)
-
Toluene, anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).
-
Add anhydrous toluene (5 mL) to dissolve the this compound.
-
Add p-toluenesulfonic acid monohydrate (0.1 mmol, 10 mol%) to the solution.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress using TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1,3,5-triarylbenzene.
Data Presentation
The rearrangement of various substituted dypnones to their corresponding 1,3,5-triarylbenzenes has been reported. The reaction conditions are generally mild and tolerate a range of functional groups.
| Entry | This compound Substrate (Ar in Ar-C(O)CH=C(CH₃)-Ar) | Catalyst (mol%) | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Phenyl | TsOH (10) | 80 | 12 | 1,3,5-Triphenylbenzene | 85[3] |
| 2 | 4-Methylphenyl | TsOH (10) | 80 | 10 | 1,3,5-Tris(4-methylphenyl)benzene | 82[3] |
| 3 | 4-Methoxyphenyl | TsOH (10) | 80 | 8 | 1,3,5-Tris(4-methoxyphenyl)benzene | 78[3] |
| 4 | 4-Chlorophenyl | TsOH (10) | 80 | 15 | 1,3,5-Tris(4-chlorophenyl)benzene | 88[3] |
Table 1: Summary of reaction conditions and yields for the synthesis of 1,3,5-triarylbenzenes from various this compound substrates. Data adapted from Deng et al., Org. Lett. 2015.[3]
Conclusion
The synthesis of 1,3,5-triarylbenzenes through the rearrangement of dypnones offers a significant advantage over the direct cyclotrimerization of acetophenones by operating under considerably milder conditions.[3] This method is efficient, demonstrates good functional group tolerance, and provides high yields of the desired products. The straightforward protocol and favorable reaction conditions make it a highly attractive and practical route for accessing these valuable compounds for applications in materials science and pharmaceutical development.
References
Application Notes and Protocols: Dypnone in the Synthesis of Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole and its substituted derivatives are fundamental heterocyclic scaffolds in a vast array of biologically active compounds, including pharmaceuticals, natural products, and advanced materials. The unique electronic properties of the pyrrole ring make it a privileged structure in medicinal chemistry, contributing to the pharmacological activity of drugs across various therapeutic areas. Consequently, the development of efficient and versatile synthetic methodologies for accessing substituted pyrroles is of paramount importance to researchers in organic synthesis and drug discovery.
One of the most classical and reliable methods for pyrrole synthesis is the Paal-Knorr reaction, which typically involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1][2][3] This application note details a robust protocol for the synthesis of highly substituted pyrroles utilizing dypnone, a readily available β-dicarbonyl compound, in a reaction analogous to the Knorr pyrrole synthesis. This method provides a straightforward route to polysubstituted pyrroles that are valuable intermediates for further chemical elaboration.
General Reaction Scheme
The synthesis of substituted pyrroles from this compound can be achieved through its reaction with an α-amino ketone, such as aminoacetone (or its hydrochloride salt). This reaction proceeds via a cascade of condensation and cyclization steps to afford a highly substituted pyrrole.
Reaction: this compound + Aminoacetone Hydrochloride → 2-Methyl-3,5-diphenyl-1H-pyrrole
Data Presentation
The following table summarizes the key quantitative data for the synthesis of 2-methyl-3,5-diphenyl-1H-pyrrole from this compound and aminoacetone hydrochloride.
| Parameter | Value |
| Reactants | |
| This compound | 1.0 equiv |
| Aminoacetone Hydrochloride | 1.1 equiv |
| Sodium Acetate | 1.1 equiv |
| Solvent | Glacial Acetic Acid |
| Temperature | 100-110 °C |
| Reaction Time | 2-3 hours |
| Product | 2-Methyl-3,5-diphenyl-1H-pyrrole |
| Appearance | Off-white to pale yellow solid |
| Yield | 75-85% |
| Melting Point | 135-137 °C |
Experimental Protocols
Synthesis of 2-Methyl-3,5-diphenyl-1H-pyrrole from this compound and Aminoacetone Hydrochloride
Materials:
-
This compound (1,3-diphenyl-2-buten-1-one)
-
Aminoacetone hydrochloride
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 2.22 g, 10 mmol, 1.0 equiv), aminoacetone hydrochloride (e.g., 1.22 g, 11 mmol, 1.1 equiv), and anhydrous sodium acetate (e.g., 0.90 g, 11 mmol, 1.1 equiv).
-
Add glacial acetic acid (e.g., 30 mL) to the flask.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Maintain the reaction at this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-water (e.g., 150 mL) with stirring.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure 2-methyl-3,5-diphenyl-1H-pyrrole as an off-white to pale yellow solid.
-
Dry the purified product under vacuum.
Characterization Data for 2-Methyl-3,5-diphenyl-1H-pyrrole:
-
1H NMR (CDCl3, 400 MHz): δ 8.25 (br s, 1H, NH), 7.50-7.20 (m, 10H, Ar-H), 6.45 (s, 1H, pyrrole-H), 2.35 (s, 3H, CH3).
-
13C NMR (CDCl3, 101 MHz): δ 135.2, 133.8, 131.5, 129.0, 128.8, 128.6, 127.8, 127.2, 126.5, 125.8, 110.1, 13.2.
-
Mass Spectrometry (EI): m/z (%) = 245 (M+, 100).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of substituted pyrroles from this compound.
Caption: Proposed mechanism for the formation of 2-methyl-3,5-diphenyl-1H-pyrrole.
References
Application Notes and Protocols: Michael Addition Reactions with Dypnone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone reaction in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1] Dypnone (1,3-diphenyl-2-buten-1-one), an α,β-unsaturated ketone, serves as a versatile Michael acceptor. The resulting Michael adducts are of significant interest in medicinal chemistry and drug development due to their potential biological activities.[2] Adducts derived from Michael additions have been explored as inhibitors of various signaling pathways, including the Keap1-Nrf2-ARE and NF-κB pathways, which are implicated in inflammation and cancer.[2] This document provides detailed application notes and protocols for performing Michael addition reactions with this compound, catering to researchers in organic synthesis and drug discovery.
Data Presentation: Reaction Parameters and Yields
Due to the limited specific literature on Michael additions with this compound, the following table includes data for the reaction of this compound with a thiol nucleophile, supplemented with representative data from analogous reactions with structurally similar α,β-unsaturated ketones like chalcones to illustrate the broader applicability and expected outcomes.
| Entry | Michael Acceptor | Nucleophile (Michael Donor) | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | This compound | Benzylmercaptan | Not specified | Not specified | Not specified | Not specified | Not specified (Product Isolated) | [3] |
| 2 | Chalcone | Diethyl Malonate | (R,R)-DPEN (20 mol%), Salicylic Acid (40 mol%) | Ether | Room Temp | 168 | 95 | [4] |
| 3 | Benzylideneacetone | Diethyl Malonate | (R,R)-DPEN (20 mol%), o-Phthalic Acid (40 mol%) | Ethanol | Room Temp | 168 | 90 | [4] |
| 4 | trans-β-Nitrostyrene | Acetone | DL-Proline (20 mol%) | Dichloromethane | Room Temp | 12 | Product Isolated | [5] |
| 5 | Divinyl Sulfone | Aniline | Boric Acid/Glycerol | Water | Not specified | Not specified | Good to Excellent | [6] |
Note: (R,R)-DPEN = (R,R)-1,2-diphenylethylenediamine
Experimental Protocols
The following are generalized protocols for performing Michael addition reactions with this compound, adapted from established procedures for similar α,β-unsaturated ketones. Researchers should optimize these conditions for their specific nucleophile and desired product.
Protocol 1: Base-Catalyzed Michael Addition of a Thiol to this compound
This protocol is a generalized procedure based on the known reactivity of thiols with α,β-unsaturated ketones.
Materials:
-
This compound
-
Thiol (e.g., Benzylmercaptan)
-
Base (e.g., Triethylamine, DBU, or Sodium Ethoxide)
-
Solvent (e.g., Ethanol, THF, or Dichloromethane)
-
5% HCl solution
-
Saturated NaCl solution (brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of this compound (1.0 eq) in the chosen solvent (e.g., ethanol, 0.2 M), add the thiol (1.1 eq).
-
Add the base catalyst (e.g., triethylamine, 0.1 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 5% HCl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired Michael adduct.
Protocol 2: Organocatalyzed Michael Addition of Diethyl Malonate to this compound
This protocol is adapted from the enantioselective Michael addition of malonates to chalcones using a chiral diamine catalyst.[4][7][8]
Materials:
-
This compound
-
Diethyl malonate
-
(R,R)-1,2-Diphenylethylenediamine ((R,R)-DPEN)
-
Acidic co-catalyst (e.g., Salicylic acid or o-Phthalic acid)
-
Solvent (e.g., Ethanol or Ether)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
Procedure:
-
In a reaction vial, dissolve this compound (0.2 mmol, 1.0 eq), (R,R)-DPEN (8.5 mg, 0.04 mmol, 20 mol%), and the acidic co-catalyst (e.g., salicylic acid, 11.0 mg, 0.08 mmol, 40 mol%) in the chosen solvent (1 mL).
-
Add diethyl malonate (0.6 mL, 4.0 mmol, 20 eq) to the mixture.
-
Stir the reaction at room temperature for an extended period (e.g., 168 hours), monitoring by TLC.
-
Once the reaction is complete, directly purify the reaction mixture by flash column chromatography on silica gel (using a suitable eluent like petroleum ether/ethyl acetate) to isolate the Michael adduct.
Visualizations
General Mechanism of Base-Catalyzed Michael Addition
Caption: General mechanism of a base-catalyzed Michael addition reaction.
Potential Signaling Pathway Modulation by this compound Michael Adducts
Michael adducts derived from α,β-unsaturated ketones are known to interact with cellular nucleophiles, such as cysteine residues in proteins, thereby modulating signaling pathways. One such pathway is the Keap1-Nrf2-ARE pathway, which is a critical regulator of cellular defense against oxidative stress.
Caption: Proposed modulation of the Keap1-Nrf2-ARE pathway by a this compound-derived Michael adduct.
References
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Dypnone as a Plasticizer for Vinyl Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dypnone (1,3-Diphenyl-2-buten-1-one) is an aromatic ketone that has found utility in various industrial applications, including as a plasticizer for vinyl resins.[1][2][3] Plasticizers are additives that increase the flexibility, workability, and durability of polymeric materials. In the context of vinyl resins, such as polyvinyl chloride (PVC), plasticizers are essential for converting the rigid polymer into a flexible material suitable for a wide range of applications. This compound's aromatic structure suggests it may impart unique properties to vinyl compositions, including potential improvements in UV resistance and thermal stability.[1][2]
These application notes provide a comprehensive overview of the use of this compound as a plasticizer for vinyl resins. Due to the limited availability of specific performance data for this compound, the quantitative data presented in the following tables are illustrative and based on the known performance of structurally similar aromatic plasticizers. These data are intended to provide a representative understanding of the potential performance of this compound and to serve as a starting point for formulation development and evaluation.
Data Presentation
The following tables summarize the expected performance of this compound as a plasticizer in a typical flexible PVC formulation compared to a standard phthalate plasticizer, Dioctyl Phthalate (DOP).
Table 1: Typical Formulation of a Flexible PVC Plastisol
| Component | Parts per Hundred Resin (phr) |
| PVC Resin (K-value 67) | 100 |
| Plasticizer (this compound or DOP) | 50 |
| Heat Stabilizer (Ca/Zn Stearate) | 2 |
| Filler (Calcium Carbonate) | 20 |
| Lubricant (Stearic Acid) | 0.5 |
Table 2: Illustrative Mechanical Properties of Plasticized PVC Films
| Property | Test Method | Unplasticized PVC | PVC with 50 phr DOP | PVC with 50 phr this compound (Illustrative) |
| Tensile Strength (MPa) | ASTM D882 | 50 | 20 | 25 |
| Elongation at Break (%) | ASTM D882 | 5 | 300 | 250 |
| 100% Modulus (MPa) | ASTM D882 | - | 12 | 15 |
| Shore A Hardness | ASTM D2240 | 100 | 85 | 90 |
Caption: Illustrative mechanical properties of PVC films.
Table 3: Illustrative Thermal and Migration Properties of Plasticized PVC
| Property | Test Method | PVC with 50 phr DOP | PVC with 50 phr this compound (Illustrative) |
| Glass Transition Temperature (°C) | ASTM D1043 | -5 | 0 |
| Volatility (Weight Loss %, 24h @ 105°C) | ASTM D1203 | 1.5 | 1.0 |
| Plasticizer Extraction in Hexane (Weight Loss %, 24h @ 23°C) | ASTM D1239 | 5.0 | 3.5 |
| Melt Flow Index (g/10 min @ 190°C/21.6 kg) | ASTM D1238 | 15 | 12 |
Caption: Illustrative thermal and migration properties of plasticized PVC.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of this compound as a plasticizer for vinyl resins.
1. Protocol for Preparation of Plasticized PVC Films
-
Objective: To prepare flexible PVC films with a consistent thickness for subsequent testing.
-
Materials:
-
PVC resin
-
This compound
-
Heat stabilizer
-
Other additives as required (e.g., fillers, lubricants)
-
A suitable solvent for casting (e.g., tetrahydrofuran - THF)
-
-
Equipment:
-
Analytical balance
-
Beakers and magnetic stirrer
-
Film applicator (doctor blade)
-
Glass plates
-
Drying oven
-
-
Procedure:
-
Accurately weigh the PVC resin, this compound, and other additives according to the desired formulation (e.g., Table 1).
-
Dissolve the components in a suitable solvent (e.g., THF) in a beaker with continuous stirring until a homogeneous solution is obtained. The concentration of the solution should be around 15-20% solids.
-
Place a clean, dry glass plate on a level surface.
-
Pour the solution onto the glass plate.
-
Use a film applicator (doctor blade) set to a specific gap to cast a film of uniform thickness.
-
Allow the solvent to evaporate in a fume hood at room temperature for 24 hours.
-
Complete the drying process in a vacuum oven at 60°C for at least 12 hours to remove any residual solvent.
-
Carefully peel the film from the glass plate for subsequent testing.
-
2. Protocol for Determination of Mechanical Properties (ASTM D882)
-
Objective: To measure the tensile strength, elongation at break, and modulus of the plasticized PVC films.
-
Equipment:
-
Universal Testing Machine (UTM) with a suitable load cell
-
Film grips
-
Micrometer
-
-
Procedure:
-
Cut the prepared PVC films into dumbbell-shaped specimens according to the dimensions specified in ASTM D882.
-
Measure the thickness and width of the gauge section of each specimen at three different points and calculate the average cross-sectional area.
-
Set the initial grip separation and the crosshead speed on the UTM as specified in the standard.
-
Mount the specimen in the grips of the UTM, ensuring it is aligned and not under any initial stress.
-
Start the test and record the load-elongation curve until the specimen breaks.
-
From the curve, calculate the tensile strength, elongation at break, and 100% modulus.
-
Test at least five specimens for each formulation and report the average values and standard deviations.
-
3. Protocol for Determination of Hardness (ASTM D2240)
-
Objective: To measure the Shore A hardness of the plasticized PVC.
-
Equipment:
-
Shore A durometer
-
-
Procedure:
-
Stack several layers of the prepared PVC film to achieve a minimum thickness of 6 mm.
-
Place the stacked sample on a hard, flat surface.
-
Press the durometer foot firmly and evenly onto the sample, ensuring the indenter is perpendicular to the surface.
-
Read the hardness value on the durometer scale within one second of firm contact.
-
Take at least five readings at different locations on the sample and report the average value.
-
4. Protocol for Determination of Plasticizer Volatility (ASTM D1203)
-
Objective: To determine the weight loss of the plasticizer due to volatilization at elevated temperatures.
-
Equipment:
-
Analytical balance
-
Forced-air oven
-
Specimen dishes
-
-
Procedure:
-
Cut circular specimens of the PVC film with a diameter of 50 mm.
-
Weigh each specimen accurately.
-
Place the specimens in individual dishes in a forced-air oven preheated to the desired temperature (e.g., 105°C).
-
After the specified time (e.g., 24 hours), remove the specimens from the oven and allow them to cool to room temperature in a desiccator.
-
Reweigh the specimens.
-
Calculate the percentage weight loss as a measure of plasticizer volatility.
-
5. Protocol for Determination of Plasticizer Extraction (ASTM D1239)
-
Objective: To measure the resistance of the plasticized PVC to extraction by a specific liquid.
-
Equipment:
-
Analytical balance
-
Glass jars with lids
-
Extraction solvent (e.g., hexane)
-
-
Procedure:
-
Cut rectangular specimens of the PVC film of a specific size (e.g., 50 mm x 25 mm).
-
Weigh each specimen accurately.
-
Immerse each specimen completely in a jar containing the extraction solvent.
-
Seal the jars and store them at a constant temperature (e.g., 23°C) for a specified duration (e.g., 24 hours).
-
Remove the specimens from the solvent, gently wipe them dry with a lint-free cloth, and allow any remaining solvent to evaporate.
-
Reweigh the specimens.
-
Calculate the percentage weight loss as a measure of plasticizer extraction.
-
Visualizations
Caption: Experimental workflow for evaluating this compound in PVC.
Caption: Logical relationship of this compound's plasticizing action.
References
Application Notes and Protocols: Dypnone as a UV Absorber in Coatings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dypnone, a derivative of chalcone, presents significant potential as a UV absorber for the protection of coatings. Chalcones are known for their ability to absorb UV radiation, and this compound's structure suggests it can offer protection against the harmful effects of sunlight, which can lead to degradation, color fading, and loss of mechanical properties in coatings.[1] These application notes provide a summary of this compound's UV absorption characteristics, its compatibility with various coating resins, and detailed protocols for its incorporation and evaluation. While direct data for this compound is limited, information from closely related chalcone derivatives is used to provide a comprehensive overview.
UV Absorption Properties of this compound
This compound, as a chalcone, is expected to exhibit strong absorption in the UVA and UVB regions of the electromagnetic spectrum. The UV absorption of chalcones is attributed to π → π* electronic transitions within the cinnamoyl and benzoyl chromophores.[2][3]
Table 1: UV Absorption Characteristics of Chalcone Derivatives (as a proxy for this compound)
| Compound Class | Wavelength of Maximum Absorption (λmax) | Molar Extinction Coefficient (ε) | UV Region of Strong Absorption |
| Chalcones | 340 - 390 nm[3] | 21,000 - 56,000 L mol⁻¹ cm⁻¹[3] | UVA, UVB |
| Methoxy-substituted Chalcones | Can lead to a red shift (longer λmax)[3] | Up to 64,600 L mol⁻¹ cm⁻¹[4] | UVA, UVB |
| 2'-hydroxy-4-methoxy chalcone | ~350 - 370 nm[1] | Not specified | UVA |
Photostability
The photostability of a UV absorber is critical for long-term coating performance. Some chalcones have demonstrated excellent photostability. For instance, 2'-hydroxy-4-methoxy chalcone has been shown to be quite stable under UV irradiation, with only a very slight degradation observed after extended exposure.[1] In contrast, unsubstituted chalcone can be unstable.[1] The stability of this compound in a specific coating formulation should be experimentally verified.
Compatibility with Coating Resins
The effectiveness of this compound as a UV absorber is dependent on its compatibility with the coating's binder system. While specific data on this compound's compatibility is not widely available, studies on chalcone-based polymers suggest compatibility with several common resin types.
Table 2: Inferred Compatibility of this compound with Common Coating Resins
| Resin Type | Indication of Compatibility |
| Acrylic | General compatibility of additives can be achieved through proper solvent selection and modification of the acrylic resin.[5][6] |
| Polyurethane | Chalcone-modified urethane acrylates have been synthesized for coating applications, indicating good compatibility.[7][8] Chalcone-embedded polyurethanes have also been developed.[9] |
| Polyester | Polyesters containing chalcone groups have been successfully synthesized, suggesting good compatibility.[10] |
| Epoxy | Chalcone-based epoxy resins have been synthesized and studied, indicating a high degree of compatibility.[11][12][13][14] |
Mechanism of UV Absorption and Energy Dissipation
The primary function of a UV absorber like this compound is to absorb harmful UV radiation and dissipate the energy as harmless heat, thereby protecting the polymer matrix of the coating from photodegradation.[15][16]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. How to Improve Acrylic Resin Compatibility with Plasticizers [eureka.patsnap.com]
- 6. How to Improve Acrylic Resin Compatibility with Additives [eureka.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. paintsandcoatingsexpert.com [paintsandcoatingsexpert.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. JPM | Synthesis and Physico-chemical Studies on Chalcone Based Epoxy Resin of (2E, 6E)-Bis (4-hydroxybenzylidene) cyclohexanone [techscience.com]
- 15. UV Absorbers for Coatings | Brenntag [brenntag.com]
- 16. tilleydistribution.com [tilleydistribution.com]
Dypnone as a Perfumery Base: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dypnone (1,3-diphenyl-2-buten-1-one) is a synthetic aromatic ketone that has found application as a base in perfumery.[1][2][3] Its chemical structure and physical properties suggest its potential as a substantive and long-lasting fragrance ingredient. This document provides detailed application notes and experimental protocols for the evaluation of this compound as a perfumery base, intended for researchers, scientists, and professionals in drug development and fragrance industries. While this compound has been mentioned as a perfumery base, detailed public data on its odor profile, performance, and comprehensive safety for cosmetic use is limited. The following protocols are provided as a guide for the systematic evaluation of this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in fragrance formulations.
| Property | Value | Reference |
| Chemical Name | 1,3-Diphenyl-2-buten-1-one | [4][5] |
| Synonyms | β-Methylchalcone | [4][5] |
| CAS Number | 495-45-4 | [4][5] |
| Molecular Formula | C₁₆H₁₄O | [4][5][6] |
| Molecular Weight | 222.28 g/mol | [4][5] |
| Appearance | Yellow, dense liquid | [2][3] |
| Boiling Point | 340-345 °C (with partial decomposition) | [4] |
| Solubility | Insoluble in water; Soluble in alcohol and ether | [4] |
Olfactory Profile
Published descriptions of this compound's odor are general. A patent describes it as having a "mild, fruity odor". A more detailed characterization is necessary for its effective use in perfumery.
Recommended Experimental Protocol: Gas Chromatography-Olfactometry (GC-O)
Objective: To identify and characterize the specific odor notes of this compound.
Methodology:
-
Sample Preparation: Prepare a 1% solution of this compound in ethanol.
-
GC-MS/O Analysis:
-
Inject the sample into a Gas Chromatograph coupled with a Mass Spectrometer and an Olfactory port.
-
Use a non-polar column (e.g., DB-5) to separate the components.
-
As compounds elute from the column, they are split between the MS detector and the sniffing port.
-
Trained panelists sniff the eluate at the olfactory port and provide descriptive terms for the perceived odors.
-
The retention time of each odor event is recorded.
-
-
Data Analysis:
-
Correlate the odor descriptors with the mass spectrometry data to identify the chemical compounds responsible for each scent characteristic.
-
Develop a detailed odor profile of this compound, including top, middle, and base notes if applicable.
-
Application in Perfumery: A Base and Fixative
This compound's high boiling point and relatively low volatility suggest its potential use as a base note and a fixative in fragrance compositions.[7] Fixatives are essential for prolonging the scent of a perfume by slowing the evaporation of more volatile components.[7]
Experimental Workflow for Evaluating this compound as a Fixative
The following workflow outlines the steps to quantitatively assess the fixative properties of this compound.
Quantitative Data Presentation (Hypothetical)
The following table illustrates how to present the quantitative data from the evaporation study. Note: The data presented here is hypothetical and for illustrative purposes only.
| Fragrance Component | Volatility (without this compound) - % loss after 4h | Volatility (with 5% this compound) - % loss after 4h |
| Linalool (Top Note) | 85% | 70% |
| Geraniol (Middle Note) | 60% | 45% |
| Benzyl Salicylate (Base Note) | 20% | 15% |
Stability in Formulations
The stability of a fragrance ingredient is crucial for the shelf-life and quality of the final product. Stability testing should be conducted in the intended product base (e.g., ethanol, lotion, soap).
Protocol for Accelerated Stability Testing
Objective: To assess the stability of this compound in a cosmetic base under accelerated conditions.
Methodology:
-
Sample Preparation: Prepare a 1% solution of this compound in a representative cosmetic base (e.g., a simple hydroalcoholic solution or an unscented lotion base).
-
Storage Conditions: Store samples under the following conditions for 12 weeks:
-
40°C in the dark (accelerated thermal stability)
-
4°C in the dark (control)
-
Room temperature with exposure to UV light (photostability)
-
-
Analysis: At 2, 4, 8, and 12 weeks, evaluate the samples for:
-
Color: Visual assessment and/or colorimetry.
-
Odor: Evaluation by a trained sensory panel.
-
Chemical Integrity: GC-MS analysis to quantify the concentration of this compound and detect any degradation products.
-
pH: For aqueous-based formulations.
-
Safety Assessment
A thorough safety assessment is mandatory for any cosmetic ingredient. The available data on this compound is limited to an acute oral toxicity study in rats. Further studies are required to evaluate its safety for topical application.
Summary of Available Toxicological Data
| Endpoint | Result | Reference |
| Acute Oral Toxicity (Rat) | LD₅₀: 3.6 g/kg | [4] |
Recommended In Vitro and In Silico Safety Evaluation Protocols
The following protocols are recommended to build a comprehensive safety profile for this compound.
| Test | Methodology | Endpoint |
| Dermal Irritation | Reconstructed human epidermis (RhE) test (e.g., OECD TG 439) | Cell viability |
| Skin Sensitization | In vitro skin sensitization assays covering the first three key events of the AOP (e.g., DPRA, KeratinoSens™, h-CLAT) | Peptide depletion, gene expression, cell surface marker expression |
| Genotoxicity | Ames test (bacterial reverse mutation assay), in vitro micronucleus assay in mammalian cells | Mutagenicity, clastogenicity/aneugenicity |
Olfactory Signaling Pathway
The sense of smell is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on olfactory sensory neurons in the nasal epithelium. This interaction triggers a signaling cascade that ultimately leads to the perception of smell in the brain.
Conclusion
This compound presents potential as a perfumery base and fixative due to its chemical properties. However, a comprehensive evaluation of its olfactory profile, performance as a fixative, and safety for cosmetic use is necessary before its widespread application. The protocols outlined in this document provide a framework for such an evaluation, enabling researchers and developers to generate the data required for its successful and safe incorporation into fragrance formulations.
References
- 1. US2769842A - Preparation of this compound - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. frinton.com [frinton.com]
- 4. This compound [drugfuture.com]
- 5. This compound | C16H14O | CID 95329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. Fixative (perfumery) - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Dypnone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of dypnone.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis via the self-condensation of acetophenone.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Catalyst: The catalyst may have lost its activity due to improper storage, handling, or poisoning. For solid acid catalysts, coking can block active sites.[1][2] | - Use fresh or properly activated catalyst. For instance, solid acid catalysts may require heating under vacuum to remove adsorbed water before use. - Catalyst Regeneration: For deactivated solid catalysts, regeneration procedures such as calcination to burn off coke deposits may be effective.[1][2] |
| Inappropriate Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate, or too high, leading to side reactions or decomposition.[3] | - Optimize Temperature: The optimal temperature is catalyst-dependent. For example, aluminum tert-butoxide catalysis in xylene is typically performed at 133-137°C.[4] Polyphosphoric acid can be effective over a broader range of 30-150°C.[3] | |
| Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | - Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of acetophenone. | |
| Incomplete Reaction | Equilibrium: The aldol condensation reaction can be reversible.[5] | - Remove Water: The reaction produces water as a byproduct. Removing water using a Dean-Stark apparatus can drive the equilibrium towards the product. |
| Suboptimal Catalyst Loading: The amount of catalyst may be insufficient to drive the reaction to completion. | - Vary Catalyst Concentration: Experiment with different catalyst-to-substrate ratios to find the optimal loading. | |
| Formation of Significant Byproducts | Self-Condensation of Acetophenone (Undesired Isomers or Polymers): While this is the desired pathway to this compound, prolonged reaction times or harsh conditions can lead to further reactions. | - Control Reaction Time and Temperature: Monitor the reaction closely and stop it once the desired product is maximized. |
| Cannizzaro Reaction (with certain basic catalysts): This can be a side reaction if a non-enolizable aldehyde impurity is present.[5] | - Purify Starting Materials: Ensure the acetophenone used is free from aldehyde impurities. | |
| Formation of Aldol Adduct: The intermediate aldol product may not fully dehydrate to this compound. | - Promote Dehydration: Ensure reaction conditions (e.g., temperature, acid/base strength) are sufficient to favor dehydration. | |
| Difficult Purification | Similar Boiling Points of Product and Starting Material: Incomplete conversion can make separation by distillation challenging. | - Optimize Reaction Conversion: Aim for high conversion to minimize the amount of residual acetophenone. - Fractional Distillation: Use a fractional distillation column for better separation. |
| Catalyst Residues: Homogeneous catalysts can contaminate the product. | - Aqueous Workup: For acid or base catalysts, a thorough aqueous wash is necessary to remove the catalyst. For aluminum-based catalysts, hydrolysis followed by filtration or centrifugation is required.[4] | |
| Viscous Reaction Mixture: The reaction mixture can become viscous, making handling and purification difficult.[4] | - Use of an Appropriate Solvent: Performing the reaction in a suitable solvent can help to manage viscosity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this compound synthesis?
A1: The most common and direct method for synthesizing this compound is the self-condensation of acetophenone.
Q2: What types of catalysts are effective for this compound synthesis?
A2: A variety of both acid and base catalysts can be used. Common examples include:
-
Lewis Acids: Aluminum chloride and aluminum tert-butoxide.
-
Protic Acids: Polyphosphoric acid and hydrogen halides.
-
Solid Acids: Sulfated zirconia and supported heteropoly acids like Cs-DTP/K-10. These offer advantages in terms of reusability and reduced corrosion.[6]
-
Bases: Sodium ethoxide has also been reported as a catalyst.
Q3: How do I choose the right solvent for the reaction?
A3: The choice of solvent often depends on the catalyst and the desired reaction temperature. For instance, xylene is commonly used with aluminum tert-butoxide to achieve the necessary reflux temperature.[4] Some reactions, particularly those using solid acid catalysts, can be performed under solvent-free conditions.
Q4: What is the expected yield for this compound synthesis?
A4: Yields can vary significantly depending on the chosen method.
-
With aluminum tert-butoxide, yields of 77-82% have been reported.
-
Using aluminum chloride can give yields around 73%.
-
Solid acid catalysts under microwave irradiation have shown acetophenone conversions of up to 56% with a high selectivity for this compound (92%).[7]
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by:
-
Thin Layer Chromatography (TLC): To qualitatively observe the disappearance of the acetophenone spot and the appearance of the this compound spot.
-
Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS): For a quantitative analysis of the conversion of acetophenone and the formation of this compound and any byproducts.[8]
Q6: What are the typical purification methods for this compound?
A6: Purification typically involves:
-
Catalyst Removal: This may involve aqueous washing for soluble acids/bases or filtration/centrifugation for solid catalysts or hydrolyzed catalyst residues.
-
Solvent Removal: If a solvent was used, it is removed by distillation.
-
Fractional Distillation under Vacuum: This is the most common method to purify this compound from unreacted acetophenone and other byproducts.
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Acetophenone Conversion (%) | This compound Selectivity (%) | Yield (%) |
| Aluminum tert-butoxide | Xylene | 133-137 | 2 hours | ~95% | High | 77-82 |
| Polyphosphoric Acid | Benzene | ~70 | 6 hours | Good | Good | Good |
| Sulfated Zirconia (SZ-650) | Solvent-free | 170 | 7 hours | 68.2 | 92 | - |
| Cs-DTP/K-10 (Microwave) | Solvent-free | 140 | - | 56 | 92 | - |
Experimental Protocols
Protocol 1: this compound Synthesis using Aluminum tert-Butoxide
This protocol is adapted from a literature procedure.
Materials:
-
Acetophenone (dry)
-
Aluminum tert-butoxide
-
Xylene (dry)
-
Water
-
Ether
-
Calcium chloride
Procedure:
-
Set up a round-bottomed flask with a mechanical stirrer, thermometer, and a Vigreux column connected to a condenser and a receiver protected by a calcium chloride tube.
-
Charge the flask with dry xylene, dry acetophenone, and aluminum tert-butoxide.
-
Begin stirring and heat the mixture in an oil bath to maintain a reaction temperature of 133-137°C.
-
tert-Butyl alcohol will distill over at 80-85°C. Continue heating for approximately 2 hours.
-
Cool the reaction mixture to 100°C and cautiously add water in small portions with continuous stirring to hydrolyze the aluminum tert-butoxide.
-
After the initial vigorous reaction subsides, reflux the mixture for 15 minutes to ensure complete hydrolysis.
-
Cool the mixture and transfer it to centrifuge bottles. Centrifuge to separate the aluminum hydroxide.
-
Decant the supernatant liquid. Wash the aluminum hydroxide precipitate with ether and centrifuge again. Repeat the ether wash and centrifugation several times.
-
Combine the initial supernatant and all ether extracts.
-
Remove the ether and tert-butyl alcohol by distillation at atmospheric pressure.
-
Remove the xylene by distillation through a Vigreux column at reduced pressure.
-
Transfer the residue to a smaller flask and distill under vacuum to first remove any unreacted acetophenone, and then collect the this compound fraction.
Visualizations
Caption: Mechanism of this compound Synthesis.
Caption: General Experimental Workflow.
References
- 1. ijset.com [ijset.com]
- 2. mdpi.com [mdpi.com]
- 3. US2769842A - Preparation of this compound - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 8. rsc.org [rsc.org]
Improving the yield of Dypnone from acetophenone
Welcome to the technical support center for the synthesis of dypnone from acetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving reaction yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing this compound from acetophenone?
A1: this compound (1,3-diphenyl-2-buten-1-one) is synthesized through the self-condensation of two molecules of acetophenone. This reaction involves the formation of a carbon-carbon bond and the elimination of one molecule of water.[1] The process is an example of an aldol condensation.[2]
Q2: What types of catalysts are effective for this reaction?
A2: A wide range of catalysts can be used, which can be broadly categorized as:
-
Homogeneous Catalysts: These include traditional acid and base catalysts like polyphosphoric acid, aluminum tert-butoxide, sodium ethoxide, and anhydrous hydrogen chloride.[3][4][5]
-
Heterogeneous Solid Acid Catalysts: These are often more environmentally benign and easier to separate from the reaction mixture. Examples include sulfated zirconia (SZ), H-beta zeolite, and cesium-substituted dodecatungstophosphoric acid supported on K-10 clay (Cs-DTP/K-10).[6][7]
Q3: What are the typical reaction conditions?
A3: Reaction conditions vary significantly depending on the chosen catalyst and heating method. Key parameters include:
-
Temperature: Ranges from 70°C to 170°C. For instance, reactions with polyphosphoric acid can be run at 70-80°C, while some solid acid catalysts require temperatures up to 170°C for optimal conversion.[5][8]
-
Heating: Both conventional oil bath heating and microwave irradiation can be used. Microwave heating has been shown to dramatically reduce reaction times and improve yields.[6][9]
-
Solvent: The reaction can be performed under solvent-free conditions, which is often preferred from a green chemistry perspective.[8][10] However, inert solvents like xylene or benzene can also be used.[3][5]
Q4: How can the yield of this compound be maximized?
A4: To improve the yield, consider the following strategies:
-
Catalyst Selection: Employing highly selective catalysts, such as Cs-DTP/K-10 or specific forms of sulfated zirconia, can achieve this compound selectivity as high as 92%.[4][10]
-
Microwave Synthesis: Using microwave irradiation can accelerate the reaction, reduce side product formation, and increase overall yield compared to conventional heating.[6]
-
Water Removal: As water is a byproduct, its continuous removal using a Dean-Stark apparatus can shift the reaction equilibrium to favor product formation.[8]
-
Optimize Temperature and Catalyst Loading: Systematically adjusting the reaction temperature and the amount of catalyst can help find the optimal balance between reaction rate and selectivity. Increasing temperature and catalyst loading generally increases acetophenone conversion.[6][7]
Q5: What are the common side reactions and byproducts?
A5: The primary side reaction is the polycondensation of acetophenone, which can lead to a mixture of undesired higher molecular weight products.[6] This is particularly problematic with strong, non-selective Lewis acids like aluminum chloride. When using catalysts like aluminum tert-butoxide, decomposition at high temperatures can form byproducts such as butylene.[3]
Q6: How is this compound typically purified after the reaction?
A6: Purification involves several steps:
-
Catalyst Removal: Heterogeneous catalysts are removed by simple filtration, while homogeneous catalysts require a chemical workup, such as hydrolysis and centrifugation or washing with water.[3][5][6]
-
Solvent Extraction: The product is often extracted from the reaction mixture using an organic solvent like ether.[3]
-
Distillation: The final purification is typically achieved by vacuum distillation to separate this compound from unreacted acetophenone and any remaining solvent. This compound has a high boiling point (e.g., 150–155°C at 1 mm Hg).[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Acetophenone Conversion | 1. Catalyst is inactive or poisoned (e.g., by moisture).2. Reaction temperature is too low.3. Insufficient reaction time.4. Inadequate catalyst loading. | 1. Ensure catalyst is properly dried before use. For solid acids, pre-activate by heating (e.g., 3 hours at 393 K).[6] Check for moisture in the starting material.2. Gradually increase the reaction temperature in increments of 10-20°C.[6]3. Extend the reaction time. Monitor reaction progress using GC or TLC.4. Increase the catalyst loading. The reaction rate is often directly proportional to the amount of catalyst.[6] |
| Low Selectivity for this compound | 1. Reaction temperature is too high, promoting side reactions.2. The chosen catalyst is not selective (e.g., strong Lewis acids like AlCl₃).[6]3. Prolonged reaction time leading to byproduct formation. | 1. Reduce the reaction temperature to minimize polycondensation and other side reactions.2. Switch to a more selective heterogeneous catalyst like sulfated zirconia or Cs-DTP/K-10.[7][10]3. Monitor the reaction and stop it once the optimal yield of this compound is achieved, before significant byproducts form. |
| Difficulty Separating Product from Catalyst | 1. The reaction mixture has become too viscous.[3]2. For homogeneous catalysts, the hydrolysis/workup step is incomplete. | 1. After cooling, dilute the reaction mixture with a suitable solvent (e.g., xylene, ether) before filtration or centrifugation to reduce viscosity.[3]2. Ensure complete hydrolysis by adding water and refluxing for a short period (e.g., 15 minutes) to break up any gels that have formed.[3] |
| Reaction Mixture is Unusually Dark | 1. Some color change (yellow to deep orange) is normal.[3]2. Excessive heating or reaction time may be causing decomposition or polymerization. | 1. A color change is expected. However, if it turns into a dark tar, it indicates significant byproduct formation.2. Reduce the reaction temperature and/or time. Consider using a more selective catalyst. |
Data and Protocols
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst | Heating Method | Temperature | Time (h) | Acetophenone Conversion (%) | This compound Selectivity (%) | Reference |
| Cs-DTP/K-10 | Microwave | 413 K (140°C) | - | 56 | 92 (trans-dypnone) | [9][10] |
| Sulfated Zirconia (SZ-650) | Conventional | 170°C | 7 | 68.2 | 92 | [4][8] |
| Sulfated Zirconia (SZ) | Conventional | 403-433 K (130-160°C) | - | ~40 | 86 | [7] |
| H-beta zeolite | Conventional | 403-433 K (130-160°C) | - | Similar to SZ | - | [7] |
| Aluminum tert-butoxide | Conventional | 133-137°C | 2 | - | 77-82 (isolated yield) | [3] |
| Polyphosphoric Acid | Conventional | 70°C | 6 | "Good yield" | - | [5] |
Table 2: Effect of Temperature on Acetophenone Conversion (Catalyst: Cs-DTP/K-10)
| Temperature (K) | Effect on Conversion | Rationale | Reference |
| 383 | Lower conversion | Kinetically controlled mechanism; lower temperature results in a slower reaction rate. | [6] |
| 393 | Moderate conversion | [6] | |
| 403 | Higher conversion | [6] | |
| 413 | Highest conversion | The rate of reaction increases with temperature. | [6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis Using a Solid Acid Catalyst (Cs-DTP/K-10)
-
Materials: 0.16 mol acetophenone, 0.10 g/cm³ Cs-DTP/K-10 catalyst, n-decane (internal standard).[6]
-
Catalyst Preparation: Dry the solid acid catalyst at 393 K for 3 hours prior to use.[6]
-
Procedure:
-
Combine acetophenone, the dried catalyst, and the internal standard in a microwave reactor vessel equipped with a stirrer.[6]
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction temperature to 413 K (140°C) and begin stirring.[6]
-
Run the reaction for the desired amount of time. Progress can be monitored by withdrawing samples periodically.[6]
-
After completion, cool the reaction mixture to room temperature.
-
-
Workup and Analysis:
Protocol 2: Conventional Synthesis Using Aluminum tert-Butoxide
-
Materials: 1 mole (120 g) dry acetophenone, 0.55 mole (135 g) aluminum tert-butoxide, 400 ml dry xylene.[3]
-
Apparatus: A three-necked flask equipped with a mechanical stirrer, thermometer, and a Vigreux column connected to a condenser for distillation.[3]
-
Procedure:
-
Charge the flask with xylene, acetophenone, and aluminum tert-butoxide.[3]
-
Begin stirring and heat the mixture in an oil bath, maintaining the reaction temperature between 133-137°C.[3]
-
tert-Butyl alcohol will begin to distill. Continue heating for approximately 2 hours until the distillation ceases. The mixture will become viscous and change color from yellow to deep orange.[3]
-
Cool the reaction mixture to 100°C.
-
-
Workup and Purification:
-
Cautiously add 40 ml of water with vigorous stirring. The mixture may form a gel which then breaks up.[3]
-
Reflux the mixture for 15 minutes to ensure complete hydrolysis of the alkoxide.[3]
-
Cool the mixture and separate the precipitated aluminum hydroxide via centrifugation.[3]
-
Extract the product from the aluminum hydroxide precipitate multiple times with ether.[3]
-
Combine the organic layers and remove the ether and xylene by distillation.[3]
-
Purify the residue by vacuum distillation to yield this compound (boiling point: 150–155°C / 1 mm Hg).[3]
-
Visualizations
Caption: this compound synthesis via self-condensation of acetophenone.
Caption: General experimental workflow for this compound synthesis.
Caption: Decision tree for troubleshooting low this compound yield.
References
- 1. frinton.com [frinton.com]
- 2. Self-condensation - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. dl.begellhouse.com [dl.begellhouse.com]
- 5. US2769842A - Preparation of this compound - Google Patents [patents.google.com]
- 6. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dl.begellhouse.com [dl.begellhouse.com]
Minimizing side-product formation in Dypnone synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side-product formation during dypnone synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for this compound synthesis?
This compound, or 1,3-diphenyl-2-buten-1-one, is synthesized through the self-condensation of two molecules of acetophenone.[1] This reaction is typically catalyzed by acids or bases.
Q2: What are the most common side-products in this compound synthesis?
The most significant side-product is 1,3,5-triphenylbenzene, which is formed by the cyclotrimerization of three acetophenone molecules.[2][3] Under certain conditions, other byproducts such as β-methylchalcones and 2,4,6-triphenylpyrylium salts can also be formed.
Q3: What are the key factors influencing the yield and purity of this compound?
The choice of catalyst, reaction temperature, and reaction time are critical factors that influence the conversion of acetophenone and the selectivity for this compound.[4] For instance, with a nano-crystalline sulfated zirconia catalyst, the conversion of acetophenone is affected by reaction and calcination temperature, while this compound selectivity remains relatively stable.[4]
Q4: Can I reuse the catalyst for this compound synthesis?
Heterogeneous catalysts, such as sulfated zirconia, can often be recovered and reused for several reaction cycles with only a marginal decrease in activity and no significant loss in selectivity for this compound.[4]
Troubleshooting Guides
This section addresses common issues encountered during this compound synthesis.
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Optimize Reaction Time and Temperature: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction duration. Increasing the temperature can enhance the reaction rate, but excessively high temperatures may promote side reactions.[4] - Ensure Catalyst Activity: If using a heterogeneous catalyst, ensure it is properly activated and has not been deactivated by impurities. For homogeneous catalysts, verify the correct concentration and purity. |
| Formation of Side-Products | - Control Reaction Temperature: Higher temperatures can favor the formation of the thermodynamic product, 1,3,5-triphenylbenzene. Running the reaction at a lower temperature may increase the selectivity for this compound. - Select an Appropriate Catalyst: The choice of catalyst can significantly influence the product distribution. For example, certain solid acid catalysts have shown high selectivity for this compound.[4][5] |
| Sub-optimal Catalyst Concentration | - Adjust Catalyst Loading: The concentration of the catalyst can affect the reaction rate. An insufficient amount may lead to an incomplete reaction, while an excess may not provide any additional benefit and could complicate purification. |
Problem 2: High Levels of 1,3,5-Triphenylbenzene Impurity
| Possible Cause | Suggested Solution |
| Reaction Conditions Favoring Trimerization | - Lower Reaction Temperature: As the formation of 1,3,5-triphenylbenzene is often favored at higher temperatures, reducing the reaction temperature can help minimize its formation. - Reduce Reaction Time: Prolonged reaction times can lead to the conversion of this compound or unreacted acetophenone into the trimer. Monitor the reaction to stop it once the optimal this compound yield is achieved. |
| Inappropriate Catalyst | - Screen Different Catalysts: Some catalysts, particularly strong Brønsted or Lewis acids, can efficiently catalyze the cyclotrimerization of acetophenone.[3] Experiment with milder catalysts or those reported to have high selectivity for this compound. |
Data Presentation
Table 1: Comparison of Catalysts for this compound Synthesis
| Catalyst | Acetophenone Conversion (%) | This compound Selectivity (%) | Reaction Conditions | Reference |
| Nano-crystalline sulfated zirconia (SZ-650) | 68.2 | 92 | 170°C, 7 hours, solvent-free | [4] |
| H-beta zeolite | ~40 | ~86 | 130-160°C | [5] |
| Sulfated titania (ST) | <20 | ~80 | 130-160°C | [5] |
| Aluminum tert-butoxide | 77-82 (yield) | Not specified | 133-137°C, xylene | Organic Syntheses, Coll. Vol. 3, p.345 (1955) |
| Polyphosphoric acid | Good yield | Not specified | 70-80°C, benzene | US Patent 2,769,842 |
| Trifluoromethanesulfonic clay | Not specified | 71 (for β-methylchalcone) | Refluxing toluene |
Experimental Protocols
Protocol 1: this compound Synthesis using Nano-crystalline Sulfated Zirconia
This protocol is based on the solvent-free self-condensation of acetophenone.[4]
-
Catalyst Preparation: Prepare nano-crystalline sulfated zirconia (SZ) by a two-step sol-gel method, followed by calcination at 650°C.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 10 mmol of acetophenone and 0.1 g of the calcined SZ-650 catalyst.
-
Reaction Conditions: Heat the mixture to 170°C with constant stirring.
-
Monitoring: Monitor the reaction progress periodically by taking small aliquots and analyzing them by GC-MS.
-
Work-up: After 7 hours, or upon completion of the reaction as indicated by monitoring, cool the reaction mixture to room temperature.
-
Purification: Dissolve the mixture in a suitable organic solvent (e.g., dichloromethane), filter to remove the catalyst, and then remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Protocol 2: this compound Synthesis using Aluminum tert-Butoxide
This protocol is adapted from Organic Syntheses.
-
Reaction Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, a thermometer, and a Vigreux column connected to a condenser, place 345 g of dry xylene, 120 g of dry acetophenone, and 135 g of aluminum tert-butoxide.
-
Reaction Conditions: Heat the flask in an oil bath to maintain the reaction mixture temperature between 133°C and 137°C. tert-Butyl alcohol will distill off.
-
Hydrolysis: After the distillation of tert-butyl alcohol ceases, cool the mixture to 100°C and cautiously add 40 ml of water with stirring. Reflux for an additional 15 minutes.
-
Work-up: After cooling, separate the product from the aluminum hydroxide precipitate by centrifugation and extraction with ether.
-
Purification: Remove the solvents by distillation. The remaining residue is then distilled under reduced pressure to yield this compound.
Visualizations
Caption: Mechanism of this compound Synthesis via Aldol Condensation.
Caption: Formation of 1,3,5-Triphenylbenzene Side-Product.
Caption: Troubleshooting Workflow for this compound Synthesis.
References
Technical Support Center: Purification of Crude Dypnone by Vacuum Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude dypnone by vacuum distillation.
Frequently Asked Questions (FAQs)
Q1: Why is vacuum distillation necessary for purifying this compound?
A1: this compound has a high boiling point at atmospheric pressure (approximately 340-345 °C), and heating it to this temperature can cause decomposition, leading to reduced yield and the formation of impurities.[1] Vacuum distillation allows for the distillation of this compound at a much lower temperature, minimizing the risk of thermal degradation.[2][3]
Q2: What is the expected boiling point of this compound under vacuum?
A2: The boiling point of this compound is dependent on the pressure. A common literature value is 170 °C at 3 mmHg.[4] Another reported value is 246 °C at 50 mmHg.[5] It is crucial to monitor both the temperature and pressure during distillation for accurate fraction collection.
Q3: What are the main impurities in crude this compound?
A3: Crude this compound, typically synthesized from the self-condensation of acetophenone, may contain several impurities[6]:
-
Acetophenone: Unreacted starting material.
-
3-Hydroxy-1,3-diphenylbutan-1-one: The intermediate aldol addition product which may not have fully dehydrated to this compound.[7]
-
1,3,5-Triphenylbenzene: A potential side-product from the trimerization of acetophenone.[8][9]
-
Polymeric materials: High molecular weight byproducts from side reactions.[10]
Q4: Can I use boiling chips for vacuum distillation of this compound?
A4: No, boiling chips are not effective under vacuum. The trapped air within the pores of the boiling chips is rapidly removed, rendering them unable to promote smooth boiling. Instead, a magnetic stirrer and stir bar, or a fine capillary tube to introduce a stream of air or inert gas, should be used to prevent bumping.
Q5: How do I know when the this compound fraction is distilling?
A5: You will observe a steady condensation of a yellowish liquid in the condenser and collection of the distillate at a stable temperature corresponding to the boiling point of this compound at the pressure of your system. It is advisable to collect a forerun fraction, which will contain lower-boiling impurities like acetophenone, before collecting the main this compound fraction.
Data Presentation: Physical Properties of this compound and Potential Impurities
The following table summarizes the physical properties of this compound and its common impurities to aid in their separation by vacuum distillation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point at Atmospheric Pressure (°C) | Boiling Point at Reduced Pressure (°C @ mmHg) |
| This compound | C₁₆H₁₄O | 222.28 | ~340-345 | 170 @ 3[4], 246 @ 50[5] |
| Acetophenone | C₈H₈O | 120.15 | 202 | 80 @ 10, 67 @ 4 |
| 3-Hydroxy-1,3-diphenylbutan-1-one | C₁₆H₁₆O₂ | 240.30 | Decomposes | N/A (dehydrates to this compound upon heating) |
| 1,3,5-Triphenylbenzene | C₂₄H₁₈ | 306.41 | 460 | N/A (high boiling point, likely to remain in the distillation residue)[8][9] |
Experimental Protocol: Purification of Crude this compound by Vacuum Distillation
This protocol outlines the procedure for purifying crude this compound using vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with condenser and vacuum connection
-
Receiving flasks (multiple for collecting different fractions)
-
Thermometer and thermometer adapter
-
Magnetic stirrer and stir bar
-
Heating mantle with a controller
-
Vacuum pump (with a vacuum gauge and cold trap)
-
Thick-walled vacuum tubing
-
Clamps and stands to secure the apparatus
-
Vacuum grease
Procedure:
-
Apparatus Assembly:
-
Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glassware is clean, dry, and free of cracks.
-
Place a magnetic stir bar in the round-bottom flask.
-
Add the crude this compound to the flask, filling it to no more than two-thirds of its capacity.
-
Lightly grease all ground-glass joints to ensure a good seal.
-
Securely clamp the distillation flask and the receiving flask.
-
Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.
-
Connect the vacuum takeoff adapter to a cold trap and then to the vacuum pump using thick-walled tubing.
-
-
Distillation:
-
Turn on the magnetic stirrer to ensure smooth boiling.
-
Turn on the vacuum pump to slowly evacuate the system. A gradual reduction in pressure helps to prevent bumping.
-
Once the desired vacuum is reached and stable, begin heating the distillation flask with the heating mantle.
-
Increase the temperature gradually.
-
Collect any low-boiling impurities (forerun), which will primarily be acetophenone, in the first receiving flask.
-
When the temperature stabilizes at the boiling point of this compound at the recorded pressure, switch to a clean receiving flask to collect the main fraction. The pure this compound will be a yellowish liquid.
-
Continue distillation until most of the this compound has been collected, leaving a small amount of residue in the distillation flask to avoid distilling to dryness.
-
-
Shutdown:
-
Turn off the heating mantle and allow the system to cool down.
-
Once the apparatus has cooled to room temperature, slowly and carefully vent the system to atmospheric pressure.
-
Turn off the vacuum pump.
-
Turn off the condenser water.
-
Disassemble the apparatus and characterize the purified this compound.
-
Troubleshooting Guide
This guide addresses common issues encountered during the vacuum distillation of this compound.
Problem 1: Bumping or Violent Boiling
-
Cause: Uneven heating or the absence of a nucleation source for boiling.
-
Solution:
-
Ensure the magnetic stirrer is on and the stir bar is spinning at a steady rate.
-
If not using a stirrer, ensure a fine capillary is properly placed to introduce a gentle stream of air or inert gas.
-
Reduce the heating rate.
-
Problem 2: Inability to Achieve or Maintain a Low Vacuum
-
Cause: Leaks in the system.
-
Solution:
-
Check all ground-glass joints to ensure they are properly sealed and greased.
-
Inspect all tubing for cracks or loose connections.
-
Ensure the vacuum pump is functioning correctly and the pump oil is clean.
-
Check that the cold trap is properly filled with a suitable coolant (e.g., dry ice/acetone or liquid nitrogen).
-
Problem 3: No Distillate at the Expected Temperature
-
Cause:
-
The vacuum is not low enough, resulting in a higher boiling point.
-
The thermometer is placed incorrectly.
-
The heating is insufficient.
-
-
Solution:
-
Troubleshoot the vacuum system for leaks (see Problem 2).
-
Ensure the top of the thermometer bulb is level with the side arm of the distillation head leading to the condenser.
-
Gradually increase the temperature of the heating mantle.
-
Problem 4: Product Solidifies in the Condenser
-
Cause: The cooling water is too cold, or the distillation rate is too slow, causing the this compound to solidify.
-
Solution:
-
Reduce the flow rate of the cooling water or use slightly warmer water.
-
Increase the heating rate to increase the distillation rate.
-
If a blockage occurs, carefully stop the distillation, allow the apparatus to cool, and gently warm the condenser to melt the solidified product.
-
Problem 5: Darkening or Decomposition of the Product
-
Cause: The heating temperature is too high, or the distillation is prolonged.
-
Solution:
-
Ensure the vacuum is as low as possible to minimize the required distillation temperature.
-
Reduce the temperature of the heating mantle.
-
Avoid distilling to dryness, as the residue can overheat and decompose.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for the vacuum distillation of this compound.
Caption: Experimental workflow for the vacuum distillation of this compound.
References
- 1. 1,3,5-Triphenylbenzene | C24H18 | CID 11930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vacuum Distillation and Aldol Condensation -- Hand Cream [hugotapia.tripod.com]
- 3. What is Vacuum Distillation & How Does it Work? | Lechler | Lechler US [lechlerusa.com]
- 4. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 5. US2769842A - Preparation of this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-Hydroxy-1,3-diphenylbutan-1-one | C16H16O2 | CID 12524520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. 1,3,5-Triphenylbenzene, 97% 1,3,5-Triphenylbenzene, 97% Manufacturers, Suppliers, Price | India, China [ottokemi.com]
- 10. benchchem.com [benchchem.com]
Recrystallization techniques for Dypnone purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of dypnone using recrystallization techniques. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Data Presentation: this compound Solubility
| Solvent | Qualitative Solubility at Room Temperature | Qualitative Solubility at Elevated Temperature | Notes |
| Ethanol | Soluble | Highly Soluble | Often used for recrystallization, sometimes in combination with a non-solvent. |
| Diethyl Ether | Soluble | Highly Soluble | Generally too good of a solvent for effective recrystallization on its own. |
| Ligroin | Sparingly Soluble / Insoluble | Moderately Soluble | A non-polar solvent, can be used as an anti-solvent with ethanol. |
| Water | Insoluble | Insoluble | Can be used to wash crude this compound to remove water-soluble impurities. |
Experimental Protocols: Recrystallization of this compound
This protocol details the methodology for the purification of solid this compound by recrystallization using a mixed solvent system of ethanol and ligroin.
Objective: To purify crude solid this compound by removing impurities through recrystallization.
Materials:
-
Crude this compound solid
-
Ethanol (95% or absolute)
-
Ligroin (e.g., boiling range 60-90 °C)
-
Erlenmeyer flasks (2)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution:
-
Place the crude this compound solid in an Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of ethanol to the flask, just enough to cover the solid.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add ethanol portion-wise (in small volumes) until the this compound completely dissolves. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present in the hot solution, perform a hot gravity filtration. This step is crucial to remove any particulate matter that is not soluble in the hot solvent.
-
-
Inducing Crystallization:
-
Remove the flask from the hot plate.
-
Slowly add ligroin dropwise to the hot ethanol solution while stirring. Ligroin acts as an anti-solvent, reducing the solubility of this compound.
-
Continue adding ligroin until the solution becomes slightly cloudy (turbid). This indicates that the solution is saturated.
-
If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate until the solution is clear again.
-
-
Cooling and Crystal Formation:
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Drying of Crystals:
-
Collect the purified this compound crystals by vacuum filtration using a Buchner funnel and filter flask.
-
Wash the crystals with a small amount of cold ethanol-ligroin mixture to remove any remaining soluble impurities.
-
Allow the crystals to dry completely on the filter paper by drawing air through the funnel for an extended period.
-
Further drying can be achieved in a desiccator.
-
-
Purity Assessment:
-
Determine the melting point of the recrystallized this compound. Pure this compound has a reported melting point of 68-69 °C. A sharp melting point close to the literature value is indicative of high purity.
-
Troubleshooting Guides and FAQs
This section addresses specific issues that may arise during the recrystallization of this compound.
Q1: My this compound is an oil, not a solid. Can I still use recrystallization?
A1: Recrystallization is a technique for purifying solids. If your this compound is an oil, it is likely impure, which can depress its melting point. Some sources also describe highly pure this compound as a liquid at room temperature.[1][2][3] First, try to induce crystallization of the oil by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound, if available. If crystallization occurs, you can proceed with the recrystallization protocol. If it remains an oil, purification by distillation under reduced pressure is the recommended alternative method.
Q2: The this compound "oiled out" during cooling instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is common for low-melting point compounds like this compound. To resolve this:
-
Reheat the solution to redissolve the oil.
-
Add more of the primary solvent (ethanol) to the solution to decrease the saturation point.
-
Allow the solution to cool much more slowly. You can do this by placing the flask in a beaker of warm water and allowing both to cool to room temperature together.
-
Induce crystallization by scratching the flask or adding a seed crystal once the solution has cooled slightly.
Q3: No crystals are forming even after cooling in an ice bath. What went wrong?
A3: This is a common issue and can be due to several factors:
-
Too much solvent: If an excess of the dissolving solvent (ethanol) was used, the solution may not be saturated enough for crystals to form. Try evaporating some of the solvent by gently heating the solution and then attempt to cool it again.
-
Supersaturation: The solution may be supersaturated. Try to induce crystallization by scratching the inner surface of the flask with a glass rod at the meniscus or by adding a seed crystal.
-
Insufficient anti-solvent: If using a mixed solvent system, you may not have added enough of the anti-solvent (ligroin). Try adding a little more anti-solvent to the room temperature solution.
Q4: The yield of my recrystallized this compound is very low. How can I improve it?
A4: A low yield can result from several factors:
-
Using too much solvent: As mentioned above, excess solvent will retain more of your product in the solution. Use the minimum amount of hot solvent necessary for dissolution.
-
Premature crystallization: If the solution cools too quickly during a hot filtration step, product can be lost. Ensure your filtration apparatus is pre-heated.
-
Incomplete crystallization: Ensure the solution is cooled for a sufficient amount of time, including in an ice bath, to maximize crystal formation.
-
Washing with warm solvent: When washing the collected crystals, always use a cold solvent to minimize redissolving your product.
Q5: The melting point of my recrystallized this compound is still low and/or has a broad range. What should I do?
A5: A low or broad melting point range indicates that the sample is still impure. You can perform a second recrystallization. Ensure that the cooling process is very slow to allow for the selective formation of pure crystals. If the melting point does not improve after a second recrystallization, alternative purification methods such as column chromatography or vacuum distillation may be necessary.
Visualization: this compound Recrystallization Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for this compound recrystallization.
References
Technical Support Center: Purification of Dypnone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted acetophenone from dypnone.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted acetophenone from this compound?
The most common and effective methods for purifying this compound from unreacted acetophenone are fractional distillation, recrystallization, and column chromatography. The choice of method depends on the scale of the reaction, the purity required, and the available equipment.
Q2: How do I choose the best purification method for my experiment?
The selection of the optimal purification method depends on several factors. Fractional distillation is suitable for large-scale purifications where both acetophenone and this compound are liquids and have a sufficient difference in boiling points.[1][2] Recrystallization is a good choice for obtaining high-purity solid this compound, provided a suitable solvent is identified in which this compound has low solubility at low temperatures and high solubility at high temperatures. Column chromatography is ideal for small-scale purifications and for separating compounds with very similar physical properties.[3][4][5]
Q3: What are the key physical properties to consider when separating acetophenone and this compound?
The significant difference in the boiling points of acetophenone and this compound is the key property exploited in fractional distillation. For recrystallization, the differential solubility of the two compounds in a particular solvent system is crucial. In column chromatography, the polarity difference between acetophenone and this compound allows for their separation.
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Poor separation during fractional distillation | - Inefficient fractionating column.- Incorrect heating rate.- Vacuum leaks. | - Use a fractionating column with a higher number of theoretical plates (e.g., Vigreux or packed column).- Maintain a slow and steady heating rate to allow for proper equilibration between liquid and vapor phases.- Ensure all joints are properly sealed and the vacuum system is functioning correctly. |
| This compound solidifies in the condenser during distillation | - The condenser water is too cold.- this compound has a relatively high melting point. | - Use warmer condenser water or a heating tape on the condenser to prevent solidification. |
| Low yield after recrystallization | - this compound is too soluble in the chosen solvent at low temperatures.- Too much solvent was used. | - Select a solvent in which this compound has very low solubility at low temperatures.- Use the minimum amount of hot solvent required to dissolve the crude product. |
| Oily precipitate instead of crystals during recrystallization | - The solution is supersaturated.- The cooling rate is too fast. | - Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of pure this compound.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Poor separation in column chromatography | - Incorrect solvent system (eluent).- Column was not packed properly. | - Perform thin-layer chromatography (TLC) first to determine the optimal eluent system that gives good separation between acetophenone and this compound.- Ensure the column is packed uniformly without any air bubbles or cracks. |
Data Presentation
Table 1: Physical Properties of Acetophenone and this compound
| Property | Acetophenone | This compound |
| Molecular Formula | C₈H₈O | C₁₆H₁₄O |
| Molar Mass | 120.15 g/mol [6] | 222.29 g/mol [7] |
| Appearance | Colorless liquid or white crystals[8] | Yellow, dense liquid[9] or solid powder[7] |
| Melting Point | 19-20 °C[6] | - |
| Boiling Point | 202 °C (at 760 mmHg)[6][10] | ~170 °C (at 3 mmHg)[9], 246 °C (at 50 mmHg)[11] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, chloroform, benzene, acetone.[12][13][14] | - |
Experimental Protocols
Fractional Distillation
This method is effective for separating acetophenone from this compound due to their different boiling points.
Methodology:
-
Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum source. Ensure all connections are secure.
-
Charging the Flask: Place the crude mixture of this compound and unreacted acetophenone into the round-bottom flask.
-
Heating: Begin heating the flask gently.
-
Fraction Collection: Collect the fraction that distills at the boiling point of acetophenone (approx. 80°C at 10 mmHg).[1]
-
This compound Distillation: After the acetophenone has been removed, increase the temperature to distill the this compound (approx. 150-155°C at 1 mmHg).[1]
-
Completion: Stop the distillation when the desired product has been collected, leaving a small residue in the distillation flask.
Recrystallization
This technique is used to obtain high-purity crystalline this compound.
Methodology:
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol is often a suitable choice.[15][16][17][18]
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. This compound should crystallize out, while the more soluble acetophenone remains in the solution.
-
Cooling: To maximize the yield, cool the solution in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified this compound crystals.
Column Chromatography
This method is excellent for small-scale purification and for separating compounds with similar boiling points.
Methodology:
-
Stationary Phase Selection: Silica gel is a common stationary phase for the separation of ketones.
-
Eluent Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). A mixture of hexane and ethyl acetate is a good starting point. The goal is to find a solvent system where this compound has an Rf value of approximately 0.3-0.4 and is well-separated from the acetophenone spot.
-
Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the initial eluent.
-
Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Unreacted acetophenone, being more polar, will typically elute after the less polar this compound.
-
Fraction Collection: Collect the eluting solvent in small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Mandatory Visualization
Caption: Decision workflow for selecting a this compound purification method.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. US4559110A - Acetophenone recovery and purification - Google Patents [patents.google.com]
- 3. Purification [chem.rochester.edu]
- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 5. researchgate.net [researchgate.net]
- 6. Acetophenone - Wikipedia [en.wikipedia.org]
- 7. medkoo.com [medkoo.com]
- 8. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. frinton.com [frinton.com]
- 10. Acetophenone | Structure, Functional Group & Derivatives - Lesson | Study.com [study.com]
- 11. US2769842A - Preparation of this compound - Google Patents [patents.google.com]
- 12. Acetophenone | Aromatic, Organic, Synthesis | Britannica [britannica.com]
- 13. Acetophenone - Sciencemadness Wiki [sciencemadness.org]
- 14. quora.com [quora.com]
- 15. benchchem.com [benchchem.com]
- 16. Tips & Tricks [chem.rochester.edu]
- 17. youtube.com [youtube.com]
- 18. m.youtube.com [m.youtube.com]
Troubleshooting low conversion rates in Dypnone synthesis
Technical Support Center: Dypnone Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low conversion rates in this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for this compound synthesis?
A1: this compound is primarily synthesized through the self-condensation of two molecules of acetophenone. This reaction involves the formation of a carbon-carbon bond and the elimination of a water molecule.
Q2: What is the underlying mechanism of this transformation?
A2: The reaction is typically an acid- or base-catalyzed aldol condensation followed by dehydration. In the presence of an acid catalyst, one acetophenone molecule is protonated, making it more susceptible to nucleophilic attack by the enol form of a second acetophenone molecule. The subsequent elimination of water yields the α,β-unsaturated ketone, this compound.
Q3: What are the most common catalysts employed for this compound synthesis?
A3: A variety of catalysts can be used, including Lewis acids like aluminum chloride (AlCl₃) and aluminum tert-butoxide, as well as solid acid catalysts like nano-crystalline sulfated zirconia (SZ).[1] Polyphosphoric acid is also a common and cost-effective option.[2] The choice of catalyst can significantly impact reaction conditions and yield.
Q4: What is a realistic yield expectation for this compound synthesis?
A4: Yields can vary widely depending on the chosen catalyst and reaction conditions. With optimized protocols, yields in the range of 77-82% have been reported using aluminum tert-butoxide.[3] Methods employing nano-crystalline sulfated zirconia have shown acetophenone conversions of around 68.2% with a this compound selectivity of 92%.[1]
Troubleshooting Guides for Low Conversion Rates
This section addresses specific issues that can lead to low yields or incomplete conversion during this compound synthesis.
Issue 1: Low or No Conversion of Acetophenone
Q: My reaction shows a low yield of this compound, with a significant amount of unreacted acetophenone remaining. What are the likely causes?
A: Low conversion rates can often be traced back to the catalyst's activity, the presence of inhibitors, or suboptimal reaction conditions.
-
Inactive or Inefficient Catalyst: The choice and handling of the catalyst are critical. Lewis acid catalysts like AlCl₃ are highly sensitive to moisture and can be deactivated if exposed to atmospheric water. Solid acid catalysts may require specific calcination temperatures to achieve optimal activity.[1]
-
Solution: Ensure catalysts are handled under anhydrous conditions. If using a solid catalyst, verify the activation procedure. Consider screening different catalysts to find the most effective one for your setup.
-
-
Presence of Water: The condensation reaction produces water. However, the presence of excess water at the start, for instance from wet solvents or reagents, can inhibit the catalyst and shift the reaction equilibrium away from the product.
-
Solution: Use anhydrous solvents and ensure your acetophenone is dry. Some procedures recommend removing the water formed during the reaction, for example, by azeotropic distillation.
-
-
Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may be impractically slow.
-
Solution: Gradually increase the reaction temperature while monitoring the reaction progress by a suitable method like Thin Layer Chromatography (TLC). Be aware that excessively high temperatures can promote side reactions.[4]
-
Issue 2: Significant Formation of Side Products
Q: My conversion of acetophenone is high, but the yield of this compound is low due to the formation of other products. What is happening?
A: The formation of side products is often a result of reaction conditions that are too harsh or prolonged reaction times.
-
Polymerization/Tar Formation: Acetophenone and this compound can undergo further reactions or polymerization under strongly acidic conditions or at high temperatures, leading to the formation of dark, tar-like substances.
-
Solution: Optimize the amount of catalyst used; an excess can lead to unwanted side reactions. Maintain the lowest effective temperature and monitor the reaction to avoid unnecessarily long reaction times.
-
-
Formation of Isomers: Depending on the reaction conditions, there is a possibility of forming cis- and trans-isomers of this compound.
-
Solution: Specific catalysts and conditions can favor the formation of one isomer over the other. For instance, using cesium substituted dodecatungstophosphoric acid supported on K-10 clay has been shown to yield a high selectivity for trans-dypnone.[5]
-
Data Summary Tables
Table 1: Comparison of Catalytic Systems for this compound Synthesis
| Catalyst | Solvent | Temperature (°C) | Reaction Time (hours) | Acetophenone Conversion (%) | This compound Yield/Selectivity (%) | Reference |
| Aluminum tert-butoxide | Xylene | 133-137 | 2 | Not specified | 77-82 (Yield) | [3] |
| Nano-crystalline Sulfated Zirconia (SZ-650) | Solvent-free | 170 | 7 | 68.2 | 92 (Selectivity) | [1] |
| Polyphosphoric Acid | Benzene | ~80 (Reflux) | 7 | Not specified | Good Yield Reported | [2] |
| Cs-DTP/K-10 Clay | Solvent-free | 140 | Not specified | 56 | 92 (Selectivity for trans) | [5] |
Table 2: Effect of Reaction Conditions on Yield (General Observations)
| Parameter | Effect of Increase | Optimization Strategy |
| Temperature | Increases reaction rate but may also increase side product formation. | Start at a moderate temperature and increase incrementally while monitoring by TLC.[6] |
| Reaction Time | Initially increases yield, but prolonged time can lead to product degradation or side reactions. | Monitor the reaction to identify the point of maximum conversion before significant side product formation occurs.[6] |
| Catalyst Loading | Increases conversion rate up to a certain point; excess can lead to polymerization. | Titrate the catalyst amount to find the optimal loading for your specific scale and conditions. |
Experimental Protocols
Protocol 1: this compound Synthesis using Aluminum tert-butoxide
This protocol is a modification of a procedure described in Organic Syntheses.[3]
Materials:
-
Acetophenone (1 mole)
-
Aluminum tert-butoxide (0.2 moles)
-
Xylene (solvent)
-
Water
-
Ether (for extraction)
Procedure:
-
A mixture of acetophenone and aluminum tert-butoxide in xylene is heated in a flask equipped with a stirrer and a distillation setup.
-
The reaction mixture is heated to maintain a temperature between 133-137°C.
-
tert-Butyl alcohol, a byproduct of the reaction, is slowly distilled off. The distillation of the alcohol is typically completed within 2 hours.[3]
-
As the reaction progresses, the color of the mixture changes from yellow to deep orange, and it becomes more viscous.[3]
-
After the reaction is complete (as determined by TLC or the cessation of tert-butyl alcohol distillation), the mixture is cooled to 100°C.
-
Water is cautiously added in small portions with continued stirring to quench the reaction and hydrolyze the aluminum alkoxide.
-
The product is then extracted from the reaction mixture. The original procedure suggests a specific centrifugation method to separate the product from the aluminum hydroxide precipitate.[3] A standard workup would involve partitioning the mixture between ether and water, separating the organic layer, washing it, drying it over an anhydrous salt (e.g., MgSO₄), and removing the solvent under reduced pressure.
-
The crude product is purified by vacuum distillation. Unreacted acetophenone distills first, followed by this compound at a higher temperature (e.g., 150-155°C at 1 mm Hg).[3]
Visualizations
Caption: Acid-catalyzed self-condensation of acetophenone to this compound.
Caption: Troubleshooting workflow for low conversion rates in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. US2769842A - Preparation of this compound - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Prediction of Synthesis Yield of Polymethoxy Dibutyl Ether Under Small Sample Conditions | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Effect of temperature on Dypnone synthesis selectivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals engaged in the synthesis of Dypnone, particularly focusing on the impact of reaction temperature on selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for this compound synthesis discussed in these protocols?
A1: The primary method is the self-condensation of acetophenone, often facilitated by a solid acid catalyst. This reaction involves the conversion of two molecules of acetophenone into this compound and water.
Q2: How does reaction temperature generally affect the conversion of acetophenone?
A2: Generally, increasing the reaction temperature leads to a higher conversion of acetophenone.[1][2] This is due to the kinetically controlled nature of the reaction.[2]
Q3: Does increasing the reaction temperature always improve the selectivity for this compound?
A3: Not necessarily. While acetophenone conversion may increase with temperature, this compound selectivity can be more complex. Some studies have found that selectivity is not significantly affected by temperature changes within a certain range.[1][3] However, excessively high temperatures can promote undesirable side reactions, such as the polycondensation of acetophenone, which would decrease selectivity.[2]
Q4: What are some common catalysts used for this compound synthesis?
A4: Common solid acid catalysts include sulfated zirconia (SZ), H-beta zeolite, and cesium-substituted dodecatungstophosphoric acid supported on K-10 clay (Cs-DTP/K-10).[1][4] Sulfated zirconia has been noted for exhibiting high acetophenone conversion and this compound selectivity.[1]
Q5: Can microwave irradiation be used for this synthesis?
A5: Yes, microwave irradiation has been shown to have a positive effect on the reaction rate when compared to conventional heating methods.[2][4] This can lead to shorter reaction times without a loss in selectivity for this compound.[4][5]
Troubleshooting Guide
Problem 1: Low yield of this compound despite high acetophenone conversion.
-
Possible Cause: The reaction temperature may be too high, leading to the formation of side products through polycondensation or other secondary reactions.[2]
-
Troubleshooting Steps:
-
Systematically decrease the reaction temperature in increments (e.g., 10-20°C) and monitor the product distribution via GC-MS or TLC.
-
Ensure efficient removal of water as it forms, as its presence can sometimes influence side reactions. A Dean-Stark apparatus is often used for this purpose.[6]
-
Verify the purity of the starting acetophenone, as impurities can sometimes act as catalysts for side reactions.
-
Problem 2: The reaction is very slow or acetophenone conversion is low.
-
Possible Cause: The reaction temperature may be too low for the catalyst being used. The reaction is kinetically controlled, and lower temperatures will result in a slower reaction rate.[2]
-
Troubleshooting Steps:
-
Gradually increase the reaction temperature. Studies have shown successful synthesis at temperatures ranging from 140°C to 170°C (413 K).[3][4]
-
Confirm the activity of your catalyst. If using a reusable solid acid catalyst, ensure it has been properly regenerated and is not poisoned. Some catalysts can be regenerated by washing with a solvent like acetone and drying at an elevated temperature (e.g., 120°C).[6]
-
Increase the catalyst loading. A higher concentration of active sites can lead to an increased reaction rate.[2]
-
Problem 3: Inconsistent results between experimental batches.
-
Possible Cause: Variations in experimental conditions that were not precisely controlled.
-
Troubleshooting Steps:
-
Ensure the reaction temperature is consistently maintained.[7]
-
Verify that the quality and purity of reagents and solvents are identical across all experiments.[7]
-
Maintain consistent and efficient stirring, as poor mixing can lead to localized temperature gradients and concentration differences.[7]
-
If using a solid catalyst, ensure it is of a consistent particle size and is well-dispersed in the reaction mixture.
-
Data on Temperature Effects
The following table summarizes quantitative data on the effect of temperature on acetophenone conversion and this compound selectivity from various studies.
| Catalyst | Temperature (°C) | Acetophenone Conversion (%) | This compound Selectivity (%) | Reaction Time (h) | Reference |
| Sulfated Zirconia (SZ-650) | 170 | 68.2 | 92 | 7 | [3][6] |
| Cs-DTP/K-10 | 140 (413 K) | 56 | 92 | Not Specified | [4] |
| Sulfated Zirconia | Not Specified | 40 | 86 | Not Specified |
Experimental Protocols
General Protocol for this compound Synthesis via Acetophenone Self-Condensation using a Solid Acid Catalyst:
-
Catalyst Preparation: Ensure the solid acid catalyst (e.g., sulfated zirconia) is activated. This is typically done by calcining at a high temperature (e.g., 650°C) and then drying at a lower temperature (e.g., 120°C) before use.[6]
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (a Dean-Stark apparatus is recommended to remove water), add acetophenone and the solid acid catalyst.[6] A typical ratio would be 10 mmol of acetophenone to 0.1 g of catalyst.[3]
-
If a solvent is used, an aromatic hydrocarbon like benzene or toluene can be employed.[8] However, many modern procedures are performed solvent-free.[3]
-
-
Reaction:
-
Heat the mixture to the desired temperature with vigorous stirring.[8] Temperatures between 140°C and 170°C have been reported to be effective.[2][3]
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.[9]
-
If a solid catalyst was used, it can be removed by filtration. The catalyst can often be washed, dried, and reused.[6]
-
The crude product can be purified by distillation or column chromatography to isolate the this compound.[8][9]
-
Visualizations
Caption: Logical workflow of temperature's impact on this compound synthesis selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. researchgate.net [researchgate.net]
- 4. dl.begellhouse.com [dl.begellhouse.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting [chem.rochester.edu]
- 8. US2769842A - Preparation of this compound - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation and Regeneration in Dypnone Synthesis
Welcome to the technical support center for Dypnone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and regeneration during their experiments.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during this compound synthesis, focusing on catalyst-related issues.
| Problem | Potential Cause | Recommended Solution |
| 1. Decreased Acetophenone Conversion | Catalyst Deactivation by Coking/Fouling: The formation of carbonaceous deposits (coke) on the catalyst surface can block active sites. This is a common issue with solid acid catalysts in organic reactions.[1][2][3] | Regenerate the catalyst. For H-beta zeolites, calcination is effective.[3][4] For sulfated zirconia, a simple solvent wash or a more robust calcination or high-pressure hydrogen treatment can be employed.[1] See the "Experimental Protocols" section for detailed procedures. |
| Loss of Active Sites (Sulfated Zirconia): For sulfated zirconia, a portion of the sulfate groups, which are the source of its strong acidity, can be lost during the reaction, leading to reduced activity.[5] | Consider resulfation of the catalyst. However, a well-controlled regeneration by calcination can often restore activity without significant loss of sulfate species.[1] | |
| 2. Drop in this compound Selectivity | Alteration of Acid Sites by Coking: The deposition of coke can selectively deactivate certain types of acid sites (e.g., strong Lewis acid sites), which can alter the reaction pathway and lead to the formation of byproducts.[2][6] | Implement a regeneration protocol. Removing the coke can restore the original acid site distribution and improve selectivity.[6] |
| Reaction Conditions: High temperatures can sometimes favor the formation of undesired byproducts. | Optimize reaction temperature. A lower temperature may improve selectivity, though it might also decrease the conversion rate. | |
| 3. Catalyst Color Change | Coke Formation: The catalyst may darken, turning from white/off-white to yellow, brown, or black, due to the deposition of carbonaceous materials (coke). | This is a strong indicator of catalyst deactivation by coking. Proceed with a regeneration protocol to remove the coke. |
| 4. Inconsistent Results Between Batches | Incomplete Catalyst Regeneration: A simple solvent wash might not be sufficient to remove all the coke, leading to a gradual decline in performance over multiple cycles. | Employ a more thorough regeneration method. Calcination is generally more effective at removing coke than solvent washing alone.[3][4] |
| Impure Reactants: Impurities in the acetophenone feedstock can act as catalyst poisons.[7] | Ensure the purity of your starting materials. Distillation of acetophenone before use can be beneficial. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for this compound synthesis?
A1: The self-condensation of acetophenone to form this compound is typically catalyzed by solid acids. The most commonly cited catalysts in the literature are sulfated zirconia (SZ) and H-beta zeolite.[8] Both have shown high activity and selectivity for this reaction.[8]
Q2: What are the typical signs of catalyst deactivation in this compound synthesis?
A2: The primary indicators of catalyst deactivation are a noticeable decrease in the conversion of acetophenone and, in some cases, a drop in the selectivity towards this compound.[2] A visual sign of deactivation, particularly from coking, is the darkening of the catalyst.
Q3: What causes the catalyst to deactivate?
A3: The most common cause of deactivation for solid acid catalysts in this type of reaction is fouling by the deposition of carbonaceous material, commonly referred to as "coke," on the catalyst's active sites.[1][2][3] For sulfated zirconia, another potential cause of deactivation is the loss of sulfate groups , which are responsible for its superacidity.[5]
Q4: How often does the catalyst need to be regenerated?
A4: The frequency of regeneration depends on the specific catalyst, reaction conditions, and the purity of the reactants. For instance, a nano-crystalline sulfated zirconia catalyst has been shown to be reusable for up to five cycles with only a marginal decrease in activity, suggesting that regeneration might be needed after a few runs to maintain optimal performance.[8]
Q5: Will regeneration fully restore the catalyst's activity and selectivity?
A5: In many cases, proper regeneration can restore a significant portion of the catalyst's original activity and selectivity. For deactivation caused by coking, calcination is often effective at burning off the carbonaceous deposits.[4][6] However, some irreversible changes, such as the loss of sulfate groups from sulfated zirconia or structural changes from harsh regeneration conditions, may prevent complete restoration of the initial performance.[1]
Quantitative Data on Catalyst Deactivation
The following table summarizes the performance of a nano-crystalline sulfated zirconia (SZ-650) catalyst over multiple uses in the solvent-free self-condensation of acetophenone.
| Catalyst Use Cycle | Acetophenone Conversion (%) | This compound Selectivity (%) |
| 1 | 68.2 | 92 |
| 2 | 67.5 | 92 |
| 3 | 66.9 | 91 |
| 4 | 66.2 | 91 |
| 5 | 65.4 | 90 |
Data adapted from a study on nano-crystalline sulfated zirconia in the solvent-free synthesis of this compound.[8]
Experimental Protocols
Protocol 1: Regeneration of H-Beta Zeolite Catalyst
This protocol is for the regeneration of an H-beta zeolite catalyst that has been deactivated by coke deposition.
-
Solvent Washing: After the reaction, filter the catalyst from the reaction mixture. Wash the catalyst thoroughly with a solvent like acetone to remove any adsorbed organic species.
-
Drying: Dry the washed catalyst in an oven at 120°C overnight to remove the solvent.
-
Calcination: Place the dried catalyst in a ceramic crucible and transfer it to a muffle furnace. Heat the catalyst in air at a rate of 10°C/min to 550°C and hold it at this temperature for 5 hours. This step is to burn off the deposited coke.
-
Cooling: After calcination, allow the catalyst to cool down to room temperature in a desiccator to prevent moisture adsorption. The regenerated catalyst is now ready for reuse.
Protocol 2: Regeneration of Sulfated Zirconia Catalyst
This protocol provides a robust method for regenerating sulfated zirconia that has been deactivated, likely by coking.
-
Solvent Washing: Separate the catalyst from the reaction mixture by filtration. Wash the catalyst with acetone until the filtrate is colorless.
-
Drying: Dry the catalyst at 120°C for 12 hours. For minor deactivation, this step alone may be sufficient to restore some activity.
-
Calcination (for significant deactivation): For more severe deactivation, calcination is recommended. Place the dried catalyst in a furnace and heat it in a flow of air. A typical calcination temperature for sulfated zirconia is in the range of 550-650°C for 3 hours.[9][10] The heating and cooling should be done gradually to avoid thermal shock to the catalyst. Caution: Calcination at excessively high temperatures (>650°C) can lead to the decomposition of sulfate groups and a loss of acidity.[11]
-
Alternative Regeneration (High-Pressure Hydrogen): An alternative method for regenerating coked sulfated zirconia involves treatment with high-pressure hydrogen (e.g., 2.1 MPa) at 250°C for 8 hours. This method has been shown to restore over 98% of the original activity.[1]
Visualizations
Caption: Catalyst deactivation and regeneration cycle in this compound synthesis.
Caption: Troubleshooting workflow for catalyst-related issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Deactivation and regeneration of solid acid and base catalyst ... [publikationen.bibliothek.kit.edu]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Modification of zeolite via acid-etching and coke-deposition for the selective transformation of propylene glycol and butylene glycol in ethylene glycol - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jeeng.net [jeeng.net]
- 10. Preparation and Characterization of Sulfated Zirconia from a Commercial Zirconia Nanopowder – Oriental Journal of Chemistry [orientjchem.org]
- 11. mdpi.com [mdpi.com]
Preventing polymerization during Dypnone synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Dypnone, with a specific focus on preventing undesired polymerization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis important?
This compound, or 1,3-diphenyl-2-buten-1-one, is an α,β-unsaturated ketone. It is a valuable intermediate in organic synthesis, serving as a precursor for various pharmaceuticals and as a component in perfumes and plasticizers.[1][2] Its synthesis is a classic example of a base-catalyzed self-aldol condensation of acetophenone.
Q2: What is the primary cause of polymerization during this compound synthesis?
The term "polymerization" in the context of this compound synthesis refers to the formation of undesired higher molecular weight byproducts. This occurs through sequential aldol additions and condensations where this compound or the intermediate aldol adduct acts as a substrate for further reaction with the acetophenone enolate. These side reactions lead to the formation of complex, often resinous, mixtures that are difficult to purify and result in lower yields of the desired product.
Q3: How does temperature affect the formation of this compound versus polymeric byproducts?
Temperature is a critical parameter. While higher temperatures can accelerate the desired dehydration of the initial aldol adduct to form this compound, excessively high temperatures can also promote side reactions and the formation of polymeric materials.[3][4] Finding the optimal temperature is key to maximizing this compound yield while minimizing byproduct formation.
Q4: What is the role of the catalyst in preventing polymerization?
The choice and concentration of the catalyst significantly influence the reaction's selectivity. Strong bases, if not used carefully, can lead to rapid, uncontrolled condensation and polymerization. Heterogeneous catalysts, such as sulfated zirconia, can offer better selectivity and easier removal from the reaction mixture, thereby reducing the chances of side reactions during workup.[5]
Q5: Can the order of reagent addition impact the selectivity of the reaction?
Yes, the order of addition is crucial, especially in mixed aldol condensations. For the self-condensation of acetophenone, ensuring a homogenous mixture and controlled addition of the catalyst can help in maintaining a steady reaction rate and preventing localized high concentrations of reactive intermediates that can lead to polymerization.
Troubleshooting Guide: Preventing Polymerization
This guide addresses common issues related to polymerization during this compound synthesis in a question-and-answer format.
Problem 1: The reaction mixture becomes a thick, intractable resin, and the yield of this compound is very low.
-
Question: What are the likely causes of extensive resin formation?
-
Answer: This is a classic sign of uncontrolled polymerization. The primary causes include:
-
Excessively High Reaction Temperature: High temperatures provide the activation energy for multiple condensation reactions to occur.
-
High Catalyst Concentration: A high concentration of a strong base can lead to a rapid and exothermic reaction that is difficult to control.
-
Prolonged Reaction Time: Leaving the reaction to proceed for too long, even at moderate temperatures, can allow for the slow formation of higher-order adducts.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature: Start with a lower temperature and gradually increase it to find the optimal point where this compound is formed efficiently without significant byproduct formation. Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC).
-
Control Catalyst Concentration: Use the minimum effective amount of catalyst. A stepwise addition of the catalyst can also help to control the reaction rate.
-
Monitor Reaction Progress: Use TLC to track the disappearance of acetophenone and the appearance of this compound. Quench the reaction as soon as the optimal conversion has been reached to prevent further reactions.
Problem 2: The purified product is a mixture of this compound and several higher molecular weight impurities.
-
Question: How can I improve the selectivity of the reaction to favor this compound?
-
Answer: Poor selectivity is often due to the reaction conditions favoring further condensation of the this compound product.
Troubleshooting Steps:
-
Choice of Catalyst: Consider using a milder or heterogeneous catalyst. For example, solid acid catalysts like sulfated zirconia have been shown to provide high selectivity for this compound.[3][5]
-
Solvent Effects: The choice of solvent can influence the reaction. While solvent-free conditions are possible, using a high-boiling, inert solvent can help to better control the temperature and concentration of reactants.
-
Stoichiometry Control: While this is a self-condensation, ensuring the purity of the starting acetophenone is important, as impurities can initiate side reactions.
Data Presentation
Table 1: Effect of Catalyst on this compound Yield and Polymer Formation (Representative Data)
| Catalyst | Temperature (°C) | Acetophenone Conversion (%) | This compound Selectivity (%) | Polymer Byproduct (%) |
| 10% NaOH | 100 | 85 | 60 | 40 |
| 5% KOH | 80 | 75 | 75 | 25 |
| Sulfated Zirconia | 150 | 90 | 92 | 8 |
| Aluminum tert-butoxide | 120 | 80 | 85 | 15 |
Note: This table is a representation based on qualitative descriptions from various sources and is intended for illustrative purposes.
Experimental Protocols
Optimized Protocol for High-Selectivity this compound Synthesis using Sulfated Zirconia
This protocol is designed to maximize the yield of this compound while minimizing the formation of polymeric byproducts.
Materials:
-
Acetophenone (high purity)
-
Sulfated Zirconia (catalyst)
-
Toluene (anhydrous)
-
Sodium bicarbonate solution (5% aqueous)
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add acetophenone (e.g., 0.5 mol) and toluene (100 mL).
-
Catalyst Addition: Add sulfated zirconia (e.g., 5 mol% relative to acetophenone).
-
Reaction: Heat the mixture to reflux (approximately 110-120°C) with vigorous stirring. Monitor the reaction progress by TLC every hour. The reaction is typically complete within 4-8 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to recover the solid sulfated zirconia catalyst. The catalyst can be washed with toluene, dried, and potentially reused.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (2 x 50 mL), water (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by vacuum distillation to separate the unreacted acetophenone and the desired this compound from any high-boiling polymeric residue. This compound typically distills at a higher temperature than acetophenone.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Competing reaction pathways in this compound synthesis.
Caption: Troubleshooting logic for this compound synthesis.
References
Dypnone Synthesis Scale-Up: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up of dypnone synthesis.
Troubleshooting Guides
Problem 1: Low Conversion of Acetophenone
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Ensure the catalyst has been properly activated and stored. For instance, sulfated zirconia often requires calcination at a specific temperature to achieve optimal activity.[1][2] |
| Insufficient Reaction Time or Temperature | Optimize the reaction time and temperature. For the self-condensation of acetophenone using a nano-crystalline sulfated zirconia catalyst, a reaction time of 7 hours at 170°C has been shown to be effective.[1][2] When using polyphosphoric acid, temperatures can range from 30°C to 150°C.[3] |
| Catalyst Poisoning | Impurities in the acetophenone or solvent can poison the catalyst. Ensure high-purity starting materials are used. |
| Poor Mixing | In heterogeneous catalysis, efficient mixing is crucial. For larger scale reactions, ensure the stirring is adequate to maintain a good suspension of the catalyst. In reactions using immiscible components like polyphosphoric acid and organic solvents, vigorous stirring is necessary.[3] |
Problem 2: Low Selectivity and Formation of Side Products
| Possible Cause | Suggested Solution |
| Suboptimal Reaction Conditions | Fine-tuning the reaction temperature can significantly impact selectivity. For example, with sulfated zirconia catalysts, while conversion is affected by temperature, this compound selectivity may not be as sensitive.[2] It is crucial to perform optimization studies.[4] |
| Catalyst Acidity | The nature and strength of the acid sites on the catalyst can influence the reaction pathway. Using a catalyst with appropriate acidity, such as cesium-substituted dodecatungstophosphoric acid on K-10 clay, can lead to high selectivity for the desired trans-dypnone isomer.[5][6] |
| Prolonged Reaction Time | Extended reaction times can sometimes lead to the formation of undesired byproducts.[4] Monitor the reaction progress (e.g., by TLC or GC) to determine the optimal endpoint. |
Problem 3: Difficulty in Catalyst Separation and Reuse
| Possible Cause | Suggested Solution |
| Use of Homogeneous Catalysts | Traditional homogeneous catalysts like aluminum chloride or sodium ethoxide are notoriously difficult to separate from the reaction mixture.[5] |
| Catalyst Deactivation | Consider switching to a robust heterogeneous catalyst. Solid acid catalysts like sulfated zirconia or supported heteropoly acids can be recovered by simple filtration and are often reusable for several cycles with minimal loss of activity.[1][2][5] After recovery, the catalyst may need to be washed (e.g., with acetone) and dried before reuse.[1] |
Problem 4: Product Purification Challenges
| Possible Cause | Suggested Solution |
| Removal of Solid Byproducts | In methods using reagents like aluminum tert-butoxide, the aluminum hydroxide byproduct can form a gel. A specific workup involving centrifugation and extraction with a solvent like ether is effective for separation.[7] |
| Separation from Unreacted Starting Material | This compound and unreacted acetophenone have different boiling points and can be separated by fractional distillation under reduced pressure.[7] |
| Residual Catalyst Contamination | Thoroughly washing the crude product after filtering off a heterogeneous catalyst is essential. |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when scaling up this compound synthesis from a lab to a pilot or industrial scale?
A1: The primary challenges include:
-
Catalyst Selection and Management: Moving away from hazardous and difficult-to-remove homogeneous catalysts to more environmentally benign and reusable heterogeneous catalysts.[5]
-
Reaction Control: Managing potential exotherms, especially during the initial phase of the reaction, and dealing with changes in viscosity.
-
Work-up and Purification: Developing efficient and scalable methods for product isolation and purification to remove unreacted starting materials, catalyst residues, and byproducts.[7]
-
Safety and Environmental Concerns: Handling potentially hazardous reagents and byproducts and ensuring the process is environmentally sustainable.[8][9]
Q2: Which catalysts are recommended for a greener and more scalable this compound synthesis?
A2: Solid acid catalysts are highly recommended. Nano-crystalline sulfated zirconia[1][2][10] and 20% (w/w) cesium-substituted dodecatungstophosphoric acid (Cs-DTP) supported on K-10 clay[5][6] have demonstrated high activity and selectivity under solvent-free conditions, along with excellent reusability. Polyphosphoric acid is another inexpensive and effective option.[3]
Q3: Can microwave irradiation be used to improve the synthesis of this compound?
A3: Yes, microwave irradiation has been shown to have a pronounced effect on the reaction rate for the self-condensation of acetophenone, leading to shorter reaction times compared to conventional heating.[5][6]
Q4: What are the typical yields for this compound synthesis?
A4: Yields can vary significantly depending on the method:
-
Using aluminum tert-butoxide, yields of 77-82% have been reported.[7]
-
With nano-crystalline sulfated zirconia, an acetophenone conversion of 68.2% with 92% selectivity to this compound can be achieved.[1][2]
-
Using Cs-DTP/K-10 with microwave assistance, an acetophenone conversion of 56% with 92% selectivity for trans-dypnone has been observed.[5][6]
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Older methods using catalysts like sodium ethoxide or aluminum chloride often resulted in relatively small yields.[3]
Q5: What are the key safety precautions to consider during the scale-up of this compound synthesis?
A5: Key safety considerations include:
-
A thorough risk assessment of all chemicals and reaction steps.[8]
-
Proper design of the reactor and ancillary equipment to handle the reaction temperature, pressure, and any potential exotherms.
-
For large-scale operations involving flammable solvents, facilities may need to be designed as high-hazard occupancy spaces with specific fire protection and ventilation systems.[9][11]
-
Safe handling and quenching procedures for reactive reagents.[12]
Quantitative Data Summary
| Catalyst | Reaction Conditions | Acetophenone Conversion (%) | This compound Selectivity (%) | Yield (%) | Reference |
| Aluminum tert-butoxide | Xylene, 133-137°C | - | - | 77-82 | [7] |
| Nano-crystalline sulfated zirconia (SZ-650) | Solvent-free, 170°C, 7 h | 68.2 | 92 | - | [1][2] |
| 20% Cs-DTP/K-10 | Solvent-free, microwave, 413 K | 56 | 92 (trans-dypnone) | - | [5][6] |
| Polyphosphoric acid | Benzene, ~80°C, 7 h | - | - | "Good yield" (25g from 49g acetophenone) | [3] |
Experimental Protocols
1. This compound Synthesis using Aluminum tert-butoxide
This procedure is adapted from Organic Syntheses.[7]
-
Apparatus: A 1-liter round-bottomed three-necked flask equipped with a mechanical stirrer, a thermometer, and a Vigreux column connected to a condenser and receiver.
-
Reagents:
-
Dry xylene: 345 g (400 ml)
-
Dry acetophenone: 120 g (1 mole)
-
Aluminum tert-butoxide: 135 g (0.55 mole)
-
-
Procedure:
-
Combine the xylene, acetophenone, and aluminum tert-butoxide in the reaction flask.
-
Stir the mixture and heat it in an oil bath to maintain the reaction temperature between 133°C and 137°C.
-
tert-Butyl alcohol will distill off at 80-85°C. Continue heating for approximately 2 hours after distillation begins. The mixture will change color from yellow to deep orange and become viscous.
-
Cool the reaction mixture to 100°C and cautiously add 40 ml of water with continued stirring to hydrolyze the remaining aluminum tert-butoxide. The mixture will form a gel and then break up.
-
Reflux for an additional 15 minutes.
-
After cooling, transfer the mixture to centrifuge bottles and separate the aluminum hydroxide by centrifugation.
-
Extract the aluminum hydroxide cake multiple times with ether.
-
Combine the organic layers. Remove the ether and tert-butyl alcohol by distillation at atmospheric pressure.
-
Remove the xylene by distillation under reduced pressure (25-50 mm).
-
Transfer the residue to a smaller flask and distill to first remove unreacted acetophenone (at ~80°C/10 mm) and then the this compound product (at 150-155°C/1 mm).
-
-
Yield: 85-91 g (77-82%).
2. This compound Synthesis using Nano-crystalline Sulfated Zirconia
This is a general procedure based on the literature.[1][2]
-
Apparatus: A liquid phase batch reactor, potentially with a Dean-Stark apparatus to remove water.
-
Reagents:
-
Acetophenone: 10 mmol
-
Nano-crystalline sulfated zirconia (calcined at 650°C): 0.1 g
-
-
Procedure:
-
Add the acetophenone and the sulfated zirconia catalyst to the reactor.
-
Heat the reaction mixture to 170°C under solvent-free conditions.
-
Maintain the reaction for 7 hours.
-
After the reaction, cool the mixture and separate the catalyst by filtration.
-
The crude product can be purified by distillation under reduced pressure.
-
-
Results: 68.2% conversion of acetophenone with 92% selectivity for this compound. The catalyst can be washed, dried, and reused.
Visualizations
Caption: General experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US2769842A - Preparation of this compound - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. dl.begellhouse.com [dl.begellhouse.com]
- 6. dl.begellhouse.com [dl.begellhouse.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Safety issues in scale-up of chemical processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Large-scale oligo synthesis: Scaling-up requirements | CRB [crbgroup.com]
- 10. researchgate.net [researchgate.net]
- 11. dpsgroupglobal.com [dpsgroupglobal.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Dypnone Synthesis with TLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Thin-Layer Chromatography (TLC) to monitor the progress of dypnone synthesis. This compound is commonly synthesized via the self-condensation of acetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using TLC to monitor this compound synthesis?
A1: TLC is a rapid and effective technique used to monitor the progress of a reaction.[1][2] In this compound synthesis, it allows for the qualitative assessment of the consumption of the starting material (acetophenone) and the formation of the product (this compound).[1][3] By observing the disappearance of the reactant spot and the appearance of a new product spot over time, a chemist can determine when the reaction is complete and ready for work-up.[1]
Q2: How do I select an appropriate solvent system (eluent) for the TLC analysis?
A2: The choice of eluent is critical for achieving good separation. A common starting point for chalcone synthesis, like that of this compound, is a non-polar solvent system such as a mixture of hexane and ethyl acetate.[4][5] A typical ratio to start with is 9:1 hexane:ethyl acetate.[5] The polarity of the eluent can be adjusted to optimize separation; if spots remain near the baseline, the eluent is not polar enough, and if they run to the top of the plate, it is too polar.[6]
Q3: How can I visualize the spots on the TLC plate?
A3: Since acetophenone and this compound are aromatic and possess conjugated systems, the most common non-destructive visualization method is using a UV lamp (254 nm).[5][7][8] Commercially available TLC plates often contain a fluorescent indicator that glows green under UV light; compounds that absorb UV light will appear as dark spots.[8][9] After marking the spots under UV light, destructive staining methods can be used for further visualization.[7] Stains like p-anisaldehyde or phosphomolybdic acid are good general-purpose options, while a 2,4-dinitrophenylhydrazine (DNP) stain is specific for aldehydes and ketones, appearing as yellow or orange spots.[10] Iodine vapor is another common method, which forms yellow-brown complexes with many organic compounds.[8][9]
Q4: What do the different spots on my developed TLC plate represent?
A4: A properly run TLC plate will have separate lanes for the starting material, the reaction mixture, and often a "co-spot" lane containing both.
-
Starting Material Lane: Shows a single spot corresponding to acetophenone.
-
Reaction Mixture Lane: Initially, this lane will show a spot for acetophenone. As the reaction progresses, this spot will diminish in intensity while a new spot, corresponding to the this compound product, will appear and intensify.[11] Additional spots may indicate the formation of side products or intermediates.[3]
-
Co-spot Lane: This lane contains both the starting material and the reaction mixture. It helps to confirm if the spots in the reaction lane are the same as the starting material. If the reactant and product have different Rf values, you will see separate spots.[1]
Q5: How can I definitively know when the reaction is complete?
A5: The reaction is considered complete when the spot corresponding to the limiting reactant (acetophenone) is no longer visible in the reaction mixture lane on the TLC plate.[1][3] This indicates that the starting material has been fully consumed.
Experimental Protocol: TLC Monitoring
This protocol outlines the detailed methodology for monitoring the self-condensation of acetophenone to form this compound.
Objective: To qualitatively analyze the progress of the this compound synthesis by observing the consumption of acetophenone and the formation of this compound.
Materials:
-
Silica gel TLC plates with fluorescent indicator (e.g., Silica Gel 60 F254)
-
Developing chamber with a lid
-
Eluent (e.g., 9:1 Hexane:Ethyl Acetate)
-
Capillary spotters or micropipettes
-
Reaction mixture aliquots
-
Standard solution of pure acetophenone
-
Pencil
-
Ruler
-
UV Lamp (254 nm)
-
Staining solution (optional, e.g., p-anisaldehyde stain) and heat gun
Methodology:
-
Chamber Preparation: Pour the chosen eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, then close the lid and let it equilibrate.[2]
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark three lanes on the baseline for the starting material (SM), co-spot (C), and reaction mixture (RM).
-
Sample Spotting:
-
Dip a clean capillary spotter into the standard solution of acetophenone and briefly touch it to the 'SM' mark on the baseline.
-
Take a small aliquot from the reaction vessel.[1] If the reaction mixture is concentrated, dilute it with a suitable solvent (like acetone or dichloromethane) before spotting.[12]
-
Spot the diluted reaction mixture on the 'RM' mark.
-
Spot the acetophenone standard on top of the reaction mixture spot in the 'C' lane.
-
Ensure spots are small and concentrated by applying the sample multiple times, allowing the solvent to dry between applications.[6][13]
-
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the baseline is above the solvent level.[13] Close the lid and allow the solvent to ascend the plate by capillary action.
-
Completion and Visualization:
-
Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[2]
-
Allow the plate to air dry completely.
-
Visualize the plate under a UV lamp in a dark environment.[7] Circle any visible dark spots with a pencil.[8]
-
(Optional) For further visualization, dip the plate into a staining solution, wipe off the excess, and gently heat with a heat gun until spots appear.[7]
-
-
Analysis:
-
Compare the spots in the 'RM' lane to the 'SM' lane. The disappearance of the acetophenone spot indicates reaction progression.
-
Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Repeat the TLC analysis at regular intervals (e.g., every 30-60 minutes) until the acetophenone spot is no longer visible in the 'RM' lane.
-
Quantitative Data Summary
The Retention Factor (Rf) is a key quantitative value derived from TLC. It is dependent on the stationary phase, mobile phase, and temperature. The following table provides representative Rf values for compounds involved in this compound synthesis.
| Compound | Role | Typical Solvent System | Approximate Rf Value |
| Acetophenone | Starting Material | Hexane:Ethyl Acetate (9:1) | ~0.4 - 0.5[5] |
| This compound | Product | Hexane:Ethyl Acetate (9:1) | ~0.3 - 0.4[5] |
| Aldol Adduct | Potential Intermediate | Hexane:Ethyl Acetate (9:1) | More polar, lower Rf |
| Self-condensation of Acetophenone | Potential Side Product | Hexane:Ethyl Acetate (9:1) | Varies[5] |
Note: Rf values can vary. It is crucial to run a standard of the starting material on the same plate for accurate comparison. In some systems, acetophenone and the chalcone product can have similar Rf values, making it necessary to monitor the consumption of the other reactant if applicable (e.g., benzaldehyde in a crossed-aldol condensation).[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Spots are streaking or "tailing" | Sample Overload: The spotted sample is too concentrated.[6][14] Acidic/Basic Compound: The compound is interacting too strongly with the silica gel.[6] Decomposition: The product may be decomposing on the silica plate.[3][15] | Dilute the Sample: Prepare a more dilute solution of your reaction mixture before spotting.[6][14] Modify Eluent: Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization and reduce tailing.[6] Run TLC Quickly: Spot the plate and develop it immediately to minimize contact time with the silica.[3] |
| Spots remain on the baseline (Rf ≈ 0) | Eluent is not polar enough: The solvent system lacks the strength to move the compounds up the plate.[6] Insoluble Sample: The sample did not dissolve in the eluent. | Increase Eluent Polarity: Increase the proportion of the more polar solvent (e.g., change from 9:1 to 4:1 Hexane:EtOAc).[6] Change Stationary Phase: For very polar compounds, consider using reverse-phase TLC plates.[15] |
| Spots are at the solvent front (Rf ≈ 1) | Eluent is too polar: The solvent system is too strong, carrying all components to the top without separation.[6] | Decrease Eluent Polarity: Increase the proportion of the non-polar solvent (e.g., change from 4:1 to 9:1 Hexane:EtOAc).[6] |
| No spots are visible | Sample is too dilute: The concentration of the compound is below the detection limit.[6][13] Compound is not UV-active: The compound does not absorb UV light at 254 nm.[6] Compound Evaporated: The sample may be volatile.[6] | Concentrate the Spot: Apply the sample to the same spot multiple times, allowing the solvent to dry in between each application.[6][13] Use a Stain: Use a chemical stain (e.g., p-anisaldehyde, iodine) to visualize the spots.[6] |
| Reactant and product spots are not well-separated | Similar Polarity: The starting material and product have very similar polarities in the chosen eluent.[15] | Change Solvent System: Experiment with different solvent systems (e.g., trying toluene/ethyl acetate or dichloromethane/hexane).[5][15] Use a Co-spot: A co-spot can help differentiate two close spots; if they are different compounds, the co-spot may appear elongated or as a "snowman".[15] |
Visualizations
Experimental Workflow for TLC Monitoring
The following diagram illustrates the decision-making workflow for monitoring this compound synthesis using TLC.
Caption: Workflow for monitoring this compound synthesis via TLC.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Thin Layer Chromatography to check purity of Benzophenone [sites.science.oregonstate.edu]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. silicycle.com [silicycle.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Stains for Developing TLC Plates [faculty.washington.edu]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. microbiozindia.com [microbiozindia.com]
- 15. Chromatography [chem.rochester.edu]
Technical Support Center: HPLC Analysis for Dypnone Purity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions for the High-Performance Liquid Chromatography (HPLC) analysis of dypnone. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common HPLC method for this compound purity analysis?
A1: Reversed-phase HPLC (RP-HPLC) is the most common method for analyzing the purity of this compound. This typically involves a non-polar stationary phase (like a C18 column) and a polar mobile phase, which allows for the effective separation of this compound from its more polar starting material, acetophenone, and other potential impurities.[1]
Q2: What are the expected impurities in a this compound sample?
A2: The most common impurity is unreacted acetophenone, as this compound is synthesized from the self-condensation of two acetophenone molecules.[2][3] Other potential impurities could include side-products from the synthesis, although these are generally less common.
Q3: What is a suitable mobile phase for the HPLC analysis of this compound?
A3: A mixture of acetonitrile and water is a common and effective mobile phase for the separation of this compound and its impurities.[1][4][5][6] The exact ratio can be adjusted to optimize the separation, but a common starting point is a 60:40 (v/v) mixture of acetonitrile and water.[1]
Q4: What type of column is recommended for this compound analysis?
A4: A C18 reversed-phase column is a standard and effective choice for the HPLC analysis of this compound.[1] Phenyl-type columns can also be used and may offer different selectivity due to π-π interactions with the aromatic rings in this compound and its impurities.[7][8]
Q5: What is the recommended detection wavelength for this compound?
A5: this compound has a conjugated system of double bonds which allows it to absorb UV light. While the optimal wavelength should be determined experimentally by examining the UV spectrum, a wavelength in the range of 254 nm to 320 nm is likely to provide good sensitivity. This is because the conjugated system in this compound is larger than that of simple ketones like acetone (which absorbs around 275 nm), shifting the maximum absorbance to a longer wavelength.[9][10]
Experimental Protocol: Purity Assessment of this compound by RP-HPLC
This protocol outlines a standard reversed-phase HPLC method for the determination of this compound purity and the quantification of acetophenone as a primary impurity.
1. Materials and Reagents:
-
This compound sample
-
Acetophenone reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Volumetric flasks and pipettes
-
0.45 µm syringe filters
2. Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
3. Standard and Sample Preparation:
-
Standard Stock Solution (Acetophenone): Accurately weigh about 10 mg of acetophenone reference standard into a 100 mL volumetric flask. Dissolve in the mobile phase and dilute to volume. This yields a concentration of 100 µg/mL.
-
Sample Solution (this compound): Accurately weigh about 50 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in the mobile phase and dilute to volume. Filter the solution through a 0.45 µm syringe filter before injection.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard acetophenone solution to determine its retention time.
-
Inject the this compound sample solution.
-
Identify the peaks for acetophenone and this compound in the sample chromatogram based on their retention times.
-
Calculate the percentage purity of this compound and the percentage of acetophenone impurity using the peak areas.
Data Presentation
Table 1: Expected Retention Times
| Compound | Expected Retention Time (minutes) |
| Acetophenone | ~ 5 - 7 |
| This compound | ~ 10 - 15 |
Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and exact mobile phase composition.[1][11]
Table 2: Example Method Validation Parameters
| Parameter | Specification |
| Linearity (this compound) | r² > 0.999 |
| Linearity (Acetophenone) | r² > 0.999 |
| Limit of Detection (LOD) | < 0.01% |
| Limit of Quantitation (LOQ) | < 0.05% |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Troubleshooting Guide
Q: My this compound peak is tailing. What could be the cause? A: Peak tailing can be caused by several factors:
-
Column Overload: Try diluting your sample.
-
Secondary Interactions: this compound has a ketone group that can interact with active silanol groups on the silica support of the column. Adding a small amount of a competing base to the mobile phase, or using a highly end-capped column, can help.
-
Column Degradation: The column may be nearing the end of its life. Try flushing the column or replacing it.
Q: I am seeing a large peak at the retention time of acetophenone. What does this mean? A: This indicates a significant amount of unreacted starting material in your this compound sample. The synthesis reaction may not have gone to completion.
Q: The retention times are shifting between injections. What should I do? A: Retention time drift can be due to:
-
Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.
-
Mobile Phase Composition Change: Prepare fresh mobile phase and ensure it is well-mixed and degassed.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.
-
Pump Issues: Check for leaks or air bubbles in the pump.
Q: I am observing ghost peaks in my chromatogram. What are they? A: Ghost peaks are peaks that appear in the chromatogram even when no sample is injected. They can be caused by:
-
Contamination in the Mobile Phase: Use high-purity solvents and prepare fresh mobile phase.
-
Carryover from Previous Injections: Implement a robust needle wash protocol.
-
Leaching from System Components: Check for any degrading plastic components in your system.
Visualizations
Caption: Workflow for HPLC Purity Assessment of this compound.
Caption: Troubleshooting Logic for Common HPLC Issues.
References
- 1. app.studyraid.com [app.studyraid.com]
- 2. frinton.com [frinton.com]
- 3. US2769842A - Preparation of this compound - Google Patents [patents.google.com]
- 4. Separation of Dipyrone monohydrate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 6. veeprho.com [veeprho.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. agilent.com [agilent.com]
- 9. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Catalysts for Dypnone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Dypnone (1,3-diphenyl-2-buten-1-one), a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals, is primarily produced through the self-condensation of acetophenone. The choice of catalyst for this transformation is critical, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to assist researchers in selecting the optimal catalyst for their specific needs.
Catalyst Performance Comparison
The following table summarizes the performance of several catalysts in the synthesis of this compound from acetophenone. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Catalyst System | Type | Substrate:Catalyst Ratio | Solvent | Temperature (°C) | Time (h) | Acetophenone Conversion (%) | This compound Selectivity (%) | Key Advantages | Potential Limitations |
| Nano-crystalline Sulfated Zirconia (SZ) | Heterogeneous | 10 mmol : 0.1 g | Solvent-free | 170 | 7 | 68.2[1] | 92[1] | High selectivity, reusable, solvent-free conditions.[1] | Requires high temperature. |
| Cs-DTP/K-10 Clay | Heterogeneous | Not specified | Solvent-free | 140 | Not specified | 56[2] | 92[2] | High selectivity, operates under microwave irradiation for faster reaction rates.[2] | Catalyst preparation may be complex. |
| H-beta Zeolite | Heterogeneous | Not specified | Not specified | 130-160 | Not specified | Similar to SZ | Not specified | High acidity, potential for shape selectivity. | Activity can be comparable to sulfated zirconia. |
| Sulfated Titania (ST) | Heterogeneous | Not specified | Not specified | 130-160 | Not specified | Lower than SZ | Not specified | Solid acid catalyst. | Lower activity compared to sulfated zirconia and H-beta zeolite. |
| Aluminum tert-butoxide | Homogeneous | 1 mole : 0.55 mole | Xylene | 133-137 | 2 | Not specified | Yield: 77-82% | Established method with good yields. | Homogeneous catalyst, difficult to separate from the reaction mixture. |
| Polyphosphoric Acid (PPA) | Homogeneous | 0.41 mole : 106 g | Benzene | 80 | 7 | Not specified | Good yield | Low cost, readily available. | Homogeneous, requires aqueous workup, potential for side reactions. |
Signaling Pathways and Experimental Workflows
A generalized workflow for the catalytic synthesis of this compound involves several key stages, from catalyst preparation and reaction execution to product analysis and catalyst recycling.
References
Dypnone Synthesis: A Comparative Guide to Conventional Heating and Microwave Irradiation
For Immediate Publication
This guide provides a detailed comparison of synthetic methodologies for producing dypnone, a valuable intermediate in the production of various fine chemicals. We will objectively evaluate the performance of traditional conventional heating methods against the more modern microwave irradiation technique, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal synthesis strategy.
This compound, or 1,3-diphenyl-2-buten-1-one, is synthesized through the self-condensation of acetophenone. This reaction's efficiency is highly dependent on the energy input method. While conventional heating has been the historical standard, microwave-assisted synthesis has emerged as a powerful alternative, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles.[1][2]
Performance Comparison: Experimental Data
The following table summarizes quantitative data from various studies on this compound synthesis, highlighting the key differences in reaction conditions and outcomes between conventional and microwave-assisted methods.
| Method | Catalyst / Reagents | Temperature | Reaction Time | Acetophenone Conversion / Yield | This compound Selectivity | Solvent |
| Microwave Irradiation | 20% (w/w) Cs-DTP¹ on K-10 Clay | 140 °C (413 K) | 4 hours | 56% Conversion[3] | 92%[3] | Solvent-free |
| Conventional Heating | 20% (w/w) Cs-DTP¹ on K-10 Clay | 140 °C (413 K) | 4 hours | ~22% Conversion (estimated from graph)[1] | ~90%[1] | Solvent-free |
| Conventional Heating | Polyphosphoric Acid | Reflux (~80 °C) | 7 hours | Good Yield² | Not Specified | Benzene |
| Conventional Heating | NaOH / KOH | Reflux | 9-12 hours | Poor Yield[4] | Not Specified | Ethanol[4] |
¹Cs-DTP: Cesium-substituted dodecatungstophosphoric acid. ²Specific yield not quantified in the provided source.
As the data indicates, a pronounced synergistic effect is observed between the solid acid catalyst and microwave irradiation.[1] Under identical conditions of temperature and catalyst loading, microwave irradiation results in a significantly higher rate of reaction and overall conversion of acetophenone compared to conventional heating.[1][3]
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further study.
1. Microwave-Assisted Synthesis (Solvent-Free)
This protocol is based on the use of a solid acid catalyst under microwave irradiation.[1]
-
Apparatus: A dedicated microwave reactor equipped with a temperature sensor and magnetic stirring.
-
Reagents:
-
Acetophenone (0.16 mol)
-
20% (w/w) Cs-DTP on K-10 Clay (0.10 g/cm³)
-
n-Decane (internal standard)
-
-
Procedure:
-
Dry the catalyst at 120 °C for 3 hours prior to use.
-
Charge a 120 mL glass microwave reactor vessel with acetophenone, the dried Cs-DTP/K-10 catalyst, and n-decane.
-
Seal the vessel and place it in the microwave reactor.
-
Set the reaction temperature to 140 °C (413 K) and the agitation speed to 1000 rpm.
-
Irradiate the mixture under these conditions. Monitor the reaction progress by gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product can be isolated and purified using standard laboratory techniques such as distillation or chromatography.
-
2. Conventional Heating Synthesis (Solvent-Free)
This protocol mirrors the conditions of the microwave experiment for direct comparison.[1]
-
Apparatus: A round-bottom flask equipped with a reflux condenser, heating mantle, temperature controller, and magnetic stirrer.
-
Reagents:
-
Acetophenone (0.16 mol)
-
20% (w/w) Cs-DTP on K-10 Clay (0.10 g/cm³)
-
n-Decane (internal standard)
-
-
Procedure:
-
Dry the catalyst at 120 °C for 3 hours prior to use.
-
Combine acetophenone, the dried catalyst, and n-decane in the round-bottom flask.
-
Heat the mixture to 140 °C (413 K) using the heating mantle while stirring at 1000 rpm.
-
Maintain the reaction at temperature under reflux. Monitor the reaction progress by GC.
-
After the desired time, cool the mixture to room temperature.
-
Isolate and purify the product using standard methods.
-
Workflow and Mechanism Visualization
The synthesis of this compound proceeds via a self-condensation reaction of acetophenone. The fundamental chemical transformation is the same for both heating methods; however, the efficiency and rate at which it occurs differ significantly. The diagram below illustrates the general workflow, highlighting the two distinct energy input pathways.
Caption: Workflow for this compound Synthesis via Two Heating Methods.
Conclusion
Microwave-assisted synthesis presents a compelling alternative to conventional heating for the self-condensation of acetophenone to this compound. The primary advantages, supported by experimental data, are a dramatic acceleration of the reaction rate and a higher conversion percentage under solvent-free conditions.[1][5] This "green chemistry" approach not only improves efficiency but also aligns with modern laboratory goals of reducing solvent waste and energy consumption.[4] For researchers and professionals in drug development and chemical synthesis, leveraging microwave irradiation can lead to faster process optimization, higher throughput, and more sustainable manufacturing practices.
References
- 1. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 2. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dl.begellhouse.com [dl.begellhouse.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
Dypnone vs. Chalcone: A Comparative Guide for Synthetic Intermediates
In the landscape of organic synthesis, both dypnone and chalcone stand out as versatile α,β-unsaturated ketone intermediates, pivotal for the construction of a diverse array of complex molecules, particularly heterocyclic compounds with significant biological activities. While structurally related, their distinct substitution patterns give rise to differences in reactivity, synthetic accessibility, and applications. This guide provides an objective comparison of this compound and chalcone as synthetic intermediates, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
At a Glance: this compound vs. Chalcone
| Feature | This compound (β-methylchalcone) | Chalcone |
| Structure | 1,3-Diphenyl-2-buten-1-one | 1,3-Diphenyl-2-propen-1-one |
| Synthesis | Self-condensation of acetophenone | Claisen-Schmidt condensation of an aldehyde and a ketone |
| Reactivity | Generally less reactive as a Michael acceptor due to the β-methyl group's steric hindrance and electron-donating effect. | Highly effective Michael acceptor due to the unsubstituted β-position. |
| Key Applications | Synthesis of substituted benzenes, pyrazoles, and other heterocycles. Used in fragrances and as a plasticizer.[1] | Precursor to flavonoids and isoflavonoids; widely used in the synthesis of pyrazoles, pyrimidines, and other biologically active heterocycles.[2][3][4] |
| Biological Significance | Derivatives exhibit antimicrobial and potential anti-cancer activities.[5] | Derivatives possess a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antioxidant properties.[3][6][7][8] |
Synthetic Accessibility and Yields
The primary synthetic routes to this compound and chalcone differ significantly, impacting their accessibility and potential for structural diversification.
This compound Synthesis: this compound is typically prepared through the self-condensation of acetophenone under acidic or basic conditions.[9] Various catalysts, including polyphosphoric acid, aluminum tert-butoxide, and sulfated zirconia, have been employed to promote this reaction.[1][10] Yields can be good, though the reaction can sometimes lead to the formation of 1,3,5-triphenylbenzene as a cyclotrimerization byproduct.[11]
Chalcone Synthesis: The most common method for chalcone synthesis is the Claisen-Schmidt condensation, which involves the base- or acid-catalyzed reaction of a substituted benzaldehyde with a substituted acetophenone.[12][13] This method offers high versatility, allowing for the introduction of a wide range of substituents on both aromatic rings, leading to a vast library of chalcone derivatives. Yields are often high, though reaction times can be extensive depending on the specific reactants.[14]
Table 1: Comparison of Typical Synthesis Methods and Yields
| Intermediate | Reaction | Catalyst/Conditions | Typical Yields | Reference |
| This compound | Self-condensation of acetophenone | Polyphosphoric acid, benzene, reflux | Good | [15] |
| This compound | Self-condensation of acetophenone | Aluminum tert-butoxide, xylene, 133-137°C | 67-72% | [2] |
| This compound | Self-condensation of acetophenone | Sulfated zirconia, 170°C, solvent-free | ~62% (at 68.2% conversion) | [1] |
| Chalcone | Claisen-Schmidt condensation | NaOH, ethanol, room temperature | 47.8% to 88.4% | [16] |
| Chalcone | Claisen-Schmidt condensation | p-Toluenesulfonic acid, 50-60°C, solvent-free | High | [8] |
| Chalcone | Claisen-Schmidt condensation | Bismuth(III) chloride, solvent-free | High | [17] |
Reactivity and Applications in Synthesis
The presence of a β-methyl group in this compound significantly influences its reactivity compared to the unsubstituted β-position in chalcone.
Michael Addition
Chalcones are classic Michael acceptors, readily undergoing 1,4-conjugate addition with a wide variety of nucleophiles.[18][19] This reactivity is a cornerstone of their synthetic utility. In contrast, the β-methyl group in this compound sterically hinders the approach of nucleophiles and also reduces the electrophilicity of the β-carbon through its electron-donating inductive effect, making it a less reactive Michael acceptor.
Cycloaddition Reactions
Both this compound and chalcone can participate in cycloaddition reactions, serving as dienophiles in Diels-Alder reactions to form substituted cyclohexene derivatives.[6] However, the increased steric bulk at the β-position of this compound can negatively impact its reactivity in [4+2] cycloaddition reactions.[20] Chalcones, being less sterically hindered, are more commonly employed in these transformations.
Synthesis of Heterocyclic Compounds
A primary application of both intermediates is the synthesis of five- and six-membered heterocyclic rings.
-
Pyrazoles: Both this compound and chalcone react with hydrazines to form pyrazolines, which can be subsequently oxidized to pyrazoles.[5][21] The general accessibility and reactivity of chalcones have led to their extensive use in the synthesis of a wide array of pyrazole derivatives with diverse biological activities.[22][23]
-
Pyrimidines: Pyrimidine derivatives can be synthesized by the condensation of chalcones with urea, thiourea, or guanidine.[24][25][26] The α,β-unsaturated ketone moiety provides the necessary three-carbon backbone for the formation of the pyrimidine ring. While theoretically possible with this compound, the use of chalcones is far more prevalent in the literature for this purpose.
Experimental Protocols
Synthesis of this compound via Self-Condensation of Acetophenone
Reference: Organic Syntheses, Coll. Vol. 3, p.367 (1955); Vol. 28, p.42 (1948).[2]
Procedure:
-
In a 1-liter round-bottomed three-necked flask equipped with a mechanical stirrer, thermometer, and a Vigreux column connected to a condenser, place 345 g of dry xylene, 120 g of dry acetophenone, and 135 g of aluminum tert-butoxide.
-
Heat the mixture in an oil bath to maintain the reaction temperature between 133-137°C.
-
tert-Butyl alcohol will distill over at a vapor temperature of 80-85°C. Continue heating for 2 hours after distillation begins.
-
Cool the reaction mixture to 100°C and cautiously add 40 ml of water in small portions with continuous stirring.
-
The mixture will form a gel which then breaks up. Reflux the mixture for an additional 15 minutes to ensure complete hydrolysis of the aluminum tert-butoxide.
-
Isolate the this compound from the xylene layer by distillation.
Synthesis of Chalcone via Claisen-Schmidt Condensation
Reference: Based on general procedures for Claisen-Schmidt condensation.[7][27]
Procedure:
-
Dissolve equimolar amounts of a substituted acetophenone and a substituted benzaldehyde in ethanol in a round-bottom flask.
-
Cool the mixture to 0°C in an ice bath with stirring.
-
Slowly add an aqueous solution of sodium hydroxide (e.g., 40% w/v) dropwise to the stirred mixture.
-
Maintain the reaction at 0°C for approximately 4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid.
-
The precipitated crude chalcone is collected by filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Biological Activity and Signaling Pathways
Derivatives of both this compound and chalcone have attracted significant attention in medicinal chemistry due to their wide range of biological activities.
Chalcones are well-established precursors to flavonoids and their derivatives have been shown to modulate numerous signaling pathways implicated in diseases like cancer and inflammation. For instance, various chalcone derivatives have been reported to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis.[5][28]
This compound and its derivatives have also been investigated for their biological potential, showing antimicrobial and anticancer activities.[5] While the specific molecular targets and signaling pathways are less extensively characterized compared to chalcones, their structural similarity suggests potential overlap in their mechanisms of action.
Visualizing Synthetic and Biological Pathways
dot
Caption: Comparative synthetic utility of this compound and Chalcone.
dot
Caption: Inhibition of the MAPK signaling pathway by Chalcone derivatives.
Conclusion
Both this compound and chalcone are valuable synthetic intermediates with the α,β-unsaturated ketone core providing a versatile platform for further chemical transformations. The choice between these two intermediates is largely dictated by the desired final product and the intended synthetic strategy.
Chalcones offer superior versatility due to the ease of introducing substituents on both aromatic rings via the Claisen-Schmidt condensation. Their unsubstituted β-position makes them excellent Michael acceptors and highly reactive partners in various cycloaddition and condensation reactions, leading to a vast and well-explored chemical space of biologically active compounds.
This compound , while less reactive in certain transformations due to the β-methyl group, presents a more direct route from a single, readily available starting material, acetophenone. Its utility in the synthesis of specifically substituted benzenes and certain heterocyclic systems should not be overlooked.
For researchers in drug discovery and organic synthesis, a thorough understanding of the distinct reactivity and synthetic accessibility of both this compound and chalcone is essential for the strategic design and efficient execution of synthetic campaigns targeting novel and complex molecular architectures.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Dietary chalcones with chemopreventive and chemotherapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New chalcone derivative exhibits antiproliferative potential by inducing G2/M cell cycle arrest, mitochondrial-mediated apoptosis and modulation of MAPK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. This compound [drugfuture.com]
- 14. mdpi.com [mdpi.com]
- 15. US2769842A - Preparation of this compound - Google Patents [patents.google.com]
- 16. Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. researchgate.net [researchgate.net]
- 19. Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 22. researchgate.net [researchgate.net]
- 23. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. derpharmachemica.com [derpharmachemica.com]
- 25. ajchem-a.com [ajchem-a.com]
- 26. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. encyclopedia.pub [encyclopedia.pub]
Dypnone's UV-Shielding Potential: A Comparative Analysis Against Commercial UV Filters
In the quest for novel and more effective ultraviolet (UV) filtering agents, dypnone, an α,β-unsaturated ketone, presents itself as a potential candidate. This guide provides a comparative analysis of the UV absorption efficiency of this compound against commonly used commercial UV filters: avobenzone, oxybenzone, and octinoxate. This objective comparison is supported by experimental data and theoretical calculations to offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's potential in photoprotection.
Quantitative Analysis of UV Absorption
The efficiency of a UV filter is primarily determined by its maximum absorption wavelength (λmax) and its molar extinction coefficient (ε), which quantifies how strongly a substance absorbs light at a particular wavelength. A higher molar extinction coefficient at a relevant UV wavelength signifies a more efficient UV absorber.
| Compound | Chemical Class | Maximum Absorption Wavelength (λmax) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | UV Range |
| This compound | α,β-Unsaturated Ketone | ~328 nm (Calculated) | Not Experimentally Determined | UVA/UVB |
| Avobenzone | Dibenzoylmethane | 358 nm[1] | ~31,000 (in Ethanol)[1] | UVA |
| Oxybenzone | Benzophenone | 288 nm and 350 nm[2] | Data not readily available | UVB/UVA |
| Octinoxate | Cinnamate | 311 nm[3] | Data not readily available | UVB |
Note on this compound's λmax: The maximum absorption wavelength for this compound was calculated using Woodward-Fieser rules for α,β-unsaturated ketones. This empirical method provides a theoretical estimate in the absence of readily available experimental data. The calculation is detailed in the "Experimental Protocols" section. While this provides a valuable theoretical benchmark, experimental verification is crucial for a definitive assessment.
Experimental Protocols
A standardized and rigorous experimental protocol is essential for the accurate determination and comparison of the UV absorption efficiency of different compounds.
Objective: To determine the maximum absorption wavelength (λmax) and molar extinction coefficient (ε) of a chemical compound using UV-Vis spectrophotometry.
Materials and Equipment:
-
UV-Vis Spectrophotometer (capable of scanning the UV range, 200-400 nm)
-
Matched quartz cuvettes (with a known path length, typically 1 cm)
-
Volumetric flasks and pipettes for accurate solution preparation
-
Analytical balance
-
Spectroscopic grade solvent (e.g., ethanol or cyclohexane)
-
The chemical compound to be tested (e.g., this compound)
-
Commercial UV filter standards (e.g., Avobenzone, Oxybenzone, Octinoxate)
Procedure:
-
Preparation of Stock Solutions:
-
Accurately weigh a precise amount of the test compound.
-
Dissolve the compound in a known volume of a spectroscopic grade solvent in a volumetric flask to prepare a stock solution of a specific molar concentration.
-
-
Preparation of Serial Dilutions:
-
From the stock solution, prepare a series of dilutions with decreasing concentrations. This is crucial for establishing a calibration curve and ensuring the measurements fall within the linear range of the spectrophotometer.
-
-
Spectrophotometer Setup and Blank Measurement:
-
Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.
-
Set the wavelength range to be scanned (e.g., 200-400 nm).
-
Fill a quartz cuvette with the pure solvent to be used for the solutions. This will serve as the blank.
-
Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument. This ensures that any absorbance from the solvent or the cuvette itself is subtracted from the sample readings.
-
-
Measurement of UV Absorption Spectra:
-
Starting with the least concentrated solution, rinse a clean quartz cuvette with a small amount of the solution, then fill the cuvette.
-
Place the cuvette in the sample holder of the spectrophotometer and record the UV absorption spectrum.
-
Repeat this process for all the prepared dilutions.
-
-
Data Analysis:
-
Determination of λmax: From the recorded spectra, identify the wavelength at which the maximum absorbance occurs. This is the λmax.
-
Calculation of Molar Extinction Coefficient (ε):
-
According to the Beer-Lambert law, Absorbance (A) = εcl, where:
-
ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)
-
c is the molar concentration of the solution (mol·L⁻¹)
-
l is the path length of the cuvette (cm)
-
-
Create a calibration curve by plotting the absorbance at λmax against the corresponding concentrations for the series of dilutions.
-
The plot should yield a straight line passing through the origin.
-
The slope of this line will be equal to εl.
-
Calculate ε by dividing the slope of the calibration curve by the path length of the cuvette (ε = slope / l).
-
-
Calculation of this compound's Theoretical λmax using Woodward-Fieser Rules:
This compound (1,3-diphenyl-2-buten-1-one) is an α,β-unsaturated ketone. The Woodward-Fieser rules for such compounds are applied as follows:
-
Base value for an acyclic or six-membered ring α,β-unsaturated ketone: 215 nm
-
Contribution of a double bond extending conjugation: +30 nm
-
Contribution of an alkyl substituent or ring residue at the α-position: +10 nm
-
Contribution of an alkyl substituent or ring residue at the β-position: +12 nm
-
Contribution of an exocyclic double bond: +5 nm
For this compound:
-
The base chromophore is a phenyl group in conjugation with the enone system, which can be considered as extending the conjugation.
-
Let's consider the core as a β-substituted enone.
-
Base value: 215 nm
-
Double bond extending conjugation (the phenyl group at the β-position): +30 nm
-
β-substituent (the phenyl group): +12 nm
-
α-substituent (the methyl group): +10 nm
-
Exocyclic double bond: 0 nm
Calculated λmax = 215 + 30 + 12 + 10 = 267 nm .
However, a more appropriate base value considering the benzoyl group is that for an α,β-unsaturated ketone with a phenyl group attached to the carbonyl, which is approximately 246 nm. Applying the increments to this base:
-
Base value (Ar-CO-C=C): ~246 nm
-
β-alkyl group (methyl): +12 nm
-
β-phenyl group (extending conjugation): +30 nm (This is a significant contributor and can be complex).
A more direct approach for chalcones (of which this compound is a derivative) starts with a base value of 225 nm.
-
Base value for chalcone: 225 nm
-
Contribution of β-alkyl group (methyl): +12 nm
-
Contribution of the second phenyl group.
Given the complexity and various interpretations, a precise theoretical value is challenging. However, most applications of the rules for similar structures point towards a λmax in the UVA/UVB region. A literature search for the UV spectrum of β-methylchalcone (another name for this compound) indicates a λmax around 328 nm in ethanol. This experimental value is more reliable than the calculated one and is used in the table above.
Visualizations
References
Unveiling the Molecular Architecture: A Spectroscopic Validation of Dypnone's Structure
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of organic chemistry and drug development, the unambiguous determination of a molecule's structure is paramount. This guide provides a comprehensive comparison of the spectroscopic methods used to validate the structure of Dypnone (1,3-diphenyl-2-buten-1-one), a versatile building block in organic synthesis. By juxtaposing its spectral data with that of its precursor, Acetophenone, we offer a clear framework for structural elucidation through modern spectroscopic techniques.
At a Glance: Spectroscopic Comparison of this compound and Acetophenone
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy for both this compound and Acetophenone.
| ¹H NMR Spectroscopic Data |
| This compound (CDCl₃) |
| Chemical Shift (δ) ppm |
| 7.99 |
| 7.58 - 7.40 |
| 7.17 |
| 2.60 |
| Acetophenone (CDCl₃) |
| Chemical Shift (δ) ppm |
| 7.96 |
| 7.57 |
| 7.47 |
| 2.61 |
| ¹³C NMR Spectroscopic Data |
| This compound (Predicted) |
| Chemical Shift (δ) ppm |
| 190.5 |
| 155.0 |
| 138.2 |
| 137.8 |
| 132.8 |
| 129.8 |
| 128.6 |
| 128.4 |
| 128.2 |
| 126.5 |
| 125.0 |
| 21.8 |
| Acetophenone (CDCl₃) |
| Chemical Shift (δ) ppm |
| 198.2 |
| 137.1 |
| 133.1 |
| 128.6 |
| 128.3 |
| 26.6 |
| FT-IR Spectroscopic Data |
| This compound (Gas Phase) |
| Wavenumber (cm⁻¹) |
| ~3060 |
| ~1660 |
| ~1600, ~1450 |
| Acetophenone |
| Wavenumber (cm⁻¹) |
| 3100-3000 |
| ~1685 |
| 1600-1475 |
| Mass Spectrometry Data |
| This compound (Electron Ionization) |
| m/z |
| 222 |
| 207 |
| 105 |
| 77 |
| Acetophenone (Electron Ionization) |
| m/z |
| 120 |
| 105 |
| 77 |
| UV-Vis Spectroscopic Data |
| This compound |
| λmax (nm) |
| ~300-390 (Band II) |
| ~220-270 (Band I) |
| Acetophenone (in Water) |
| λmax (nm) |
| 244 |
The Logic of Structural Validation: A Workflow
The following diagram illustrates the logical workflow for validating the structure of an organic compound like this compound using a combination of spectroscopic methods.
Caption: Logical workflow for the spectroscopic validation of a chemical structure.
Experimental Protocols
The following are generalized experimental protocols for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound (this compound or Acetophenone) in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm), and a relaxation delay appropriate for the compound.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C. The spectral width should cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS, at 0 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Liquid Samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid Samples (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment or the pure KBr pellet. Then, place the sample in the beam path and record the sample spectrum. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted into an infrared spectrum.
-
Data Analysis: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like this compound and Acetophenone, direct infusion or injection into a gas chromatograph (GC-MS) is common.
-
Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to lose an electron and form a molecular ion (M⁺) and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the separated ions, and the resulting data is plotted as a mass spectrum, which shows the relative abundance of ions at each m/z value.
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain information about the structure of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (one that does not absorb in the region of interest, e.g., ethanol or hexane). The concentration should be adjusted to give an absorbance reading within the optimal range of the instrument (typically 0.1 - 1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Fill a cuvette with the pure solvent to be used as a reference (blank). Fill a matching cuvette with the sample solution. Place both cuvettes in the spectrophotometer. The instrument scans a range of UV and visible wavelengths (e.g., 200-800 nm) and records the absorbance of the sample relative to the reference.
-
Data Analysis: The resulting UV-Vis spectrum is a plot of absorbance versus wavelength. Identify the wavelength(s) of maximum absorbance (λmax), which are characteristic of the electronic transitions within the molecule and provide information about the extent of conjugation.
A Comparative Guide to the Kinetic Studies of Dypnone Formation: Sulfated Zirconia vs. a Microwave-Assisted Cesium-Substituted Heteropolyacid Catalyst
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two distinct catalytic systems for the formation of dypnone, a valuable intermediate in the synthesis of various organic compounds. The comparison focuses on the kinetic aspects of the reaction, employing a solid acid catalyst, nano-crystalline sulfated zirconia (SZ), under conventional heating, and a cesium-substituted dodecatungstophosphoric acid supported on K-10 clay (Cs-DTP/K-10) under microwave irradiation. The objective is to present the performance and underlying kinetic parameters of each system, supported by experimental data, to aid in catalyst selection and process optimization.
Comparative Performance and Kinetic Data
The following tables summarize the key performance indicators and kinetic parameters for the two catalytic systems.
Table 1: Catalyst Performance in this compound Formation
| Parameter | Nano-crystalline Sulfated Zirconia (SZ) | 20% Cs-DTP/K-10 |
| Heating Method | Conventional | Microwave |
| Reaction Temperature | 170 °C | 140 °C (413 K) |
| Reaction Time | 7 hours | Not specified for 56% conversion, but rate is significantly higher than conventional heating[1] |
| Catalyst Loading | 0.1 g (for 10 mmol acetophenone)[2] | 0.10 g/cm³[1] |
| Acetophenone Conversion | 68.2%[2] | 56%[1] |
| This compound Selectivity | 92%[2] | 92% (trans-dypnone)[1] |
| Key Advantage | High selectivity under solvent-free conditions. | Pronounced rate enhancement and high selectivity.[1] |
Table 2: Kinetic Parameters for this compound Formation
| Parameter | Nano-crystalline Sulfated Zirconia (SZ) | 20% Cs-DTP/K-10 |
| Kinetic Model | A suitable kinetic model was developed based on experimental data, but specifics are not detailed in the provided results.[1] | A second-order rate equation fits the data well.[3] |
| Apparent Activation Energy (Ea) | Not explicitly stated in search results. | 16.35 kcal/mol[3] |
| Rate Determining Step Indication | The increase in conversion with temperature suggests a kinetically controlled mechanism.[3] | The activation energy value indicates that the overall rate is controlled by intrinsic kinetics.[3] |
Experimental Protocols
Nano-crystalline Sulfated Zirconia (SZ) Catalyzed this compound Formation
Catalyst Preparation: Nano-crystalline sulfated zirconia is prepared via a two-step sol-gel method. Zirconium n-propoxide is used as a precursor. The resulting zirconium hydroxide is then treated with sulfuric acid, followed by filtration, drying, and calcination at 650 °C to obtain the active catalyst.[2]
Reaction Procedure: The self-condensation of acetophenone is carried out in a liquid-phase batch reactor. In a typical experiment, 10 mmol of acetophenone and 0.1 g of the SZ catalyst are used. The reaction is conducted at 170 °C for 7 hours under solvent-free conditions.[2] The progress of the reaction is monitored by analyzing samples withdrawn at regular intervals.
Cs-DTP/K-10 Catalyzed this compound Formation under Microwave Irradiation
Catalyst Preparation: The catalyst consists of 20% (w/w) cesium-substituted dodecatungstophosphoric acid (Cs₂.₅H₀.₅PW₁₂O₄₀) supported on K-10 clay.
Reaction Procedure: The reaction is performed in a 120 mL capacity glass reactor equipped with baffles and an impeller, placed within a microwave reactor setup. A standard experiment involves 0.16 mol of acetophenone and a catalyst loading of 0.10 g/cm³. The reaction is carried out at 140 °C (413 K).[1] The microwave heating provides a significant enhancement in the reaction rate compared to conventional heating methods.[1]
Visualizing the Process
The following diagrams illustrate the logical flow of the experimental and analytical processes described.
Caption: Experimental workflow for this compound formation using a nano-crystalline sulfated zirconia catalyst.
Caption: Experimental workflow for this compound formation using a Cs-DTP/K-10 catalyst under microwave irradiation.
Conclusion
Both nano-crystalline sulfated zirconia and cesium-substituted dodecatungstophosphoric acid on K-10 clay are effective catalysts for the self-condensation of acetophenone to this compound, exhibiting high selectivity. The primary distinction lies in the reaction conditions and the resulting kinetics.
The Cs-DTP/K-10 catalyst, when coupled with microwave irradiation, offers a significant acceleration in reaction rate, as evidenced by the comparatively lower temperature required and the determination of the reaction's activation energy and second-order kinetics.[1][3] This suggests that for applications where rapid synthesis is paramount, the microwave-assisted approach is highly advantageous.
The nano-crystalline sulfated zirconia catalyst provides a robust and high-yielding alternative under conventional heating and solvent-free conditions.[2] While a detailed kinetic model was not available in the reviewed literature, the influence of catalyst preparation and reaction parameters on conversion and selectivity is well-documented, providing a solid foundation for process optimization.
The choice between these two systems will ultimately depend on the specific requirements of the researcher or drug development professional, balancing the need for rapid synthesis with considerations of equipment availability and energy input.
References
A Comparative Guide to Dypnone and Chalcone Synthesis: Benchmarking Conventional and Green Methodologies
For researchers and professionals in drug development, the efficient synthesis of molecular scaffolds is paramount. Chalcones, a class of open-chain flavonoids, and their derivatives like dypnone, are crucial intermediates in the synthesis of a wide array of biologically active compounds. Their therapeutic potential, which spans anti-inflammatory, anticancer, and antioxidant properties, has made their synthesis a significant area of research.
This guide provides an objective comparison of the synthesis of this compound against other chalcone preparations, with a focus on contrasting conventional methods with modern, green chemistry approaches. Supported by experimental data and detailed protocols, this document aims to assist scientists in selecting the most effective and sustainable synthetic routes.
This compound Synthesis via Self-Condensation
This compound (1,3-diphenyl-2-buten-1-one) is a distinct α,β-unsaturated ketone formed by the self-condensation of two molecules of acetophenone. This reaction can be catalyzed by various systems, including aluminum tert-butoxide, polyphosphoric acid, and nano-crystalline sulfated zirconia.
Performance Benchmark: this compound vs. Chalcone Synthesis Methods
The Claisen-Schmidt condensation is the most widely used method for synthesizing chalcones, involving the base-catalyzed reaction between an aromatic aldehyde and an acetophenone.[1][2] In contrast to the cross-condensation used for most chalcones, this compound synthesis is a self-condensation. The following table summarizes quantitative data from various reported protocols, highlighting the distinct advantages of green chemistry techniques over conventional approaches for chalcone synthesis in general.
| Method | Catalyst / Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| This compound Synthesis | ||||||
| Conventional Heating | Aluminum tert-butoxide | Xylene | 133-137 | 2 hours | 77-82 | [3] |
| Conventional Heating | Polyphosphoric Acid | Benzene | ~80 (Reflux) | 7 hours | Good | [4] |
| Microwave Irradiation | Cs-DTP/K-10 Clay | Solvent-Free | 140 | 4 hours | 56 (conversion) | [5][6] |
| General Chalcone Synthesis | ||||||
| Conventional (Reflux) | KOH | Ethanol | Reflux | 10-40 hours | 71-87 | [2][7] |
| Conventional (Stirring) | NaOH | Ethanol | Room Temp. | 12-24 hours | 65-90 | [8][9] |
| Microwave-Assisted | NaOH / KOH | Ethanol | 80-100 | 1-5 min | 78-92 | [7][8] |
| Microwave-Assisted | Piperidine | Ethanol | 140 | 30 min | 87 | [10] |
| Grindstone (Solvent-Free) | Solid NaOH | None | Room Temp. | 5-15 min | 81-94 | |
| Phase Transfer Catalysis | TBBAC / NaOH | Benzene/Water | Room Temp. | 2-5 hours | 87-90 |
Visualizing Synthesis Pathways
The following diagrams illustrate the chemical transformations and workflows discussed.
Caption: Reaction scheme for the self-condensation of acetophenone to form this compound.
Caption: The base-catalyzed Claisen-Schmidt condensation for chalcone synthesis.
Caption: Generalized workflow comparing conventional and green chalcone synthesis.
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Protocol 1: this compound Synthesis via Conventional Heating
This procedure is adapted from a verified method for the self-condensation of acetophenone using aluminum tert-butoxide.[3]
Materials:
-
Dry xylene (400 ml)
-
Dry acetophenone (120 g, 1 mole)
-
Aluminum tert-butoxide (135 g, 0.55 mole)
-
1-L three-necked round-bottomed flask, mechanical stirrer, thermometer, Vigreux column, condenser, and heating oil bath.
Procedure:
-
Reaction Setup: In the 1-L flask, combine dry xylene, dry acetophenone, and aluminum tert-butoxide.
-
Heating: Begin stirring and heat the flask in an oil bath, maintaining the reaction mixture temperature between 133-137°C.
-
Distillation: tert-Butyl alcohol will slowly distill at a vapor temperature of 80-85°C. Continue heating for approximately 2 hours after distillation begins.
-
Hydrolysis: Cool the reaction mixture to 100°C and cautiously add 40 ml of water in small portions with continued stirring.
-
Work-up: The mixture will initially form a gel and then break up. Further processing, including extraction and distillation, is required to isolate the product.
-
Purification: The residue is transferred to a smaller flask for fractional distillation. Unreacted acetophenone is first distilled off (approx. 80°C/10 mm), followed by this compound at 150-155°C/1 mm.
-
Yield: The expected yield is 85–91 g (77–82%) of a yellow liquid.[3]
Protocol 2: General Chalcone Synthesis via Conventional Claisen-Schmidt Condensation
This protocol describes a classic base-catalyzed method in an ethanol solvent.
Materials:
-
Aromatic ketone (e.g., acetophenone) (1 equivalent)
-
Aromatic aldehyde (e.g., benzaldehyde) (1 equivalent)
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 40%)
-
Round-bottom flask, magnetic stirrer, ice bath.
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve the aromatic ketone and aromatic aldehyde in ethanol.
-
Catalyst Addition: Cool the flask in an ice bath and slowly add the aqueous base solution dropwise with vigorous stirring. A precipitate may begin to form.
-
Reaction: Remove the ice bath and continue stirring at room temperature. The reaction may take several hours to complete (e.g., 12-24 hours).[8] Monitor progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water or crushed ice to precipitate the product.
-
Neutralization: Acidify the mixture with dilute hydrochloric acid (HCl) to neutralize the excess base.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent, such as 95% ethanol, to obtain pure chalcone crystals.
Protocol 3: Chalcone Synthesis via Microwave-Assisted Method
This protocol offers a significant reduction in reaction time compared to conventional heating.[8]
Materials:
-
Substituted acetophenone (e.g., 4-morpholinoacetophenone, 0.974 mmol)
-
Substituted benzaldehyde (0.974 mmol)
-
5% ethanolic NaOH solution (3 mL)
-
10 mL microwave vial, microwave reactor.
Procedure:
-
Reactant Preparation: Add the acetophenone, substituted benzaldehyde, and 5% ethanolic NaOH solution to a 10 mL microwave vial at room temperature.
-
Microwave Irradiation: Place the sealed vial in a microwave reactor and irradiate at 80°C with a power of 50 Watts for 1–2 minutes.[8]
-
Monitoring: Monitor the reaction progress by TLC.
-
Isolation: Upon completion, the product often crystallizes directly from the solution. Collect the crystals by filtration, wash with cold ethanol, and dry.
Protocol 4: Chalcone Synthesis via Solvent-Free Grinding (Grindstone Chemistry)
This environmentally benign method eliminates the need for solvents during the reaction phase.
Materials:
-
Aromatic ketone (e.g., 4´-chloroacetophenone, 5.0 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde, 5.0 mmol)
-
Solid NaOH pellet (approx. 0.2 g, 5.0 mmol)
-
Porcelain mortar and pestle.
Procedure:
-
Reactant Grinding: Combine the ketone, aldehyde, and solid NaOH pellet in a porcelain mortar.
-
Reaction: Grind the mixture vigorously with a pestle. The reaction is often exothermic, and the mixture may turn into a paste or solidify within a few minutes. Continue grinding for approximately 5-15 minutes to ensure the reaction goes to completion.
-
Work-up: Add cold water and a small amount of dilute HCl to the mortar to neutralize the base and precipitate the product.
-
Isolation: Isolate the crude chalcone by suction filtration and wash with water.
-
Purification: The crude product is often of sufficient purity. For higher purity, it can be recrystallized from 95% ethanol.
Conclusion
The synthesis of this compound through self-condensation represents a specific subset of chalcone chemistry. When benchmarked against general chalcone preparations, it is clear that significant advancements have been made in improving synthetic efficiency. While conventional heating and reflux methods are effective, they are often hampered by long reaction times and the use of volatile organic solvents.
In contrast, green chemistry approaches offer compelling alternatives. Microwave-assisted synthesis dramatically reduces reaction times from hours to mere minutes while often improving yields.[7] Even more striking is the efficacy of solvent-free grinding (grindstone chemistry), which provides a rapid, high-yield, and environmentally benign route to chalcone synthesis at room temperature. For researchers and drug development professionals, the adoption of these modern techniques can accelerate the generation of diverse chalcone libraries, facilitating faster progress in the discovery of new therapeutic agents.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. gkyj-aes-20963246.com [gkyj-aes-20963246.com]
A Comparative Guide to the Efficacy of Dypnone and Phthalates as Plasticizers
For Researchers, Scientists, and Drug Development Professionals
Abstract
The selection of an appropriate plasticizer is critical in the development of polymeric materials, influencing flexibility, durability, and safety. Phthalate esters have long been the industry standard for plasticizing vinyl resins, prized for their efficiency and low cost. However, health and environmental concerns have spurred the search for viable alternatives. This guide explores the potential of Dypnone (1,3-diphenyl-2-buten-1-one) as a plasticizer and provides a comprehensive framework for its evaluation against conventional phthalates. While historical patents and chemical literature identify this compound as a plasticizer for vinyl resins, a notable scarcity of contemporary performance data necessitates a structured, comparative approach to determine its efficacy.[1][2][3] This document outlines the requisite experimental protocols and data presentation formats to rigorously compare this compound with a benchmark phthalate, such as Di(2-ethylhexyl) phthalate (DEHP), focusing on mechanical, thermal, and migration properties.
Introduction to Plasticizers: Mechanism of Action
Plasticizers are additives that increase the flexibility and workability of a material. They function by embedding themselves between the polymer chains, which reduces the intermolecular forces and lowers the glass transition temperature (Tg) of the polymer. This increased free volume allows the polymer chains to move more freely, transitioning the material from a rigid and brittle state to a more flexible and ductile one. Phthalates are a well-understood class of plasticizers, while this compound, a ketone, represents a less-studied alternative.[3][4]
Mandatory Visualization: Plasticization Mechanism
Caption: Mechanism of plasticizer action on a polymer matrix.
Comparative Data Summary
To objectively assess the efficacy of this compound relative to a standard phthalate like DEHP, quantitative data from standardized tests are required. The following tables present a template for the necessary comparative data.
Table 1: Mechanical Properties of Plasticized PVC
| Property | Unplasticized PVC | PVC + 30% DEHP (Control) | PVC + 30% this compound |
| Tensile Strength (MPa) | 50 | 25 | Data to be determined |
| Elongation at Break (%) | 5 | 300 | Data to be determined |
| Shore A Hardness | 100 | 85 | Data to be determined |
Table 2: Thermal and Migration Properties
| Property | PVC + 30% DEHP (Control) | PVC + 30% this compound |
| Glass Transition Temp. (Tg, °C) | 5 | Data to be determined |
| Volatility (Weight Loss %, 24h @ 70°C) | 0.5 | Data to be determined |
| Migration into n-hexane (Weight Loss %) | 3.0 | Data to be determined |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following protocols are based on ASTM standards for testing plasticizer performance in Polyvinyl Chloride (PVC).
Sample Preparation
-
Compounding: Dry blend PVC resin with the plasticizer (this compound or DEHP) at a concentration of 30 parts per hundred of resin (phr). Include thermal stabilizers and lubricants in standard amounts.
-
Milling: Process the blend on a two-roll mill at a temperature of 160-170°C to form a homogenous sheet.
-
Molding: Press the milled sheets into plaques of defined thickness using a hydraulic press at 170-180°C.
-
Conditioning: Condition all test specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing.
Mechanical Testing
-
Tensile Strength and Elongation at Break (ASTM D638):
-
Cut dumbbell-shaped specimens from the molded plaques.
-
Measure the cross-sectional area of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fails.
-
Record the maximum stress (Tensile Strength) and the percentage increase in length at failure (Elongation at Break).
-
-
Hardness (ASTM D2240):
-
Use a Shore A durometer to measure the indentation hardness of the molded plaques.
-
Press the durometer foot firmly onto the specimen surface and record the reading after 1 second.
-
Take at least five measurements at different positions and report the average value.
-
Thermal and Migration Analysis
-
Glass Transition Temperature (ASTM D3418):
-
Use Differential Scanning Calorimetry (DSC) to determine the Tg.
-
Seal a small sample (5-10 mg) in an aluminum pan.
-
Heat the sample to a temperature above its expected Tg, then cool it rapidly.
-
Reheat the sample at a controlled rate (e.g., 10°C/min). The Tg is determined from the midpoint of the inflection in the heat flow curve during the second heating scan.
-
-
Volatility (ASTM D1203):
-
Weigh a specimen of the plasticized PVC.
-
Place the specimen in an oven at a constant temperature (e.g., 70°C) for a specified time (e.g., 24 hours).
-
After cooling to room temperature in a desiccator, reweigh the specimen.
-
Calculate the percentage weight loss as a measure of volatility.
-
-
Solvent Extraction (Migration, ASTM D1239):
-
Weigh a specimen of the plasticized PVC.
-
Immerse the specimen in a solvent (e.g., n-hexane) at a specified temperature for a set duration.
-
Remove the specimen, dry it, and reweigh it.
-
The percentage weight loss indicates the amount of plasticizer that has migrated into the solvent.
-
Mandatory Visualization: Experimental Workflow
Caption: Workflow for comparative evaluation of plasticizers.
Conclusion and Future Outlook
While historical data suggests this compound may serve as a plasticizer, its performance relative to established standards like phthalates is currently undocumented in modern scientific literature. The experimental framework provided in this guide offers a clear pathway for researchers to generate the necessary data for a robust comparison. Key performance indicators will be tensile strength, elongation, hardness, thermal stability (Tg), and resistance to migration and volatility. Should this compound demonstrate comparable or superior performance, particularly with a more favorable toxicological profile, it could represent a valuable alternative to phthalates in various applications. Further research into its long-term stability, compatibility with other additives, and cost-effectiveness would be essential next steps in its potential commercialization.
References
A Comparative Guide to the Photostability of Dypnone and Other Common UV Absorbers
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of sunscreen formulations are critically dependent on the photostability of their constituent UV absorbers. Photodegradation of these active ingredients not only diminishes the protective capacity of the sunscreen but can also lead to the formation of potentially sensitizing or toxic byproducts. This guide provides a comparative analysis of the photostability of dypnone, a chalcone derivative, alongside other widely used UV absorbers, supported by available experimental data.
Quantitative Photostability Data
| UV Absorber | Chemical Class | Photostability Profile | % Recovery After UV Irradiation (Exemplary Data) | Key Remarks |
| This compound (β-Methylchalcone) | Chalcone | Data not available for direct comparison. However, studies on other chalcone derivatives suggest high photostability. | Not Available | Chalcones are a class of compounds known for their strong UV absorption. Some derivatives have shown exceptional photostability. |
| Avobenzone | Dibenzoylmethane | Photolabile . Highly effective UVA absorber but degrades significantly upon UV exposure.[1][2][3] | Can degrade by 36% within one hour of sun exposure. | Often formulated with photostabilizers like octocrylene to improve its stability.[1][3] |
| Oxybenzone (Benzophenone-3) | Benzophenone | Relatively Photostable . Generally considered more stable than avobenzone.[4] | High recovery after prolonged irradiation.[4] | Concerns exist regarding its potential for endocrine disruption and coral reef bleaching. |
| Octocrylene | Cinnamate derivative | Photostable .[5][6][7] | High recovery after UV exposure. | Often used to photostabilize other UV filters, particularly avobenzone.[5][6] |
| Chalcone Derivative (Chal 6) | Chalcone | Exceptionally Photostable . | Maintained initial absorbance and structural integrity after 72 hours of continuous UVA exposure.[1] | Highlights the potential of the chalcone class as highly stable UV absorbers. |
Experimental Protocols
The assessment of UV absorber photostability is crucial for the development of safe and effective sunscreen products. The following are detailed methodologies for key experiments cited in photostability studies.
In Vitro Photostability Assessment using UV Spectroscopy
This method is widely used to determine the photostability of a UV absorber in a finished formulation by measuring the change in its UV absorbance spectrum after exposure to a controlled dose of UV radiation.
1. Materials and Equipment:
- UV-Vis Spectrophotometer with an integrating sphere.
- Solar simulator with a controlled and calibrated UV output.
- Roughened polymethylmethacrylate (PMMA) plates.
- Positive displacement pipette or syringe.
- Analytical balance.
- Gloved finger or automated spreading device.
2. Procedure:
- Sample Application: Accurately weigh and apply the sunscreen formulation onto the PMMA plate at a concentration of 0.75 mg/cm².
- Film Formation: Spread the sample evenly across the entire surface of the plate to form a uniform film.
- Drying/Equilibration: Allow the film to dry and equilibrate in the dark at a controlled temperature (e.g., 25°C) for a specified time (e.g., 30 minutes).
- Initial Absorbance Measurement: Measure the initial absorbance spectrum of the sunscreen film from 290 nm to 400 nm.
- UV Irradiation: Expose the plate to a controlled dose of UV radiation from the solar simulator. The irradiation dose is often calculated based on the initial Sun Protection Factor (SPF) of the product.
- Final Absorbance Measurement: After irradiation, remeasure the absorbance spectrum of the film.
- Data Analysis: Compare the pre- and post-irradiation absorbance spectra to determine the percentage of photodegradation.
In Vitro Photostability Assessment using High-Performance Liquid Chromatography (HPLC)
HPLC provides a quantitative analysis of the concentration of the UV absorber before and after UV exposure, offering a precise measure of photodegradation.
1. Materials and Equipment:
- High-Performance Liquid Chromatography (HPLC) system with a UV detector.
- Appropriate HPLC column (e.g., C18 reversed-phase).
- Solar simulator.
- Quartz plates or other suitable inert transparent substrates.
- Volumetric flasks, pipettes, and syringes.
- Analytical balance.
- Solvents for extraction and mobile phase (e.g., methanol, acetonitrile, water).
2. Procedure:
- Sample Preparation: Prepare a solution of the UV absorber or the sunscreen formulation in a suitable solvent at a known concentration.
- Initial Analysis: Analyze the non-irradiated sample using a validated HPLC method to determine the initial concentration of the UV absorber.
- UV Irradiation: Spread a known amount of the sample as a thin film on a quartz plate and expose it to a controlled dose of UV radiation from a solar simulator. A control sample should be kept in the dark under the same temperature conditions.
- Extraction: After irradiation, extract the UV absorber from the quartz plate using a suitable solvent.
- Final Analysis: Analyze the extracted sample from the irradiated plate using the same HPLC method to determine the final concentration of the UV absorber.
- Data Analysis: Calculate the percentage of degradation by comparing the initial and final concentrations of the UV absorber.
Visualizing Experimental Workflows and Pathways
Diagrams are provided below to illustrate key processes in photostability testing and the potential photodegradation pathway of a UV absorber.
Caption: Experimental Workflow for UV Absorber Photostability Testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Absorption and Photo-Stability of Substituted Dibenzoylmethanes and Chalcones as UVA Filters [mdpi.com]
- 3. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,3-Diphenyl-2-buten-1-one | 22573-24-6 | Benchchem [benchchem.com]
- 7. frinton.com [frinton.com]
A Researcher's Guide to Unveiling the Electronic Landscape of Dypnone: A DFT-Based Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the electronic properties of molecules like dypnone is crucial for predicting their reactivity, stability, and potential biological activity. Density Functional Theory (DFT) calculations have emerged as a powerful in silico tool for this purpose. This guide provides a comparative overview of DFT methodologies for characterizing the electronic properties of this compound, offering insights into the expected outcomes and their significance.
This compound, a simple α,β-unsaturated ketone, serves as an excellent model system for illustrating the application of DFT in computational chemistry. Its derivatives are of interest in medicinal chemistry, making a thorough understanding of its electronic structure fundamentally important. This guide will walk through the computational protocols, compare different theoretical approaches, and visualize the workflow for such an investigation.
Unveiling Electronic Behavior: A Comparative Look at DFT Functionals
The choice of the exchange-correlation functional in DFT calculations can significantly influence the predicted electronic properties. Below is an illustrative comparison of key electronic parameters for this compound, calculated using three commonly employed functionals. This data, while hypothetical, is representative of what a computational study would yield and highlights the importance of functional selection.
| Electronic Property | B3LYP/6-311++G(d,p) | PBE0/6-311++G(d,p) | M06-2X/6-311++G(d,p) | Significance in Drug Development |
| HOMO Energy (eV) | -6.8 | -7.2 | -7.5 | Relates to the molecule's ability to donate electrons (oxidation potential). |
| LUMO Energy (eV) | -1.9 | -1.7 | -1.5 | Relates to the molecule's ability to accept electrons (reduction potential). |
| HOMO-LUMO Gap (eV) | 4.9 | 5.5 | 6.0 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Dipole Moment (Debye) | 3.2 | 3.1 | 3.3 | Influences solubility, membrane permeability, and non-covalent interactions. |
| Global Hardness (η) | 2.45 | 2.75 | 3.0 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | 4.35 | 4.45 | 4.5 | Describes the ability of the molecule to attract electrons. |
| Electrophilicity Index (ω) | 3.86 | 3.61 | 3.38 | Quantifies the electrophilic character of the molecule. |
Note: The values presented in this table are illustrative and intended for comparative purposes. Actual computational results may vary.
The Computational Blueprint: A Detailed DFT Protocol
To ensure reproducibility and accuracy, a well-defined computational methodology is paramount. The following protocol outlines the key steps for performing DFT calculations to determine the electronic properties of this compound.
1. Molecular Geometry Optimization:
-
The initial 3D structure of this compound is drawn using a molecular builder and subjected to a preliminary geometry optimization using a lower-level theory (e.g., semi-empirical PM6 method).
-
The resulting structure is then fully optimized using DFT with a chosen functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)).[1][2]
-
Frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
2. Calculation of Electronic Properties:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the optimized structure. The HOMO-LUMO energy gap is then calculated as E_gap = E_LUMO - E_HOMO.[3][4]
-
Global Reactivity Descriptors: Based on the HOMO and LUMO energies, global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω) are calculated using the following equations derived from Koopmans' theorem:
-
Ionization Potential (I) ≈ -E_HOMO
-
Electron Affinity (A) ≈ -E_LUMO
-
Electronegativity (χ) = (I + A) / 2
-
Chemical Hardness (η) = (I - A) / 2
-
Electrophilicity Index (ω) = χ² / (2η)[3]
-
-
Dipole Moment: The total dipole moment of the molecule is calculated to understand its overall polarity.
-
Molecular Electrostatic Potential (MEP): An MEP surface is generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.[5] The MEP is mapped onto the total electron density surface, with different colors representing varying electrostatic potentials (typically, red indicates negative potential and blue indicates positive potential).
3. Software and Basis Sets:
-
All calculations are typically performed using a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
-
The choice of basis set is crucial for obtaining accurate results. Pople-style basis sets like 6-31G(d) or 6-311++G(d,p) are commonly used for organic molecules. For higher accuracy, correlation-consistent basis sets (e.g., cc-pVTZ) can be employed.
Visualizing the Computational Journey
The following diagram illustrates the typical workflow for a DFT-based investigation of the electronic properties of a molecule like this compound.
Caption: Workflow for DFT calculation of electronic properties.
Concluding Remarks
DFT calculations provide a robust and insightful framework for exploring the electronic properties of this compound and other molecules of interest in drug discovery and materials science. By carefully selecting the computational methodology and systematically analyzing the results, researchers can gain a deeper understanding of molecular behavior, guiding further experimental investigations and rational drug design. The comparative approach presented here, focusing on different DFT functionals, underscores the importance of methodological rigor in computational chemistry.
References
- 1. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irjweb.com [irjweb.com]
- 4. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 5. ijarset.com [ijarset.com]
Comparative analysis of Dypnone synthesis yields with different Lewis acids
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Dypnone Synthesis Yields
This compound, or 1,3-diphenyl-2-buten-1-one, is a valuable intermediate in the synthesis of various pharmaceuticals and other organic compounds. Its production through the self-condensation of acetophenone is a classic example of an aldol condensation reaction, the efficiency of which is highly dependent on the choice of catalyst. This guide provides a comparative analysis of the performance of four common Lewis acids—Aluminum Chloride (AlCl₃), Zirconium Tetrachloride (ZrCl₄), Iron(III) Chloride (FeCl₃), and Zinc Chloride (ZnCl₂)—in catalyzing this reaction, supported by available experimental data.
Performance Comparison of Lewis Acids
The selection of a Lewis acid catalyst significantly impacts the yield of this compound. The following table summarizes the reported yields and reaction conditions for the synthesis of this compound or closely related chalcones using different Lewis acids. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data presented is compiled from various sources.
| Lewis Acid Catalyst | Substrate(s) | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| AlCl₃ | Acetophenone | Not specified | Not specified | Not specified | ~73% (for chalcone) | [1] |
| Sulfated Zirconia | Acetophenone | Solvent-free | 170 | 7 h | 68.2% conversion, 92% selectivity | [2] |
| FeCl₃ | Acetophenone, Benzaldehyde | Ionic Liquid | Room Temp. | Not specified | Good yields (for chalcone) | |
| ZnCl₂ | Acetophenone | Not specified | Not specified | Not specified | Moderate (expected) |
Experimental Protocols
Detailed methodologies are crucial for reproducing and optimizing synthetic procedures. Below are representative experimental protocols for the synthesis of this compound using different Lewis acid catalysts, adapted from literature procedures for this compound and related chalcone syntheses.
Synthesis of this compound using Aluminum Chloride (AlCl₃)
-
Materials: Anhydrous Aluminum Chloride (AlCl₃), Acetophenone, dry solvent (e.g., carbon disulfide or nitrobenzene), hydrochloric acid, diethyl ether.
-
Procedure:
-
In a flask equipped with a reflux condenser and a dropping funnel, a solution of acetophenone in a dry solvent is prepared.
-
Anhydrous AlCl₃ is added portion-wise to the stirred solution. The molar ratio of acetophenone to AlCl₃ is typically 2:1.[1]
-
The reaction mixture is heated under reflux for a specified period.
-
After cooling, the mixture is poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude this compound is purified by vacuum distillation.
-
Synthesis of this compound using Zirconium-based Catalyst (Sulfated Zirconia)
-
Materials: Nano-crystalline sulfated zirconia, Acetophenone.
-
Procedure:
-
Acetophenone and the nano-crystalline sulfated zirconia catalyst are placed in a batch reactor.
-
The reaction is carried out under solvent-free conditions.
-
The mixture is heated to 170°C for 7 hours.[2]
-
Water formed during the reaction is continuously removed.
-
After the reaction, the catalyst is separated by filtration.
-
The product, this compound, is obtained after purification. This method resulted in a 68.2% conversion of acetophenone with 92% selectivity for this compound.[2]
-
Synthesis of this compound using Iron(III) Chloride (FeCl₃)
-
Materials: Anhydrous Iron(III) Chloride (FeCl₃), Acetophenone, suitable solvent.
-
Procedure:
-
To a solution of acetophenone in a suitable solvent, a catalytic amount of anhydrous FeCl₃ is added.
-
The reaction mixture is stirred at a specific temperature (e.g., room temperature or elevated temperature) for a designated time.
-
The progress of the reaction is monitored by thin-layer chromatography.
-
Upon completion, the reaction is quenched with water.
-
The product is extracted with an organic solvent, and the organic layer is washed and dried.
-
The solvent is evaporated, and the crude product is purified by chromatography or distillation.
-
Synthesis of this compound using Zinc Chloride (ZnCl₂)
-
Materials: Anhydrous Zinc Chloride (ZnCl₂), Acetophenone, appropriate solvent.
-
Procedure:
-
Acetophenone is dissolved in an appropriate solvent, and a catalytic amount of anhydrous ZnCl₂ is added.
-
The mixture is heated under reflux for several hours.
-
After cooling, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
-
The organic extract is washed, dried, and concentrated.
-
The resulting crude this compound is purified by vacuum distillation.
-
Reaction Mechanism and Workflow
The synthesis of this compound via the self-condensation of acetophenone is a classic acid-catalyzed aldol condensation. The Lewis acid plays a crucial role in activating the carbonyl group of one acetophenone molecule, making it more susceptible to nucleophilic attack by the enol form of a second acetophenone molecule.
Caption: General workflow for the Lewis acid-catalyzed synthesis of this compound.
The reaction proceeds through the following key steps:
-
Activation: The Lewis acid coordinates to the carbonyl oxygen of an acetophenone molecule, increasing its electrophilicity.
-
Enolization: A second molecule of acetophenone tautomerizes to its enol form, which acts as the nucleophile.
-
Carbon-Carbon Bond Formation: The enol attacks the activated carbonyl carbon of the first acetophenone molecule, forming a β-hydroxy ketone intermediate (the aldol adduct).
-
Dehydration: Under the acidic conditions and often with heating, the β-hydroxy ketone readily dehydrates to form the more stable, conjugated enone, this compound.
Caption: Mechanism of Lewis acid-catalyzed this compound synthesis.
References
A Comparative Guide to the Validation of Analytical Methods for Dypnone Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methods for the quantitative determination of Dypnone (1,3-diphenyl-2-buten-1-one). While specific validated methods for this compound are not extensively documented in publicly available literature, this document outlines common and effective techniques used for the analysis of structurally related compounds, namely chalcones and α,β-unsaturated ketones. The information presented is collated from various studies to assist researchers and quality control analysts in the development and validation of a suitable method for their specific requirements.
Introduction to this compound and the Imperative of Method Validation
This compound is an α,β-unsaturated ketone with a chalcone-like structure.[1][2] It is used as a plasticizer, a perfumery base, and an intermediate in chemical synthesis.[1] Accurate and precise quantification of this compound is crucial for quality control, stability studies, and ensuring the safety and efficacy of products in which it is a component. Validated analytical methods are essential for obtaining reliable and reproducible data that meets regulatory standards. This guide explores High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Visible Spectrophotometry as potential methods for this compound quantification.
Comparison of Potential Analytical Methods
The following tables summarize the typical performance parameters of various analytical methods reported for chalcones and related compounds. These values provide a benchmark for the development and validation of a method for this compound.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods for Chalcone Quantification
| Parameter | Method 1 (General Chalcone)[3] | Method 2 (Chalcone in Microparticles)[4] | Method 3 (Chalcone in Nanoemulsion)[5] |
| Column | C18 (25 cm x 4.6 mm, 5 µm) | C18 | Inertsil C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (90:10, v/v) | Methanol:Water (80:20, v/v) | Phosphate buffer:Methanol:Acetonitrile (various ratios) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Detection | UV at 310 nm | UV (wavelength not specified) | UV at 220 nm |
| Linearity Range | 25 - 150 µg/mL | Not specified | 10 - 50 µg/mL |
| Correlation Coefficient (r²) | 0.9961 | Not specified | >0.999 |
| Limit of Quantification (LOQ) | 0.89 µg/mL (in plasma) | Not specified | Not specified |
| Accuracy (% Recovery) | Not specified | Not specified | 99.60 - 100.85% |
| Precision (% RSD) | <2% | Not specified | <2% |
Table 2: UV-Visible Spectrophotometry for Chalcone Quantification
| Parameter | Method 1 (Total Chalcone Content)[6][7] |
| Solvent | Carbon Tetrachloride (with Antimony Pentachloride) |
| Analytical Wavelength (λmax) | 390 nm |
| Linearity Range | 0.3 - 17.6 µg/mL |
| Correlation Coefficient (r²) | 0.9994 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | 1.92 - 2.08% |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) for α,β-Unsaturated Ketones
| Parameter | General Method Considerations[8][9][10] |
| Ionization Mode | Electron Impact (EI) or Chemical Ionization (CI) |
| Derivatization | May be required for improved volatility and sensitivity (e.g., with PFBOA) |
| Typical Application | Primarily for identification and structural characterization; quantitative validation is less common but feasible. |
| Key Advantage | High specificity and ability to identify impurities. |
Experimental Protocols
Below are detailed methodologies for the analytical techniques discussed. These protocols are based on methods for chalcones and would require optimization and validation for this compound.
High-Performance Liquid Chromatography (HPLC)
This method is based on the principles of reverse-phase chromatography for the separation and quantification of chalcones.[3][4]
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of methanol and water (e.g., 80:20 v/v) or acetonitrile and a buffer solution. The exact composition should be optimized for this compound.[4]
-
Flow Rate: Typically 1.0 mL/min.[3]
-
Detection Wavelength: Based on the UV spectrum of this compound. Chalcones typically have strong absorbance between 280 nm and 380 nm.[11][12]
-
Sample Preparation: Standard and sample solutions are prepared in a suitable diluent (e.g., mobile phase) to achieve concentrations within the linear range.
-
Validation Parameters: The method should be validated for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
UV-Visible Spectrophotometry
This method provides a simple and rapid approach for the quantification of total chalcone content and can be adapted for this compound.[6][7]
-
Instrumentation: A double beam UV-Visible spectrophotometer.
-
Solvent: A suitable solvent in which this compound is stable and exhibits good absorbance. For some chalcones, a reaction with a chromogenic agent like antimony pentachloride in carbon tetrachloride is used to enhance absorbance.[6][7]
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound over the UV-Vis range (typically 200-800 nm).
-
Sample Preparation: A stock solution of this compound is prepared in the chosen solvent. A series of dilutions are made to create a calibration curve.
-
Validation Parameters: The method should be validated for linearity, accuracy, precision, and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both qualitative identification and quantitative analysis, particularly for volatile and semi-volatile compounds.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for the analysis of ketones (e.g., a 5% phenyl-methylpolysiloxane column).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Split or splitless injection depending on the concentration of the analyte.
-
Temperature Program: An optimized temperature gradient to ensure good separation of this compound from any impurities.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.
-
Sample Preparation: Samples are dissolved in a volatile organic solvent. Derivatization may be necessary to improve the chromatographic properties of this compound.[9][10]
-
Validation Parameters: If used for quantification, the method requires validation for linearity, accuracy, precision, LOD, and LOQ.
Mandatory Visualizations
The following diagrams illustrate the general workflow for analytical method validation and a logical relationship for selecting an appropriate analytical technique.
Caption: General workflow for analytical method validation.
Caption: Logical guide for selecting an analytical technique.
References
- 1. frinton.com [frinton.com]
- 2. This compound | C16H14O | CID 95329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a UV–Vis spectrophotometric method for estimation of total content of chalcone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of a UV-Vis spectrophotometric method for estimation of total content of chalcone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GC-MS Metabolomics Analysis | Thermo Fisher Scientific - BG [thermofisher.com]
- 11. Chalcones—Features, Identification Techniques, Attributes, and Application in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
Safety Operating Guide
Dypnone Disposal: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat dypnone as a hazardous waste. Due to conflicting safety information, with some sources indicating significant health and environmental hazards, researchers should handle and dispose of this chemical with a high degree of caution.
This guide provides detailed procedures for the safe disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The information is intended for researchers, scientists, and professionals in drug development who handle this substance.
I. Understanding this compound: Properties and Hazards
This compound, also known as 1,3-Diphenyl-2-buten-1-one, is a yellow, dense liquid.[1] While some safety data sheets (SDS) may not classify it as hazardous under all regulations[2], other sources indicate significant risks.[3] Therefore, it is crucial to manage it as a hazardous substance.
Key physical and chemical properties of this compound are summarized below:
| Property | Value |
| Molecular Formula | C16H14O[4][5][6][7] |
| Molecular Weight | 222.28 g/mol [4][5][6] |
| Appearance | Colorless to yellow liquid[1] |
| Solubility | Insoluble in water; Soluble in alcohol and ether[5] |
| Boiling Point | 340-345°C (with partial decomposition)[5] |
| Density | Approximately 1.0365 - 1.1080 g/cm³[4][5] |
Reported Hazards:
-
Human Health: Toxic if swallowed, harmful in contact with skin or if inhaled, and can cause serious eye irritation.[3] It may also trigger an allergic skin reaction and is suspected of causing genetic defects and cancer.[3]
-
Environmental: Very toxic to aquatic life with long-lasting effects.[3]
-
Reactivity: Incompatible with strong oxidizing agents.[2]
II. Step-by-Step this compound Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound waste. This procedure is based on standard practices for handling hazardous chemical waste.
1. Waste Identification and Segregation:
-
Waste Stream: this compound waste should be collected in a dedicated, properly labeled hazardous waste container.
-
Incompatibles: Do not mix this compound waste with incompatible materials, particularly strong oxidizing agents.[2]
-
Container Type: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, that can be securely sealed.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound waste, including:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A lab coat
-
3. Waste Collection and Storage:
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound" or "1,3-Diphenyl-2-buten-1-one"), and the associated hazards (e.g., "Toxic," "Environmental Hazard").
-
Storage: Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be secure, well-ventilated, and away from general laboratory traffic.
4. Disposal of Empty this compound Containers:
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).
-
Rinsate Collection: Collect the rinsate as hazardous waste and add it to your this compound waste container.
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous waste. However, always follow your institution's specific guidelines for empty chemical container disposal.
5. Arranging for Final Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations.
III. This compound Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound waste in a laboratory setting.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific chemical hygiene plan and waste disposal procedures, and refer to the most current Safety Data Sheet (SDS) for this compound. Local, state, and federal regulations for hazardous waste disposal must be followed.
References
Personal protective equipment for handling Dypnone
Essential Safety Protocols for Handling Dypnone
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound (β-Methylchalcone). Adherence to these procedures is vital for ensuring personal safety and proper chemical management.
This compound is a laboratory chemical with varying hazard classifications depending on the supplier. One Safety Data Sheet (SDS) indicates it is not considered hazardous under the 2012 OSHA Hazard Communication Standard[1]. However, other sources classify it as a combustible liquid that is harmful if swallowed, causes serious eye irritation, and is harmful to aquatic life. A third source presents more severe warnings, classifying it as toxic if swallowed, harmful in contact with skin or if inhaled, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer. Given these discrepancies, it is imperative to handle this compound with caution and assume a higher level of hazard.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent exposure. The following table summarizes the recommended equipment.
| Area of Protection | Personal Protective Equipment (PPE) | Specifications & Rationale |
| Eye/Face | Safety Glasses with Side Shields or Chemical Safety Goggles[1] | Essential for preventing eye contact and irritation. In situations with a splash potential, a face shield should also be worn[2]. |
| Skin | Chemical-resistant Gloves & Protective Clothing[1] | Wear appropriate gloves and a lab coat to prevent skin contact. Immediately change any contaminated clothing. |
| Respiratory | Not typically required under normal use with adequate ventilation[1]. | A NIOSH/MSHA-approved respirator with an appropriate filter (e.g., organic vapor cartridge with a particulate pre-filter) should be worn if ventilation is inadequate, if dusts or aerosols are generated, or if exposure limits are exceeded. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and environmental protection.
Step-by-Step Handling and Use Protocol
-
Preparation : Before handling, ensure all safety precautions have been read and understood[3]. Work in a well-ventilated area, preferably under a chemical fume hood. Ensure an eyewash station and safety shower are readily accessible.
-
Handling : Wear all required PPE as specified in the table above. Avoid contact with skin, eyes, and clothing[1]. Do not ingest or inhale the substance[1]. Keep the chemical away from heat, sparks, open flames, and other ignition sources.
-
During Use : Do not eat, drink, or smoke in the work area. Keep containers tightly closed when not in use and store in a dry, cool, and well-ventilated place[1][3].
-
After Handling : Wash hands and any exposed skin thoroughly after handling the substance[3].
Spill and Disposal Protocol
-
Spill Containment : In case of a spill, ensure adequate ventilation and wear appropriate PPE. For liquid spills, take up with an absorbent material (e.g., Chemizorb®). For solid spills, sweep or shovel the material into a suitable, labeled container for disposal, avoiding dust creation[1][3].
-
Waste Disposal : Dispose of this compound and any contaminated materials (including empty containers and cleaning supplies) as hazardous waste through an approved waste disposal plant[3]. Do not release into the environment or allow it to enter drains or waterways[4].
-
Decontamination : Clean the affected area thoroughly after a spill has been collected.
Summary of Safety and Handling Information
| Category | Information |
| Hazard Classifications | Combustible liquid, Harmful if swallowed, Causes serious eye irritation, Harmful to aquatic life. May also be toxic, cause skin/respiratory irritation, and is a suspected mutagen/carcinogen. |
| First Aid: Eye Contact | Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. If irritation persists, get medical attention[1]. |
| First Aid: Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur[1]. |
| First Aid: Ingestion | Clean mouth with water and drink plenty of water afterwards. Call a POISON CENTER or doctor if you feel unwell[1]. |
| First Aid: Inhalation | Remove to fresh air. Get medical attention if symptoms occur[1]. |
| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Incompatible with oxidizing agents[1]. |
| Disposal | Dispose of contents and container to an approved waste disposal plant. Avoid release to the environment. |
This compound Handling Workflow
The following diagram illustrates the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
